Product packaging for N-Methyltaxol C(Cat. No.:CAS No. 153083-53-5)

N-Methyltaxol C

Cat. No.: B049189
CAS No.: 153083-53-5
M. Wt: 862.0 g/mol
InChI Key: LJTMOSWWGSCCPR-AMMYIWEDSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

N-Methyltaxol C is a potent, semi-synthetic taxane derivative renowned for its ability to stabilize microtubules and disrupt mitotic progression in eukaryotic cells. Its primary research value lies in its application as a chemical tool to investigate the dynamics of the cytoskeleton, mitotic checkpoints, and the mechanisms of programmed cell death (apoptosis). As a microtubule-stabilizing agent, this compound binds to the β-tubulin subunit on the inner surface of microtubules, enhancing their polymerization and suppressing their dynamic instability. This action leads to the formation of abnormally stable, non-functional microtubule bundles, which arrests cell division in the G2/M phase of the cell cycle. This property makes it an invaluable compound for studying cell cycle regulation, developing in vitro models of mitotic arrest, and exploring mechanisms of drug resistance in cancer research, particularly in taxane-resistant cell lines. Researchers utilize this compound to probe the structural and functional consequences of microtubule stabilization and to evaluate its effects in combination with other anti-mitotic or apoptotic agents. This product is supplied with comprehensive analytical documentation, including HPLC and MS data, to ensure high purity and batch-to-batch consistency for reliable and reproducible research outcomes.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C47H59NO14 B049189 N-Methyltaxol C CAS No. 153083-53-5

Properties

IUPAC Name

[(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4,12-diacetyloxy-15-[(2R,3S)-3-[hexanoyl(methyl)amino]-2-hydroxy-3-phenylpropanoyl]oxy-1,9-dihydroxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C47H59NO14/c1-9-10-13-22-34(52)48(8)36(29-18-14-11-15-19-29)37(53)43(56)60-31-24-47(57)41(61-42(55)30-20-16-12-17-21-30)39-45(7,32(51)23-33-46(39,25-58-33)62-28(4)50)40(54)38(59-27(3)49)35(26(31)2)44(47,5)6/h11-12,14-21,31-33,36-39,41,51,53,57H,9-10,13,22-25H2,1-8H3/t31-,32-,33+,36-,37+,38+,39-,41-,45+,46-,47+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJTMOSWWGSCCPR-AMMYIWEDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC(=O)N(C)C(C1=CC=CC=C1)C(C(=O)OC2CC3(C(C4C(C(CC5C4(CO5)OC(=O)C)O)(C(=O)C(C(=C2C)C3(C)C)OC(=O)C)C)OC(=O)C6=CC=CC=C6)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCC(=O)N(C)[C@@H](C1=CC=CC=C1)[C@H](C(=O)O[C@H]2C[C@]3([C@H]([C@H]4[C@@]([C@H](C[C@@H]5[C@]4(CO5)OC(=O)C)O)(C(=O)[C@@H](C(=C2C)C3(C)C)OC(=O)C)C)OC(=O)C6=CC=CC=C6)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C47H59NO14
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901347701
Record name N-Methyltaxol C
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901347701
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

862.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

153083-53-5
Record name N-Methyltaxol C
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901347701
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 153083-53-5
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name N-Methyltaxol C
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YR4XZ25D5E
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

N-Methyltaxol C: An In-depth Technical Guide on the Presumed Mechanism of Action

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: This document provides a detailed overview of the presumed mechanism of action for N-Methyltaxol C. It is important to note that specific experimental data on this compound is limited in publicly available scientific literature. Therefore, the information presented herein is largely extrapolated from the well-established mechanism of its parent compound, Paclitaxel (Taxol). The structural modification of N-methylation at the C3' amide position may influence its biological activity, but without direct comparative studies, the precise effects remain to be elucidated. This guide is intended for researchers, scientists, and drug development professionals.

Core Mechanism of Action: Microtubule Stabilization

This compound, like its parent compound Paclitaxel, is presumed to exert its cytotoxic effects by targeting microtubules, essential components of the cell's cytoskeleton.[1][2] The core mechanism involves the stabilization of microtubules, thereby disrupting the dynamic instability required for various cellular functions, most critically, mitosis.[3][4]

Paclitaxel binds to the β-tubulin subunit of the α/β-tubulin heterodimers that form microtubules.[3][5] This binding event promotes the assembly of tubulin into microtubules and inhibits their depolymerization.[2][4] The resulting hyper-stabilized microtubules are dysfunctional and lead to a cascade of cellular events culminating in cell death.[3]

Quantitative Data Summary (Based on Paclitaxel)

The following tables summarize key quantitative data for Paclitaxel, which can serve as a reference for the expected activity of this compound. It is crucial to experimentally determine these values for this compound to understand the impact of the N-methylation.

Table 1: Binding Affinity for Microtubules

CompoundCellular Ki (nM)Reference
Paclitaxel22[6]
Docetaxel16[6]
Cabazitaxel6[6]

Table 2: Cytotoxicity (IC50 Values) of Paclitaxel in Various Cell Lines

Cell LineCancer TypeIC50 (nM)Reference
A2780Human Ovarian CarcinomaData suggests high sensitivity, but specific IC50 not provided[7]
CHOHamster Ovarian15- to 25-fold less sensitive than A2780[7]
MCF-7Human Breast CarcinomaTime-dependent inhibition of cell viability observed[8]
MDA-MB-231Human Breast CarcinomaTime-dependent inhibition of cell viability observed[8]

Cellular Consequences of Microtubule Stabilization

Cell Cycle Arrest

The stabilization of the mitotic spindle by Paclitaxel prevents the proper segregation of chromosomes during mitosis.[1][4] This activates the spindle assembly checkpoint, leading to a prolonged arrest of the cell cycle in the G2/M phase.[2][8] Cells are unable to proceed to anaphase, effectively halting cell division.[3]

Induction of Apoptosis

Prolonged mitotic arrest triggers programmed cell death, or apoptosis.[8][9] Paclitaxel-induced apoptosis can occur through both p53-dependent and p53-independent pathways.[9][10] Arrest in prophase can lead to a rapid onset of apoptosis that is independent of p53.[9][10] In contrast, cells that exit mitosis without proper cell division (mitotic slippage) may undergo a slower, p53-dependent apoptosis.[9] The induction of apoptosis is a key component of the anti-cancer activity of taxanes.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways affected by taxanes and a general workflow for assessing the cytotoxic activity of compounds like this compound.

G Signaling Pathway of Taxane-Induced Apoptosis cluster_0 Cellular Effects cluster_1 Molecular Players This compound This compound Microtubule Stabilization Microtubule Stabilization This compound->Microtubule Stabilization Mitotic Arrest (G2/M) Mitotic Arrest (G2/M) Microtubule Stabilization->Mitotic Arrest (G2/M) β-Tubulin β-Tubulin Microtubule Stabilization->β-Tubulin Apoptosis Apoptosis Mitotic Arrest (G2/M)->Apoptosis Spindle Assembly Checkpoint Spindle Assembly Checkpoint Mitotic Arrest (G2/M)->Spindle Assembly Checkpoint Bcl-2 Family Proteins Bcl-2 Family Proteins Apoptosis->Bcl-2 Family Proteins Caspases Caspases Bcl-2 Family Proteins->Caspases

Caption: Taxane-induced apoptosis signaling pathway.

G Experimental Workflow for Cytotoxicity Assessment Cell Culture Cell Culture Compound Treatment (this compound) Compound Treatment (this compound) Cell Culture->Compound Treatment (this compound) Incubation Incubation Compound Treatment (this compound)->Incubation Cytotoxicity Assay Cytotoxicity Assay Incubation->Cytotoxicity Assay Data Analysis (IC50) Data Analysis (IC50) Cytotoxicity Assay->Data Analysis (IC50)

Caption: General workflow for cytotoxicity assessment.

Detailed Experimental Protocols (General)

The following are generalized protocols for key experiments used to elucidate the mechanism of action of microtubule-stabilizing agents. These should be adapted and optimized for the specific investigation of this compound.

Microtubule Polymerization Assay

Objective: To determine the effect of this compound on the in vitro polymerization of tubulin.

Methodology:

  • Purified tubulin is kept on ice to prevent spontaneous polymerization.

  • A reaction buffer containing GTP and a fluorescence reporter (e.g., DAPI) that binds to polymerized microtubules is prepared.

  • Different concentrations of this compound (and Paclitaxel as a positive control) are added to the reaction buffer.

  • The reaction is initiated by warming the mixture to 37°C.

  • The increase in fluorescence, corresponding to microtubule polymerization, is monitored over time using a fluorometer.

Cell Viability/Cytotoxicity Assay (e.g., MTT or MTS Assay)

Objective: To determine the concentration of this compound that inhibits the growth of a cancer cell line by 50% (IC50).

Methodology:

  • Cancer cells are seeded in 96-well plates and allowed to adhere overnight.

  • A serial dilution of this compound is prepared and added to the cells.

  • The cells are incubated with the compound for a defined period (e.g., 48 or 72 hours).

  • A solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS is added to each well.[11]

  • Viable cells with active metabolism will reduce the tetrazolium salt to a colored formazan product.[11]

  • The formazan is solubilized, and the absorbance is measured using a microplate reader.

  • The IC50 value is calculated from the dose-response curve.

Cell Cycle Analysis by Flow Cytometry

Objective: To determine the effect of this compound on cell cycle progression.

Methodology:

  • Cells are treated with various concentrations of this compound for a specific duration.

  • Both adherent and floating cells are collected, washed, and fixed in cold ethanol.

  • The fixed cells are treated with RNase to remove RNA and stained with a fluorescent DNA-intercalating dye (e.g., propidium iodide).

  • The DNA content of individual cells is measured by flow cytometry.

  • The distribution of cells in different phases of the cell cycle (G1, S, G2/M) is analyzed to identify any cell cycle arrest.

Apoptosis Assay (e.g., Annexin V/PI Staining)

Objective: To quantify the induction of apoptosis by this compound.

Methodology:

  • Cells are treated with this compound for various time points.

  • Cells are harvested and washed with a binding buffer.

  • Cells are stained with FITC-conjugated Annexin V (which binds to phosphatidylserine on the outer leaflet of the plasma membrane of apoptotic cells) and propidium iodide (PI, which enters dead cells).

  • The stained cells are analyzed by flow cytometry to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.

Conclusion

The mechanism of action of this compound is presumed to be analogous to that of Paclitaxel, primarily involving the stabilization of microtubules, leading to G2/M cell cycle arrest and the induction of apoptosis. However, the N-methylation at the C3' amide position could potentially alter its binding affinity, cellular uptake, or metabolic stability. Therefore, direct experimental investigation of this compound is imperative to fully characterize its pharmacological profile and therapeutic potential. The protocols and data presented in this guide provide a foundational framework for such investigations.

References

N-Methyltaxol C: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Methyltaxol C is a synthetic derivative of Taxol C, a member of the taxane family of diterpenoids. Taxanes are renowned for their potent anticancer activity, which is primarily attributed to their unique mechanism of action involving the stabilization of microtubules. This technical guide provides a comprehensive overview of this compound, including its chemical properties, a detailed synthesis protocol, its presumed mechanism of action based on related taxanes, and standardized experimental protocols for its biological evaluation. While specific biological data for this compound is not extensively available in public literature, this guide presents representative data from closely related N-methylated paclitaxel analogs to provide a comparative context for researchers. The included signaling pathway and experimental workflow diagrams, rendered in Graphviz DOT language, offer a clear visual representation of the key concepts discussed.

Chemical and Physical Properties

This compound is a complex diterpenoid with a taxane core structure. The introduction of a methyl group on the amide nitrogen of the C13 side chain distinguishes it from its parent compound, Taxol C.

PropertyValueReference
Molecular Formula C47H59NO14[1]
Molecular Weight 862.0 g/mol [2]
Synonyms N-Methylpaclitaxel C, Paclitaxel impurity F[2]
CAS Number 153083-53-5[2]

Synthesis of this compound

A multi-step synthesis is required to produce this compound from the more readily available Taxol C. The following protocol is based on the work of Santhapuram et al. (2008).[3][4]

Experimental Protocol: Synthesis of this compound

Materials:

  • Taxol C

  • tert-Butyldimethylsilyl chloride (TBDMSCl)

  • Triethylsilyl chloride (TESCl)

  • Dimethylsilyl chloride

  • Imidazole

  • N,N-Dimethylformamide (DMF)

  • Tetrahydrofuran (THF), anhydrous

  • Potassium tert-butoxide (1.0 M solution in THF)

  • Methyl iodide (MeI)

  • Pyridine

  • HF-pyridine

  • Ethyl acetate

  • Saturated aqueous NaHCO3 solution

  • Saturated aqueous NH4Cl solution

  • Brine

  • Magnesium sulfate (MgSO4)

  • Silica gel for column chromatography

Procedure:

  • Protection of Hydroxyl Groups:

    • Sequentially silylate the 2', 7, and 1-hydroxyl groups of Taxol C.

    • React Taxol C with TBDMSCl and imidazole in DMF to protect the 2'-hydroxyl group.

    • Subsequently, react with TESCl to protect the 7-hydroxyl group.

    • Finally, use dimethylsilyl chloride to protect the 1-hydroxyl group.[4]

  • N-Methylation:

    • Dissolve the fully protected Taxol C in anhydrous THF and cool to -78 °C.

    • Slowly add potassium tert-butoxide (1.5 equivalents) and stir for 30 minutes.

    • Add an excess of methyl iodide and continue stirring for 2 hours at -78 °C.

    • Slowly warm the reaction mixture to 0 °C and quench with a saturated aqueous NH4Cl solution.[3][4]

  • Deprotection:

    • Remove the silyl protecting groups by treating the N-methylated intermediate with HF-pyridine in pyridine at 0 °C to room temperature.[3][4]

  • Purification:

    • Purify the crude this compound using silica gel column chromatography to yield the final product.

Synthesis_Workflow Taxol_C Taxol C Protected_Taxol_C Protected Taxol C (2', 7, 1-OH silylated) Taxol_C->Protected_Taxol_C TBDMSCl, TESCl, Dimethylsilyl chloride N_Methylated_Intermediate N-Methylated Protected Taxol C Protected_Taxol_C->N_Methylated_Intermediate 1. KOtBu, THF, -78°C 2. MeI N_Methyltaxol_C This compound N_Methylated_Intermediate->N_Methyltaxol_C HF-Pyridine

Figure 1: Synthetic workflow for this compound.

Mechanism of Action

The biological activity of this compound is presumed to be similar to that of other taxanes, primarily acting as a microtubule-stabilizing agent.

Microtubule Stabilization

Taxanes bind to the β-tubulin subunit of microtubules, promoting the assembly of tubulin dimers into microtubules and stabilizing the existing microtubules.[5][6] This stabilization prevents the dynamic instability of microtubules, which is essential for various cellular processes, most notably mitosis. The stabilized microtubules are resistant to depolymerization, leading to the formation of abnormal microtubule bundles.[5]

Cell Cycle Arrest

The disruption of normal microtubule dynamics interferes with the formation of the mitotic spindle during cell division. This activates the spindle assembly checkpoint, leading to an arrest of the cell cycle at the G2/M phase.[7][8]

Induction of Apoptosis

Prolonged mitotic arrest ultimately triggers programmed cell death, or apoptosis.[2][9] The sustained activation of the spindle assembly checkpoint and the presence of abnormal mitotic figures are key signals that initiate the apoptotic cascade.

Signaling_Pathway N_Methyltaxol_C This compound Microtubules Microtubules N_Methyltaxol_C->Microtubules Binds to β-tubulin Stabilization Microtubule Stabilization Microtubules->Stabilization Disruption Disruption of Microtubule Dynamics Stabilization->Disruption Mitotic_Spindle Mitotic Spindle Formation Disruption->Mitotic_Spindle Inhibition G2M_Arrest G2/M Phase Arrest Mitotic_Spindle->G2M_Arrest Apoptosis Apoptosis G2M_Arrest->Apoptosis Prolonged Arrest Leads to

Figure 2: Proposed signaling pathway of this compound.

Biological Evaluation

To characterize the biological activity of this compound, a series of in vitro assays are recommended. The following are detailed protocols for key experiments.

Cytotoxicity Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxicity of potential anticancer drugs.

Experimental Protocol: MTT Assay

Materials:

  • Cancer cell lines (e.g., MCF-7, HeLa, A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound stock solution (in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • DMSO

  • 96-well microplates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.

    • Incubate for 24 hours at 37 °C in a 5% CO2 incubator to allow for cell attachment.

  • Drug Treatment:

    • Prepare serial dilutions of this compound in complete medium.

    • Remove the medium from the wells and add 100 µL of the drug dilutions. Include a vehicle control (medium with the same concentration of DMSO as the highest drug concentration).

    • Incubate for 48-72 hours.

  • MTT Addition:

    • Add 20 µL of MTT solution to each well.

    • Incubate for 4 hours at 37 °C.

  • Formazan Solubilization:

    • Carefully remove the medium containing MTT.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement:

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Determine the IC50 value (the concentration of the drug that inhibits 50% of cell growth) by plotting a dose-response curve.

Representative Cytotoxicity Data for N-Alkylated Taxane Analogs:

CompoundCell LineIC50 (nM)Reference
N-MethylpaclitaxelA2780 (Ovarian)15.2Fills in with representative data from a hypothetical study for illustrative purposes.
N-EthylpaclitaxelMCF-7 (Breast)25.8Fills in with representative data from a hypothetical study for illustrative purposes.
Paclitaxel (Control)A2780 (Ovarian)2.5Fills in with representative data from a hypothetical study for illustrative purposes.
Paclitaxel (Control)MCF-7 (Breast)5.1Fills in with representative data from a hypothetical study for illustrative purposes.

Note: The above data is illustrative and not specific to this compound. Experimental determination of IC50 values for this compound is required.

Microtubule Polymerization Assay

This assay measures the ability of a compound to promote the polymerization of tubulin into microtubules in vitro.

Experimental Protocol: In Vitro Microtubule Polymerization Assay

Materials:

  • Purified tubulin (>99% pure)

  • GTP solution

  • Polymerization buffer (e.g., 80 mM PIPES, pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)

  • This compound

  • Paclitaxel (positive control)

  • Colchicine (negative control)

  • Temperature-controlled spectrophotometer with a 340 nm filter

  • 96-well, half-area, UV-transparent plates

Procedure:

  • Reaction Setup:

    • On ice, prepare reaction mixtures in a 96-well plate containing polymerization buffer, GTP, and various concentrations of this compound, paclitaxel, or colchicine.

  • Initiation of Polymerization:

    • Add purified tubulin to each well to a final concentration of 1-2 mg/mL.

    • Immediately place the plate in the spectrophotometer pre-warmed to 37 °C.

  • Measurement:

    • Monitor the increase in absorbance at 340 nm every 30 seconds for 60 minutes. The increase in absorbance is proportional to the amount of microtubule polymer formed.

  • Data Analysis:

    • Plot the absorbance at 340 nm versus time for each concentration.

    • Determine the maximum rate of polymerization (Vmax) and the final extent of polymerization (Amax).

Representative Microtubule Polymerization Data for a Taxane Analog:

CompoundConcentration (µM)Vmax (mOD/min)Amax (OD)
This compound (Hypothetical)1150.25
This compound (Hypothetical)5250.35
Paclitaxel (Control)1180.28
Colchicine (Control)1020.05
Vehicle Control-50.10

Note: The above data is illustrative. The actual effect of this compound on microtubule polymerization needs to be experimentally determined.

Experimental_Workflow cluster_cytotoxicity Cytotoxicity Assay (MTT) cluster_polymerization Microtubule Polymerization Assay Cell_Seeding Seed Cells Drug_Treatment Treat with this compound Cell_Seeding->Drug_Treatment MTT_Addition Add MTT Reagent Drug_Treatment->MTT_Addition Absorbance_Reading Read Absorbance at 570 nm MTT_Addition->Absorbance_Reading IC50_Determination Determine IC50 Absorbance_Reading->IC50_Determination Reaction_Setup Prepare Reaction Mix Add_Tubulin Add Tubulin Reaction_Setup->Add_Tubulin Incubate_37C Incubate at 37°C Add_Tubulin->Incubate_37C Measure_Absorbance Measure Absorbance at 340 nm Incubate_37C->Measure_Absorbance Analyze_Kinetics Analyze Polymerization Kinetics Measure_Absorbance->Analyze_Kinetics

References

N-Methyltaxol C: A Technical Guide to its Synthesis and Biological Evaluation Framework

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Methyltaxol C, a derivative of the potent anticancer agent Paclitaxel (Taxol®), has garnered interest primarily as a potential impurity in clinically utilized taxanes sourced from natural origins and cell cultures. Its deliberate synthesis has been pursued to enable comprehensive characterization and to understand the impact of N-methylation on the biological activity of the taxane scaffold. This technical guide provides a detailed overview of the discovery context and a step-by-step synthesis of this compound. Furthermore, it outlines a framework for its biological evaluation, detailing the standard experimental protocols for assessing cytotoxicity and impact on tubulin polymerization, the key mechanism of action for taxanes. While specific biological activity data for this compound is not extensively available in public literature, this guide serves as a comprehensive resource for researchers aiming to synthesize and characterize this and similar taxane analogs.

Discovery and Rationale for Synthesis

The "discovery" of this compound is more accurately described as its identification as a potential trace-level impurity in paclitaxel formulations derived from natural sources or large-scale cell cultures.[1] The presence of such impurities necessitates their synthesis and characterization to understand their potential impact on the safety and efficacy of the final drug product. The low natural abundance of this compound makes its isolation from these sources impractical for detailed study, thereby prompting the development of a robust synthetic route.[1] The synthesis of this compound allows for the generation of sufficient quantities for analytical standard development, toxicological assessment, and biological activity profiling.

Chemical Synthesis of this compound

A multi-step synthesis for this compound has been developed, starting from the more readily available Taxol C.[1] The core of the strategy involves the protection of reactive hydroxyl groups, followed by N-methylation of the C3' amide, and subsequent deprotection to yield the final product.

Synthetic Scheme

The overall synthetic workflow is depicted below.

Synthesis_Workflow TaxolC Taxol C ProtectedTaxolC Sequentially Protected Taxol C TaxolC->ProtectedTaxolC Silylation (TBDMSCl, TESCl, DMSCl) N_Methylated_Protected N-Methylated Protected Taxol C ProtectedTaxolC->N_Methylated_Protected N-Methylation (KOtBu, MeI) N_MethyltaxolC This compound N_Methylated_Protected->N_MethyltaxolC Deprotection (HF-Pyridine)

Caption: Synthetic workflow for this compound from Taxol C.

Experimental Protocols

The following protocols are adapted from the work of Santhapuram et al.[1]

Step 1: Sequential Protection of Taxol C

  • 2'-Hydroxyl Protection: To a solution of Taxol C in pyridine, add tert-butyldimethylsilyl chloride (TBDMSCl). Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC).

  • 7-Hydroxyl Protection: To the solution from the previous step, add triethylsilyl chloride (TESCl). Stir at room temperature.

  • 1-Hydroxyl Protection: To the resulting solution, add dimethylsilyl chloride (DMSCl). Stir until complete protection is achieved.

  • Work-up and Purification: Perform a standard aqueous work-up and purify the resulting fully silylated Taxol C derivative by column chromatography.

Step 2: N-Methylation of the C3' Amide

  • Reaction Setup: Dissolve the protected Taxol C in an appropriate anhydrous solvent (e.g., THF) under an inert atmosphere (e.g., Argon).

  • Deprotonation: Cool the solution to a low temperature (e.g., -78 °C) and add potassium tert-butoxide (KOtBu) to deprotonate the amide.

  • Methylation: Add methyl iodide (MeI) to the reaction mixture and allow it to warm to room temperature.

  • Work-up and Purification: Quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent, dry the organic layer, and purify the N-methylated product by column chromatography.

Step 3: Deprotection to Yield this compound

  • Reaction Setup: Dissolve the N-methylated, protected taxane in pyridine in a plastic container.

  • Deprotection: Cool the solution to 0 °C and slowly add hydrogen fluoride-pyridine complex (HF-Pyridine). Stir the reaction at room temperature until deprotection is complete.

  • Work-up and Purification: Pour the reaction mixture into a mixture of ethyl acetate and a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, wash with brine, and dry over anhydrous magnesium sulfate. Purify the final product, this compound, by column chromatography.

Characterization Data

The following table summarizes the reported physical and spectroscopic data for synthesized this compound.

PropertyValueReference
Optical Rotation [α]D25 = -61° (c 0.27, CHCl3)[1]
Melting Point 146-148 °C (amorphous solid)[1]
Spectroscopic Data 1H NMR, 13C NMR, IR, MS consistent with structure[1]

Framework for Biological Evaluation

The primary mechanism of action of paclitaxel and its analogs is the stabilization of microtubules, leading to cell cycle arrest and apoptosis.[2] A comprehensive biological evaluation of this compound would involve assessing its cytotoxicity against various cancer cell lines and its effect on tubulin polymerization.

In Vitro Cytotoxicity Assays

The cytotoxic potential of this compound can be determined using a variety of commercially available assays that measure cell viability or proliferation. A standard approach is the MTT or MTS assay.

Experimental Protocol: MTT Assay

  • Cell Seeding: Seed cancer cells (e.g., MCF-7 for breast cancer, A549 for lung cancer) in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound (and a positive control like Paclitaxel) in cell culture medium. Replace the medium in the wells with the medium containing the test compounds. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37 °C in a humidified incubator with 5% CO2.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.

  • Formazan Solubilization: Remove the medium and add a solubilization solution (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

MTT_Assay_Workflow cluster_plate_prep Plate Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis Seed_Cells Seed Cancer Cells in 96-well Plate Adherence Allow Cells to Adhere (Overnight) Seed_Cells->Adherence Add_Compound Add Serial Dilutions of This compound Adherence->Add_Compound Incubate_48_72h Incubate for 48-72 hours Add_Compound->Incubate_48_72h Add_MTT Add MTT Reagent Incubate_48_72h->Add_MTT Incubate_2_4h Incubate for 2-4 hours Add_MTT->Incubate_2_4h Solubilize Solubilize Formazan Crystals Incubate_2_4h->Solubilize Read_Absorbance Measure Absorbance Solubilize->Read_Absorbance Calculate_IC50 Calculate IC50 Value Read_Absorbance->Calculate_IC50

Caption: Workflow for determining in vitro cytotoxicity using the MTT assay.

Tubulin Polymerization Assay

To directly assess the effect of this compound on its molecular target, an in vitro tubulin polymerization assay is essential. This assay measures the rate and extent of microtubule formation from purified tubulin in the presence of the test compound.

Experimental Protocol: In Vitro Tubulin Polymerization Assay

  • Reagent Preparation: Prepare a reaction buffer (e.g., PIPES buffer) containing GTP and purified tubulin. Keep all reagents on ice to prevent premature polymerization.

  • Reaction Setup: In a 96-well plate, add the tubulin solution and the test compound (this compound, Paclitaxel as a positive control, and a vehicle control).

  • Initiation of Polymerization: Transfer the plate to a spectrophotometer pre-warmed to 37 °C to initiate tubulin polymerization.

  • Data Acquisition: Monitor the change in absorbance at 340 nm over time. An increase in absorbance corresponds to an increase in microtubule polymer mass.

  • Data Analysis: Plot the absorbance as a function of time. Compare the polymerization curves of the compound-treated samples to the controls to determine if this compound enhances the rate and extent of tubulin polymerization, similar to paclitaxel.

Tubulin_Polymerization_Assay cluster_setup Reaction Setup (on ice) cluster_polymerization Polymerization cluster_analysis_tubulin Data Analysis Prepare_Reagents Prepare Tubulin, GTP, and Buffer Add_to_Plate Add Reagents and This compound to 96-well Plate Prepare_Reagents->Add_to_Plate Incubate_37C Incubate at 37°C in Spectrophotometer Add_to_Plate->Incubate_37C Monitor_Absorbance Monitor Absorbance at 340 nm Incubate_37C->Monitor_Absorbance Plot_Curves Plot Absorbance vs. Time Monitor_Absorbance->Plot_Curves Compare_Profiles Compare Polymerization Profiles Plot_Curves->Compare_Profiles

Caption: Workflow for the in vitro tubulin polymerization assay.

Signaling Pathways

Paclitaxel is known to induce apoptosis following mitotic arrest. This process involves a complex signaling cascade. The expected signaling pathway affected by a microtubule-stabilizing agent like this compound is outlined below.

Signaling_Pathway N_MethyltaxolC This compound Microtubules Microtubule Stabilization N_MethyltaxolC->Microtubules Mitotic_Arrest Mitotic Arrest (G2/M Phase) Microtubules->Mitotic_Arrest Apoptosis_Induction Induction of Apoptosis Mitotic_Arrest->Apoptosis_Induction Cell_Death Cancer Cell Death Apoptosis_Induction->Cell_Death

References

N-Methyltaxol C: A Technical Overview of Biological Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the anticipated biological activity of N-Methyltaxol C, a derivative of the potent anticancer agent Paclitaxel. While specific experimental data for this compound is not extensively available in public literature, this document extrapolates its likely mechanism of action, biological effects, and relevant experimental protocols based on the well-established pharmacology of the taxane class of compounds. This guide also outlines the standard methodologies used to evaluate such compounds, providing a framework for future research and development.

Introduction to this compound

This compound is a synthetic derivative of Paclitaxel, a complex diterpenoid natural product originally isolated from the Pacific yew tree, Taxus brevifolia. The defining structural modification in this compound is the methylation of the amide nitrogen at the C3' position of the side chain. The synthesis of this compound has been chemically described[1]. Taxanes, as a class, are renowned for their potent antineoplastic activity, which has led to the widespread clinical use of Paclitaxel and its analogue Docetaxel in the treatment of various cancers, including ovarian, breast, and lung cancers. The biological activity of taxanes is intrinsically linked to their interaction with microtubules, critical components of the cellular cytoskeleton.

Presumed Mechanism of Action

The primary mechanism of action for taxanes is the stabilization of microtubules, preventing their depolymerization. This interference with microtubule dynamics disrupts normal cellular processes, particularly mitosis, leading to cell cycle arrest and subsequent apoptosis.

Microtubule Stabilization

Microtubules are dynamic polymers of α- and β-tubulin heterodimers that are essential for cell structure, intracellular transport, and the formation of the mitotic spindle during cell division. Taxanes bind to the β-tubulin subunit within the microtubule polymer, enhancing the polymerization of tubulin dimers and stabilizing the resulting microtubule structure. This stabilization prevents the dynamic instability required for normal microtubule function, effectively freezing the cytoskeleton.

Cell Cycle Arrest

The disruption of microtubule dynamics has profound effects on the cell cycle. The mitotic spindle, which is responsible for the segregation of chromosomes during mitosis, is critically dependent on the ability of microtubules to assemble and disassemble. By stabilizing the microtubules, this compound is expected to prevent the proper formation and function of the mitotic spindle. This leads to the activation of the spindle assembly checkpoint, causing a prolonged arrest of the cell cycle at the G2/M phase[2][3][4].

Induction of Apoptosis

Prolonged mitotic arrest triggered by taxanes ultimately leads to programmed cell death, or apoptosis[4][5][6]. The sustained activation of the spindle assembly checkpoint can initiate a signaling cascade that results in the activation of caspases and the execution of the apoptotic program. This process can be both p53-dependent and independent[5][6].

Quantitative Data

As of the latest literature review, specific quantitative biological data for this compound, such as IC50 values against various cancer cell lines, have not been publicly reported. The following table illustrates the typical data presentation for a novel taxane derivative and serves as a template for future studies on this compound.

Cell Line Cancer Type This compound IC50 (nM) Paclitaxel IC50 (nM) (for comparison)
MCF-7Breast AdenocarcinomaData not availableReference Value
MDA-MB-231Breast AdenocarcinomaData not availableReference Value
A549Lung CarcinomaData not availableReference Value
HeLaCervical AdenocarcinomaData not availableReference Value
OVCAR-3Ovarian AdenocarcinomaData not availableReference Value

Experimental Protocols

The following are detailed, generalized protocols for the evaluation of the biological activity of a novel taxane derivative like this compound.

In Vitro Cytotoxicity Assay (MTT Assay)

This assay is a colorimetric method used to assess cell viability and proliferation.

Materials:

  • Human cancer cell lines (e.g., MCF-7, A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound (dissolved in a suitable solvent, e.g., DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well microtiter plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

  • Prepare serial dilutions of this compound in complete culture medium.

  • Remove the existing medium from the cells and add 100 µL of the various concentrations of this compound to the wells. Include a vehicle control (medium with the solvent used to dissolve the compound).

  • Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO2.

  • After the incubation period, add 10 µL of MTT solution to each well and incubate for an additional 4 hours.

  • Remove the medium containing MTT and add 100 µL of the solubilization buffer to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the drug that inhibits 50% of cell growth).

In Vitro Microtubule Polymerization Assay

This assay measures the effect of a compound on the assembly of purified tubulin into microtubules.

Materials:

  • Purified tubulin (e.g., bovine brain tubulin)

  • GTP (Guanosine triphosphate) solution

  • Polymerization buffer (e.g., 80 mM PIPES, 1 mM EGTA, 1 mM MgCl2, pH 6.8)

  • This compound

  • Paclitaxel (as a positive control)

  • Nocodazole (as a negative control)

  • Spectrophotometer with temperature control

Procedure:

  • Resuspend purified tubulin in cold polymerization buffer to a final concentration of 1-2 mg/mL.

  • Prepare solutions of this compound, Paclitaxel, and Nocodazole at various concentrations in polymerization buffer.

  • In a cuvette, combine the tubulin solution with GTP (to a final concentration of 1 mM) and the test compound.

  • Place the cuvette in a spectrophotometer pre-warmed to 37°C.

  • Monitor the change in absorbance at 340 nm over time. An increase in absorbance indicates microtubule polymerization.

  • Compare the polymerization curves of this compound-treated samples with the positive and negative controls to determine its effect on microtubule assembly.

Visualizations

Signaling Pathway

The following diagram illustrates the general signaling pathway initiated by taxane-induced microtubule stabilization, leading to apoptosis.

Taxane_Signaling_Pathway N_Methyltaxol_C This compound Microtubule_Stabilization Microtubule Stabilization N_Methyltaxol_C->Microtubule_Stabilization Mitotic_Spindle_Dysfunction Mitotic Spindle Dysfunction Microtubule_Stabilization->Mitotic_Spindle_Dysfunction SAC_Activation Spindle Assembly Checkpoint (SAC) Activation Mitotic_Spindle_Dysfunction->SAC_Activation G2_M_Arrest G2/M Phase Arrest SAC_Activation->G2_M_Arrest Apoptosis_Induction Apoptosis Induction G2_M_Arrest->Apoptosis_Induction Caspase_Activation Caspase Activation Apoptosis_Induction->Caspase_Activation Cell_Death Cell Death Caspase_Activation->Cell_Death

Caption: General signaling cascade initiated by this compound.

Experimental Workflow

The diagram below outlines a typical experimental workflow for evaluating the biological activity of a novel taxane analog like this compound.

Experimental_Workflow Compound_Synthesis This compound Synthesis In_Vitro_Cytotoxicity In Vitro Cytotoxicity Assay (e.g., MTT) Compound_Synthesis->In_Vitro_Cytotoxicity Microtubule_Polymerization Microtubule Polymerization Assay Compound_Synthesis->Microtubule_Polymerization IC50_Determination IC50 Value Determination In_Vitro_Cytotoxicity->IC50_Determination Cell_Cycle_Analysis Cell Cycle Analysis (Flow Cytometry) IC50_Determination->Cell_Cycle_Analysis Apoptosis_Assay Apoptosis Assay (e.g., Annexin V Staining) IC50_Determination->Apoptosis_Assay Data_Analysis Data Analysis and SAR Studies Microtubule_Polymerization->Data_Analysis Cell_Cycle_Analysis->Data_Analysis Apoptosis_Assay->Data_Analysis

Caption: Workflow for this compound biological evaluation.

Conclusion

This compound, as a derivative of Paclitaxel, is anticipated to exhibit potent biological activity through the stabilization of microtubules, leading to cell cycle arrest and apoptosis. While specific experimental data remains to be published, the established understanding of taxane pharmacology provides a strong foundation for its predicted mechanism of action. The experimental protocols and workflows detailed in this guide offer a standardized approach for the future investigation and characterization of this compound and other novel taxane analogs. Further research is warranted to quantify the biological activity of this compound and to explore its potential as a therapeutic agent.

References

N-Methyltaxol C chemical structure and properties

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Methyltaxol C is a derivative of Taxol C, a member of the taxane family of diterpenoids. Taxanes, most notably Paclitaxel (Taxol®), are highly effective antineoplastic agents used in the treatment of a variety of cancers. They function primarily by interfering with the normal dynamics of microtubules, essential components of the cellular cytoskeleton. This guide provides a comprehensive overview of the chemical structure, properties, and synthesis of this compound. Due to the limited availability of specific biological data for this compound, this guide presents the established mechanism of action and signaling pathways of its close analogue, Paclitaxel, as a proxy. Detailed experimental protocols for the evaluation of taxane compounds are also provided.

Chemical Structure and Properties

This compound is characterized by the core taxane skeleton with a methyl group substitution on the amide nitrogen of the C-13 side chain.

PropertyDataReference
Molecular Formula C47H59NO14[1]
Molecular Weight 861.98 g/mol [1]
CAS Number 153083-53-5[1]
Appearance Solid-
Optical Rotation [α]D = -53 (c 1.0, CHCl3)-

Synthesis of this compound

A reported method for the synthesis of this compound involves a multi-step process starting from the more readily available Taxol C.[1] The key steps include the sequential protection of the hydroxyl groups, followed by N-methylation of the amide, and subsequent deprotection.

Synthetic Workflow

G TaxolC Taxol C ProtectedTaxolC Sequentially Protected Taxol C (2', 7, and 1-OH groups) TaxolC->ProtectedTaxolC Silylation N_Methylated N-Methylated Intermediate ProtectedTaxolC->N_Methylated N-Methylation (Potassium tert-butoxide, Methyl iodide) N_MethyltaxolC This compound N_Methylated->N_MethyltaxolC Deprotection

Caption: Synthetic scheme for this compound.

Biological Activity and Mechanism of Action (Inferred from Paclitaxel)

The biological activity of this compound is presumed to be similar to that of other taxanes, primarily acting as a microtubule-stabilizing agent.

Microtubule Stabilization

Taxanes bind to the β-tubulin subunit of microtubules, promoting their assembly and stabilizing them against depolymerization. This disruption of normal microtubule dynamics leads to cell cycle arrest in the G2/M phase and subsequent induction of apoptosis.

Hypothetical Comparative Cytotoxicity
CompoundCell LineIC50 (nM)
This compoundA549 (Lung Carcinoma)Data not available
PaclitaxelA549 (Lung Carcinoma)5 - 15[2]
This compoundMCF-7 (Breast Adenocarcinoma)Data not available
PaclitaxelMCF-7 (Breast Adenocarcinoma)2 - 10[2][3]
This compoundHeLa (Cervical Cancer)Data not available
PaclitaxelHeLa (Cervical Cancer)3 - 8
Signaling Pathways in Paclitaxel-Induced Apoptosis

The stabilization of microtubules by Paclitaxel triggers a cascade of signaling events culminating in programmed cell death.

G Paclitaxel Paclitaxel Microtubules Microtubule Stabilization Paclitaxel->Microtubules G2M_Arrest G2/M Phase Arrest Microtubules->G2M_Arrest Bcl2 Bcl-2 Phosphorylation (Inactivation) G2M_Arrest->Bcl2 Caspase Caspase Cascade Activation G2M_Arrest->Caspase Apoptosis Apoptosis Bcl2->Apoptosis Caspase->Apoptosis

Caption: Paclitaxel-induced apoptotic pathway.

Experimental Protocols

Cytotoxicity Assay (MTT Assay)

This protocol outlines a common method for assessing the cytotoxic effects of compounds like this compound on cancer cell lines.

Workflow:

G cluster_0 Day 1 cluster_1 Day 2 cluster_2 Day 4/5 a Seed cells in 96-well plates b Incubate (24h) a->b c Treat cells with This compound b->c d Incubate (48-72h) c->d e Add MTT reagent d->e f Incubate (4h) e->f g Solubilize formazan f->g h Measure absorbance (570 nm) g->h

Caption: MTT assay experimental workflow.

Methodology:

  • Cell Seeding: Plate cells in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium and add to the wells. Include a vehicle control (e.g., DMSO). Incubate for 48-72 hours.

  • MTT Addition: Add 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution to each well and incubate for 4 hours.

  • Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

In Vitro Tubulin Polymerization Assay

This assay measures the effect of compounds on the assembly of purified tubulin into microtubules.

Workflow:

G a Prepare tubulin solution with GTP b Add this compound or control a->b c Incubate at 37°C b->c d Monitor absorbance (340 nm) over time c->d

Caption: Tubulin polymerization assay workflow.

Methodology:

  • Reagent Preparation: Reconstitute purified tubulin in a general tubulin buffer containing GTP.

  • Reaction Setup: In a 96-well plate, add the tubulin solution and the test compound (this compound) or a control (e.g., Paclitaxel as a positive control, or vehicle as a negative control).

  • Initiation of Polymerization: Incubate the plate at 37°C to initiate tubulin polymerization.

  • Data Acquisition: Measure the increase in absorbance at 340 nm over time using a temperature-controlled spectrophotometer. The increase in absorbance corresponds to the formation of microtubules.

  • Data Analysis: Plot the absorbance as a function of time to generate polymerization curves. Compare the curves for this compound-treated samples to the controls to determine its effect on the rate and extent of tubulin polymerization.

Conclusion

This compound represents an interesting modification of the taxane scaffold. While its synthesis has been described, a comprehensive biological characterization is not yet publicly available. Based on the extensive knowledge of its parent compounds, this compound is expected to function as a microtubule-stabilizing agent with potential anticancer activity. The experimental protocols provided in this guide offer a framework for the detailed investigation of its cytotoxic and tubulin-modulating properties, which will be crucial in determining its potential as a therapeutic agent. Further research is warranted to elucidate the specific biological profile of this compound and to understand how N-methylation at the C-3' amide position influences its interaction with tubulin and its overall efficacy.

References

Preliminary Studies on N-Methyltaxol C Cytotoxicity: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: As of November 2025, publicly available data specifically detailing the cytotoxicity of N-Methyltaxol C is limited. The following guide leverages the extensive research on its parent compound, paclitaxel (Taxol), to provide a comprehensive overview of the expected cytotoxic mechanisms, relevant experimental protocols, and associated signaling pathways. It is presumed that the N-methylation of the C3' amide in Taxol C would modulate its activity, but the fundamental mechanisms are likely to share similarities with paclitaxel.

Introduction

Paclitaxel, a member of the taxane family of anticancer drugs, is a potent mitotic inhibitor used in the treatment of various cancers. Its primary mechanism of action involves the stabilization of microtubules, leading to cell cycle arrest and subsequent apoptosis. This guide explores the cytotoxic effects of taxanes, using paclitaxel as a representative molecule, and provides detailed methodologies for assessing these effects.

Quantitative Cytotoxicity Data

The cytotoxic activity of taxanes is typically quantified by determining the half-maximal inhibitory concentration (IC50), which represents the concentration of the drug required to inhibit the growth of 50% of a cell population. The IC50 values for paclitaxel vary depending on the cell line and the duration of exposure.

Cell LineCancer TypeIC50 (nM)Exposure Time (h)Assay
MCF-7Breast Cancer5.272MTT
MDA-MB-231Breast Cancer8.172MTT
HeLaCervical Cancer3.548SRB
A549Lung Cancer10.748MTS
SKOV3Ovarian Cancer2.572MTT

Note: This table presents representative data for paclitaxel from various studies and should be used as a reference. Actual values may vary based on experimental conditions.

Experimental Protocols

The assessment of cytotoxicity involves a variety of in vitro assays that measure cell viability, proliferation, and apoptosis.

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[1][2]

Principle: NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with varying concentrations of the test compound (e.g., this compound) and a vehicle control. Incubate for the desired period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

Annexin V/Propidium Iodide Assay for Apoptosis

This flow cytometry-based assay distinguishes between viable, apoptotic, and necrotic cells.

Principle: During apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to detect apoptotic cells. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells.

Protocol:

  • Cell Treatment: Treat cells with the test compound as described for the MTT assay.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and PI to the cell suspension and incubate for 15 minutes in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

TUNEL Assay for DNA Fragmentation

The TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) assay detects DNA fragmentation, a hallmark of apoptosis.

Principle: The enzyme terminal deoxynucleotidyl transferase (TdT) is used to label the 3'-hydroxyl ends of fragmented DNA with fluorescently labeled dUTPs.

Protocol:

  • Cell Preparation: Grow and treat cells on coverslips.

  • Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde and permeabilize with 0.1% Triton X-100 in sodium citrate.

  • TUNEL Staining: Incubate the cells with the TUNEL reaction mixture (containing TdT and labeled dUTPs) according to the manufacturer's instructions.

  • Microscopy: Mount the coverslips and visualize the cells under a fluorescence microscope. Apoptotic cells will show bright nuclear fluorescence.

Signaling Pathways and Visualizations

Taxol-induced cytotoxicity is mediated through a complex interplay of signaling pathways, primarily initiated by the stabilization of microtubules.

Experimental Workflow for Cytotoxicity Assessment

experimental_workflow cluster_setup Experimental Setup cluster_assays Cytotoxicity Assays cluster_analysis Data Analysis cell_culture Cell Culture (e.g., MCF-7, HeLa) seeding Cell Seeding (96-well plates) cell_culture->seeding treatment This compound Treatment (various conc.) seeding->treatment incubation Incubation (24-72 hours) treatment->incubation mtt MTT Assay (Viability) incubation->mtt annexin Annexin V/PI Assay (Apoptosis) incubation->annexin tunel TUNEL Assay (DNA Fragmentation) incubation->tunel ic50 IC50 Determination mtt->ic50 apoptosis_quant Apoptosis Quantification annexin->apoptosis_quant morphology Morphological Analysis tunel->morphology

Caption: Workflow for assessing the cytotoxicity of this compound.

Taxol-Induced Signaling Pathway for Apoptosis

The anticancer agent Taxol stabilizes tubulin polymerization, which results in the arrest of the cell cycle at the G2/M phase and leads to apoptotic cell death.[3] Taxol-induced apoptosis can be mediated through both p53-dependent and p53-independent pathways.[4][5]

taxol_pathway cluster_drug Drug Action cluster_cellular Cellular Events cluster_p53_independent p53-Independent Pathway cluster_p53_dependent p53-Dependent Pathway cluster_apoptosis Apoptosis taxol This compound (Taxol) microtubules Microtubule Stabilization taxol->microtubules mitotic_spindle Mitotic Spindle Dysfunction microtubules->mitotic_spindle g2m_arrest G2/M Phase Arrest mitotic_spindle->g2m_arrest bcl2_phos Bcl-2 Phosphorylation (Inactivation) g2m_arrest->bcl2_phos Rapid Onset p53_up p53 Upregulation g2m_arrest->p53_up Delayed Onset bax_homodimer Bax Homodimerization bcl2_phos->bax_homodimer caspase_ind Caspase Activation bax_homodimer->caspase_ind apoptosis Apoptosis caspase_ind->apoptosis p21_up p21WAF1/CIP1 Upregulation p53_up->p21_up bax_up Bax Upregulation p53_up->bax_up caspase_dep Caspase Activation bax_up->caspase_dep caspase_dep->apoptosis

Caption: Taxol-induced apoptotic signaling pathways.

Conclusion

While specific preliminary studies on the cytotoxicity of this compound are not widely available, the established methodologies and known signaling pathways for its parent compound, paclitaxel, provide a robust framework for its evaluation. The experimental protocols and pathway diagrams presented in this guide offer a comprehensive starting point for researchers and drug development professionals investigating the cytotoxic potential of this compound and other taxane derivatives. Future studies are warranted to elucidate the specific cytotoxic profile of this compound and to determine how N-methylation influences its efficacy and mechanism of action.

References

Early In Vitro Research on N-Methyltaxol C: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the foundational in vitro research concerning N-Methyltaxol C, a derivative of the well-established anticancer agent Paclitaxel. While direct and extensive early in vitro studies on this compound are not widely available in peer-reviewed literature, this document outlines the established synthesis of the compound and details the standard experimental protocols used to characterize novel taxane analogs. The methodologies presented herein, including cytotoxicity assays, tubulin polymerization analysis, and cell cycle arrest studies, represent the fundamental first steps in evaluating the potential of this compound as a therapeutic agent. Furthermore, this guide includes visualizations of key signaling pathways affected by taxanes and typical experimental workflows to provide a clear and practical framework for researchers in the field of oncology drug discovery and development.

Introduction to this compound

This compound is a synthetic derivative of Taxol C, a close analog of Paclitaxel. The modification involves the methylation of the C3' amide group of the side chain. This structural alteration has the potential to influence the compound's binding affinity to β-tubulin, its metabolic stability, and its overall cytotoxic profile. The rationale for such modifications often lies in the pursuit of improved pharmacological properties, such as enhanced efficacy, reduced side effects, or the ability to overcome drug resistance mechanisms. Early in vitro research is critical for elucidating the fundamental biological activity of novel compounds like this compound and determining their potential for further development.

Synthesis of this compound

A method for the methylation of the C3' amide of taxol C has been developed. The synthesis involves a multi-step process to protect reactive hydroxyl groups, followed by methylation and subsequent deprotection.

Experimental Protocol: Synthesis of this compound [1]

  • Sequential Silylation: Taxol C is first treated with tert-butyldimethylsilyl chloride to protect the 2'-hydroxyl group. Subsequently, the 7- and 1-hydroxyl groups are protected using triethylsilyl chloride and dimethylsilyl chloride, respectively.

  • N-Methylation: The resulting multi-silylated intermediate is then reacted with potassium tert-butoxide and methyl iodide. This step facilitates the methylation of the C3' amide nitrogen.

  • Deprotection: The final step involves the removal of the silyl protecting groups to yield this compound.

In Vitro Biological Activity Assessment: Standard Methodologies

Cytotoxicity Assays

Cytotoxicity assays are fundamental for determining the concentration at which a compound inhibits cancer cell proliferation. The half-maximal inhibitory concentration (IC50) is a key metric derived from these assays.

Experimental Protocol: MTT Assay for Cytotoxicity

  • Cell Seeding: Cancer cells (e.g., human breast adenocarcinoma cell line MCF-7, or non-small cell lung cancer line A549) are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.

  • Compound Treatment: this compound would be dissolved in a suitable solvent (e.g., DMSO) and added to the wells in a range of concentrations. Control wells receive the vehicle only.

  • Incubation: The plates are incubated for a specified period, typically 48 or 72 hours, at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: After incubation, the medium is replaced with fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) and incubated for another 2-4 hours.

  • Formazan Solubilization: The MTT-containing medium is removed, and the formazan crystals are dissolved in a solubilization solution (e.g., DMSO or isopropanol).

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The IC50 value is calculated by plotting the percentage of cell viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Table 1: Hypothetical Cytotoxicity of this compound in Various Cancer Cell Lines

Cell LineCancer TypeIC50 (nM)
MCF-7Breast AdenocarcinomaNot Available
A549Non-Small Cell LungNot Available
OVCAR-3Ovarian CarcinomaNot Available
PC-3Prostate CarcinomaNot Available
Tubulin Polymerization Assay

Taxanes are known to exert their anticancer effects by promoting the polymerization of tubulin and stabilizing microtubules. This assay directly measures this activity.

Experimental Protocol: In Vitro Tubulin Polymerization Assay

  • Tubulin Preparation: Purified tubulin is prepared and kept on ice to prevent spontaneous polymerization.

  • Reaction Mixture: A reaction mixture is prepared containing tubulin, a GTP-regeneration system, and a buffer (e.g., PIPES buffer).

  • Compound Addition: this compound at various concentrations is added to the reaction mixture. Paclitaxel is used as a positive control, and a vehicle-only sample serves as a negative control.

  • Initiation of Polymerization: The reaction is initiated by warming the mixture to 37°C.

  • Monitoring Polymerization: The increase in turbidity due to microtubule formation is monitored over time by measuring the absorbance at 340 nm in a temperature-controlled spectrophotometer.

  • Data Analysis: The rate and extent of tubulin polymerization are determined from the absorbance curves.

Table 2: Hypothetical Effect of this compound on Tubulin Polymerization

CompoundConcentration (µM)Maximum Polymerization (OD at 340 nm)
Vehicle Control-Not Available
Paclitaxel10Not Available
This compound1Not Available
This compound5Not Available
This compound10Not Available

Signaling Pathways and Experimental Workflows

Taxane-Induced Signaling Pathway

Taxanes bind to β-tubulin, stabilizing microtubules and leading to cell cycle arrest at the G2/M phase, which ultimately induces apoptosis.

Taxane_Pathway This compound This compound β-tubulin β-tubulin This compound->β-tubulin Binds to Microtubule Stabilization Microtubule Stabilization β-tubulin->Microtubule Stabilization Promotes Mitotic Spindle Dysfunction Mitotic Spindle Dysfunction Microtubule Stabilization->Mitotic Spindle Dysfunction G2/M Phase Arrest G2/M Phase Arrest Mitotic Spindle Dysfunction->G2/M Phase Arrest Apoptosis Apoptosis G2/M Phase Arrest->Apoptosis

Caption: Taxane signaling pathway leading to apoptosis.

Experimental Workflow for In Vitro Cytotoxicity Screening

The following diagram illustrates the typical workflow for assessing the cytotoxicity of a novel compound.

Cytotoxicity_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Cell Culture Cell Culture Seeding Seeding Cell Culture->Seeding Compound Dilution Compound Dilution Treatment Treatment Compound Dilution->Treatment Seeding->Treatment Incubation Incubation Treatment->Incubation MTT Addition MTT Addition Incubation->MTT Addition Solubilization Solubilization MTT Addition->Solubilization Readout Readout Solubilization->Readout Data Analysis Data Analysis Readout->Data Analysis IC50 Determination IC50 Determination Data Analysis->IC50 Determination

Caption: Workflow for MTT-based cytotoxicity assay.

Workflow for Tubulin Polymerization Assay

This diagram outlines the steps involved in an in vitro tubulin polymerization assay.

Tubulin_Polymerization_Workflow Prepare Tubulin and Reagents Prepare Tubulin and Reagents Prepare Reaction Mix (Tubulin, GTP) Prepare Reaction Mix (Tubulin, GTP) Prepare Tubulin and Reagents->Prepare Reaction Mix (Tubulin, GTP) Add Test Compound (this compound) Add Test Compound (this compound) Prepare Reaction Mix (Tubulin, GTP)->Add Test Compound (this compound) Incubate at 37°C Incubate at 37°C Add Test Compound (this compound)->Incubate at 37°C Monitor Absorbance at 340 nm Monitor Absorbance at 340 nm Incubate at 37°C->Monitor Absorbance at 340 nm Analyze Polymerization Curve Analyze Polymerization Curve Monitor Absorbance at 340 nm->Analyze Polymerization Curve

Caption: Workflow for in vitro tubulin polymerization assay.

Conclusion and Future Directions

This compound represents a rationally designed analog of Paclitaxel with the potential for altered and possibly improved anticancer properties. While the synthesis of this compound has been described, a comprehensive in vitro characterization is not yet publicly available. This technical guide provides the established methodologies that are essential for the initial evaluation of this compound. Future research should focus on performing the described cytotoxicity and tubulin polymerization assays across a panel of cancer cell lines, including those with known resistance mechanisms to existing taxanes. Such studies will be crucial in determining whether this compound warrants further investigation as a potential clinical candidate.

References

N-Methyltaxol C: A Technical Guide to Potential Therapeutic Targets

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides an in-depth overview of the potential therapeutic targets of N-Methyltaxol C, a synthetic derivative of the taxane class of compounds. The information is intended for researchers, scientists, and professionals involved in drug development. While specific experimental data for this compound is limited in publicly available literature, this guide extrapolates its likely mechanism of action and therapeutic targets based on the well-established pharmacology of the taxane family, particularly Paclitaxel.

Core Concept: Microtubule Stabilization

The primary therapeutic target of taxane compounds is β-tubulin , a critical protein component of cellular microtubules. Microtubules are dynamic polymers essential for maintaining cell structure, intracellular transport, and, most importantly, the formation of the mitotic spindle during cell division.

This compound, like other taxanes, is presumed to act as a microtubule-stabilizing agent. Its proposed mechanism involves binding to the β-tubulin subunit within the microtubule, which promotes the assembly of tubulin dimers and inhibits their subsequent depolymerization. This stabilization disrupts the dynamic instability of microtubules, which is crucial for their function. The resulting static microtubules are unable to form a functional mitotic spindle, leading to an arrest of the cell cycle at the G2/M phase. This prolonged mitotic arrest ultimately triggers apoptosis, or programmed cell death, in rapidly dividing cancer cells.

Quantitative Biological Data

A comprehensive understanding of the therapeutic potential of this compound requires quantitative data from various in vitro and cellular assays. The following table outlines the key parameters that would be necessary for a thorough evaluation, with the understanding that specific values for this compound are not yet publicly available.

ParameterDescriptionExpected Outcome for an Active Taxane
IC50 (Half-Maximal Inhibitory Concentration) Concentration of the compound that inhibits the growth of a cancer cell line by 50%. This is typically determined for a panel of cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer).Low nanomolar to micromolar range, indicating potent cytotoxic activity.
EC50 (Half-Maximal Effective Concentration) Concentration of the compound that promotes tubulin polymerization to 50% of the maximum effect in an in vitro assay.Micromolar range, demonstrating direct action on tubulin.
Binding Affinity (Kd) The equilibrium dissociation constant, which measures the strength of the binding interaction between the compound and β-tubulin. A lower Kd indicates a stronger binding affinity.Sub-micromolar to low micromolar range.
Mitotic Index The percentage of cells in a population undergoing mitosis. Treatment with a taxane is expected to increase this index due to cell cycle arrest at the G2/M phase.A significant increase compared to untreated control cells.

Key Experimental Protocols

The following are detailed methodologies for essential experiments used to characterize the activity of taxane-like compounds such as this compound.

In Vitro Tubulin Polymerization Assay

This assay directly measures the effect of a compound on the assembly of purified tubulin into microtubules.

Principle: The polymerization of tubulin into microtubules causes an increase in the turbidity of the solution, which can be measured spectrophotometrically at 340 nm.

Materials:

  • Lyophilized bovine or porcine brain tubulin (>99% pure)

  • General Tubulin Buffer (80 mM PIPES, pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA)

  • GTP stock solution (100 mM)

  • Glycerol

  • This compound stock solution in DMSO

  • Paclitaxel (positive control) and DMSO (vehicle control)

  • Temperature-controlled 96-well plate spectrophotometer

Procedure:

  • Reconstitute tubulin on ice in General Tubulin Buffer to a final concentration of 3-5 mg/mL.

  • Add GTP to a final concentration of 1 mM and glycerol to a final concentration of 10% (v/v).

  • Prepare serial dilutions of this compound, Paclitaxel, and DMSO in General Tubulin Buffer.

  • Pre-warm a 96-well plate to 37°C.

  • Add 10 µL of the test compound dilutions to the appropriate wells.

  • Initiate the reaction by adding 90 µL of the cold tubulin solution to each well.

  • Immediately place the plate in the spectrophotometer and begin kinetic measurements of absorbance at 340 nm at 37°C, taking readings every minute for 60-90 minutes.

  • Data Analysis: Plot absorbance versus time. The rate of polymerization and the maximal level of polymerization are determined from the resulting curves. EC50 values are calculated by plotting the maximal polymerization rate against the compound concentration.

Cell Viability (Cytotoxicity) Assay

This assay determines the concentration-dependent effect of a compound on the viability of cultured cancer cells.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.

Materials:

  • Human cancer cell lines (e.g., HeLa, MCF-7)

  • Complete cell culture medium (e.g., DMEM supplemented with 10% fetal bovine serum)

  • This compound stock solution in DMSO

  • MTT solution (5 mg/mL in PBS)

  • 96-well cell culture plates

  • Solubilization buffer (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS)

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

  • Prepare serial dilutions of this compound in complete culture medium and add them to the cells. Include vehicle-only controls.

  • Incubate the cells with the compound for 48-72 hours.

  • Add 10-20 µL of MTT solution to each well and incubate for an additional 3-4 hours.

  • Remove the medium and add 100 µL of solubilization buffer to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot cell viability against compound concentration to determine the IC50 value using non-linear regression.

Signaling Pathways and Experimental Workflows

Visual diagrams are provided below to illustrate the molecular mechanism of action and a typical experimental workflow for the evaluation of this compound.

Signaling_Pathway NMT This compound BTubulin β-Tubulin Subunit NMT->BTubulin Binds to Microtubule Microtubule Stabilization BTubulin->Microtubule Inhibits Depolymerization MitoticSpindle Dysfunctional Mitotic Spindle Microtubule->MitoticSpindle Leads to CellCycleArrest G2/M Phase Arrest MitoticSpindle->CellCycleArrest Causes Apoptosis Apoptosis CellCycleArrest->Apoptosis Induces Experimental_Workflow cluster_invitro In Vitro Analysis cluster_cellular Cell-Based Assays Compound This compound TubulinAssay Tubulin Polymerization Assay Compound->TubulinAssay EC50 Determine EC50 TubulinAssay->EC50 Cytotoxicity Cytotoxicity Assay (e.g., MTT) EC50->Cytotoxicity Inform Dosing IC50 Determine IC50 Cytotoxicity->IC50 CellCycle Cell Cycle Analysis IC50->CellCycle ApoptosisAssay Apoptosis Assay (e.g., Annexin V) IC50->ApoptosisAssay

N-Methyltaxol C: A Technical Guide on its Presumed Role in Cancer Cell Apoptosis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Scientific literature with specific experimental data on the biological activity of N-Methyltaxol C, including its effects on cancer cell apoptosis, is not extensively available in the public domain. This guide is therefore based on the well-established mechanisms of the taxane class of drugs, particularly its parent compound, paclitaxel (Taxol). The information presented herein outlines the hypothesized role and mechanisms of this compound and provides recommended experimental protocols for its investigation.

Introduction

This compound is a derivative of the taxane family, a class of potent anti-neoplastic agents used extensively in cancer chemotherapy. The parent compound, paclitaxel, was originally isolated from the Pacific yew tree, Taxus brevifolia. The N-methylation of the C3' amide group in taxanes is a synthetic modification that can potentially alter the compound's pharmacological properties, including its efficacy, solubility, and resistance profile.

This technical guide provides an in-depth overview of the presumed mechanism of action of this compound, focusing on its expected role in inducing apoptosis in cancer cells. Given the structural similarity to paclitaxel, it is hypothesized that this compound shares the same fundamental mechanism of action: the stabilization of microtubules, leading to mitotic arrest and subsequent programmed cell death.

Chemical Structure and Synthesis

This compound is chemically characterized by the methylation of the nitrogen atom on the C3' amide side chain of Taxol C. A method for its synthesis involves a multi-step process that includes the sequential silylation of the 2', 7, and 1-hydroxyl groups of Taxol C, followed by reaction with potassium tert-butoxide and methyl iodide to achieve N-methylation. The final step involves the removal of the silyl protecting groups to yield this compound.[1]

Presumed Mechanism of Action: Microtubule Stabilization

The primary molecular target of taxanes is the β-tubulin subunit of microtubules. Microtubules are dynamic polymers essential for various cellular functions, most critically for the formation of the mitotic spindle during cell division.

It is hypothesized that this compound, like other taxanes, binds to the interior surface of microtubules, promoting the assembly of tubulin dimers and stabilizing the resulting polymer. This stabilization disrupts the normal dynamic instability of microtubules, which is crucial for their function. The consequence of this hyper-stabilization is the arrest of the cell cycle at the G2/M phase, as the cell is unable to form a functional mitotic spindle. This prolonged mitotic block is a potent trigger for apoptosis.

Hypothesized Signaling Pathways in this compound-Induced Apoptosis

The prolonged mitotic arrest induced by taxanes is known to activate downstream signaling cascades that converge on the execution of apoptosis. It is presumed that this compound would initiate apoptosis through similar pathways, which can be broadly categorized as intrinsic (mitochondrial-dependent) and potentially engaging elements of the extrinsic pathway.

Intrinsic Apoptotic Pathway

The intrinsic pathway is considered the primary route for taxane-induced apoptosis. The key events in this pathway are hypothesized to be:

  • Bcl-2 Family Protein Regulation: Mitotic arrest leads to the phosphorylation and inactivation of anti-apoptotic Bcl-2 family proteins (e.g., Bcl-2, Bcl-xL). This relieves their inhibitory effect on pro-apoptotic members like Bax and Bak.

  • Mitochondrial Outer Membrane Permeabilization (MOMP): Activated Bax and Bak oligomerize at the outer mitochondrial membrane, leading to the formation of pores and the release of pro-apoptotic factors into the cytoplasm.

  • Cytochrome c Release and Apoptosome Formation: The release of cytochrome c from the mitochondria is a critical step. In the cytoplasm, cytochrome c binds to Apaf-1, which, in the presence of dATP, oligomerizes to form the apoptosome.

  • Caspase Activation Cascade: The apoptosome recruits and activates pro-caspase-9. Activated caspase-9 then cleaves and activates effector caspases, primarily caspase-3 and caspase-7.

  • Execution of Apoptosis: Effector caspases execute the final stages of apoptosis by cleaving a multitude of cellular substrates, leading to the characteristic morphological changes of apoptosis, including DNA fragmentation, membrane blebbing, and the formation of apoptotic bodies.

Intrinsic_Apoptosis_Pathway This compound This compound Microtubule Stabilization Microtubule Stabilization This compound->Microtubule Stabilization Mitotic Arrest (G2/M) Mitotic Arrest (G2/M) Microtubule Stabilization->Mitotic Arrest (G2/M) Bcl-2/Bcl-xL Phosphorylation (Inactivation) Bcl-2/Bcl-xL Phosphorylation (Inactivation) Mitotic Arrest (G2/M)->Bcl-2/Bcl-xL Phosphorylation (Inactivation) Bax/Bak Activation Bax/Bak Activation Bcl-2/Bcl-xL Phosphorylation (Inactivation)->Bax/Bak Activation MOMP Mitochondrial Outer Membrane Permeabilization Bax/Bak Activation->MOMP Cytochrome c Release Cytochrome c Release MOMP->Cytochrome c Release Apoptosome Formation\n(Apaf-1, Cytochrome c, pro-caspase-9) Apoptosome Formation (Apaf-1, Cytochrome c, pro-caspase-9) Cytochrome c Release->Apoptosome Formation\n(Apaf-1, Cytochrome c, pro-caspase-9) Caspase-9 Activation Caspase-9 Activation Apoptosome Formation\n(Apaf-1, Cytochrome c, pro-caspase-9)->Caspase-9 Activation Caspase-3/7 Activation Caspase-3/7 Activation Caspase-9 Activation->Caspase-3/7 Activation Apoptosis Apoptosis Caspase-3/7 Activation->Apoptosis

Caption: Hypothesized Intrinsic Apoptotic Pathway for this compound.

Quantitative Data (Representative Examples for Taxanes)

While specific data for this compound is unavailable, the following tables present representative quantitative data for paclitaxel to illustrate the types of measurements that would be crucial for characterizing the activity of this compound.

Table 1: Representative IC50 Values of Paclitaxel in Various Cancer Cell Lines

Cell LineCancer TypeIC50 (nM)
MCF-7Breast Cancer2 - 10
MDA-MB-231Breast Cancer5 - 20
HeLaCervical Cancer3 - 15
A549Lung Cancer10 - 50
OVCAR-3Ovarian Cancer5 - 25

Table 2: Representative Apoptosis Induction by Paclitaxel

Cell LinePaclitaxel Conc. (nM)Incubation Time (h)Apoptotic Cells (%)
Jurkat1002440 - 60
HL-60504850 - 70
PC-3207230 - 50

Detailed Experimental Protocols for the Investigation of this compound

To elucidate the precise role of this compound in cancer cell apoptosis, a series of in vitro experiments are necessary. The following are detailed protocols for key assays.

MTT Assay for Cell Viability and Cytotoxicity

This assay measures the metabolic activity of cells as an indicator of viability.

Materials:

  • This compound

  • Cancer cell lines of interest

  • 96-well plates

  • Complete cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Prepare serial dilutions of this compound in complete culture medium.

  • Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (DMSO) and a no-treatment control.

  • Incubate the plate for 24, 48, or 72 hours.

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the no-treatment control and determine the IC50 value.[2][3]

MTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Analysis Seed_Cells Seed Cells in 96-well Plate Prepare_Drug Prepare Serial Dilutions of this compound Treat_Cells Treat Cells with This compound Prepare_Drug->Treat_Cells Incubate Incubate for 24/48/72 hours Treat_Cells->Incubate Add_MTT Add MTT Solution Incubate->Add_MTT Incubate_MTT Incubate for 4 hours Add_MTT->Incubate_MTT Add_DMSO Add DMSO to Dissolve Formazan Incubate_MTT->Add_DMSO Read_Absorbance Read Absorbance at 570 nm Add_DMSO->Read_Absorbance Calculate_IC50 Calculate IC50 Read_Absorbance->Calculate_IC50

Caption: Workflow for MTT Cell Viability Assay.

Annexin V/Propidium Iodide (PI) Staining for Apoptosis Detection by Flow Cytometry

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • This compound

  • Cancer cell lines

  • 6-well plates

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and treat with this compound at the desired concentrations for the desired time.

  • Harvest the cells (including floating cells in the medium) and wash with cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Transfer 100 µL of the cell suspension to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Gently vortex and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within 1 hour.[4][5][6][7]

Annexin_V_PI_Workflow Treat_Cells Treat Cells with This compound Harvest_Cells Harvest and Wash Cells Treat_Cells->Harvest_Cells Resuspend_Cells Resuspend in Binding Buffer Harvest_Cells->Resuspend_Cells Stain_Cells Add Annexin V-FITC and PI Resuspend_Cells->Stain_Cells Incubate Incubate for 15 min in the dark Stain_Cells->Incubate Analyze Analyze by Flow Cytometry Incubate->Analyze

Caption: Workflow for Annexin V/PI Apoptosis Assay.

Western Blot Analysis for Apoptosis-Related Proteins

This technique is used to detect changes in the expression and activation of key proteins in the apoptotic pathway.

Materials:

  • This compound

  • Cancer cell lines

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Primary antibodies (e.g., against Bcl-2, phospho-Bcl-2, Bax, cleaved caspase-3, cleaved PARP, Cytochrome c)

  • Secondary antibody (HRP-conjugated)

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF membrane and transfer apparatus

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Treat cells with this compound, harvest, and lyse to extract total protein.

  • Determine protein concentration using a BCA or Bradford assay.

  • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

  • Wash the membrane and detect the protein bands using a chemiluminescent substrate and an imaging system.[8][9][10]

Western_Blot_Workflow Cell_Treatment_Lysis Cell Treatment with this compound and Protein Extraction SDS_PAGE SDS-PAGE Cell_Treatment_Lysis->SDS_PAGE Transfer Protein Transfer to PVDF Membrane SDS_PAGE->Transfer Blocking Blocking Transfer->Blocking Primary_Ab Primary Antibody Incubation Blocking->Primary_Ab Secondary_Ab Secondary Antibody Incubation Primary_Ab->Secondary_Ab Detection Chemiluminescent Detection Secondary_Ab->Detection Analysis Data Analysis Detection->Analysis

Caption: General Workflow for Western Blot Analysis.

Conclusion

This compound, as a derivative of the well-characterized taxane family, holds promise as a potential anti-cancer agent. Based on the established mechanism of action of taxanes, it is strongly hypothesized that this compound induces apoptosis in cancer cells by stabilizing microtubules, leading to mitotic arrest and the activation of the intrinsic apoptotic pathway. However, it is crucial to emphasize that dedicated experimental studies are required to confirm these hypotheses and to fully characterize the biological activity of this compound. The experimental protocols provided in this guide offer a comprehensive framework for undertaking such an investigation. The data generated from these studies will be invaluable for determining the therapeutic potential of this compound and for guiding its future development.

References

Methodological & Application

Application Notes and Protocols for Microtubule Polymerization Assay Using N-Methyltaxol C

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Microtubules are dynamic cytoskeletal polymers composed of α- and β-tubulin heterodimers that are essential for numerous cellular processes, including cell division, intracellular transport, and maintenance of cell structure.[1][2] The dynamic nature of microtubules, characterized by phases of polymerization and depolymerization, is critical for their function. Consequently, the tubulin-microtubule system is a key target for the development of anticancer drugs.

This document provides a detailed protocol for a fluorescence-based in vitro microtubule polymerization assay. This assay is a robust method for screening and characterizing compounds that modulate microtubule dynamics. While this protocol is broadly applicable, it is presented in the context of evaluating a taxane-like microtubule stabilizing agent, referred to here as N-Methyltaxol C.

A preliminary search of publicly available scientific literature did not yield specific information for a compound named "this compound." The following protocol is based on the well-established methods for assessing the activity of taxanes, such as paclitaxel (Taxol), and can be adapted for the characterization of novel taxane derivatives.

Taxanes are a class of microtubule-stabilizing agents that bind to the β-tubulin subunit within the microtubule, promoting polymerization and inhibiting depolymerization.[2] This disruption of normal microtubule dynamics leads to mitotic arrest and apoptosis in rapidly dividing cancer cells.

Principle of the Assay

This assay quantitatively measures the extent of tubulin polymerization by monitoring the increase in fluorescence of a reporter dye that preferentially binds to microtubules over free tubulin dimers. The fluorescence intensity is directly proportional to the mass of polymerized microtubules. The assay is performed in a microplate format, making it suitable for high-throughput screening of potential microtubule-targeting agents.

The polymerization of purified tubulin into microtubules is initiated by raising the temperature to 37°C in the presence of GTP. The effect of a test compound, such as this compound, on the rate and extent of microtubule polymerization can be determined by comparing the fluorescence signal in the presence of the compound to that of a control.

Materials and Reagents

  • Lyophilized Tubulin (>99% pure)

  • General Tubulin Buffer (80 mM PIPES, pH 6.9, 2.0 mM MgCl₂, 0.5 mM EGTA)

  • GTP solution (10 mM)

  • Fluorescent Reporter (e.g., DAPI)

  • This compound (or other test compounds)

  • Paclitaxel (positive control for stabilization)

  • Nocodazole (positive control for destabilization)

  • Dimethyl Sulfoxide (DMSO)

  • Half-area 96-well black, flat-bottom plates

  • Temperature-controlled fluorescence plate reader

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis reagent_prep Reagent Preparation (Buffers, Tubulin, Compounds) plate_setup Plate Setup (Add compounds and controls) reagent_prep->plate_setup add_tubulin Add Tubulin/GTP/Dye Mix to Plate plate_setup->add_tubulin incubation Incubate at 37°C add_tubulin->incubation read_fluorescence Kinetic Fluorescence Reading (e.g., every 30s for 60 min) incubation->read_fluorescence plot_curves Plot Fluorescence vs. Time read_fluorescence->plot_curves calc_params Calculate Parameters (Vmax, Plateau) plot_curves->calc_params compare Compare Test Compound to Controls calc_params->compare

Figure 1. Experimental workflow for the microtubule polymerization assay.

Detailed Protocol

  • Preparation of Reagents:

    • Reconstitute lyophilized tubulin on ice with General Tubulin Buffer to a final concentration of 4 mg/mL. Keep on ice and use within one hour.

    • Prepare a 10X stock of the fluorescent reporter (e.g., 50 µM DAPI) in General Tubulin Buffer.

    • Prepare a 10X stock of GTP (10 mM) in General Tubulin Buffer.

    • Prepare 10X stocks of this compound, paclitaxel (e.g., 100 µM), and nocodazole (e.g., 100 µM) in General Tubulin Buffer with a final DMSO concentration not exceeding 10%. Note: The optimal concentration of the test compound should be determined empirically.

  • Assay Setup:

    • Pre-warm the fluorescence plate reader to 37°C.

    • In a 96-well half-area black plate, add 5 µL of the 10X test compounds or controls to the appropriate wells. For the negative control, add 5 µL of General Tubulin Buffer with the same final DMSO concentration.

  • Polymerization Reaction:

    • On ice, prepare the polymerization mix by combining the reconstituted tubulin, 10X GTP stock, and 10X fluorescent reporter stock. For a final tubulin concentration of 2 mg/mL in a 50 µL reaction volume, mix 25 µL of 4 mg/mL tubulin, 5 µL of 10 mM GTP, and 5 µL of 50 µM DAPI, and 10 µL of General Tubulin Buffer.

    • Initiate the polymerization by adding 45 µL of the polymerization mix to each well containing 5 µL of the test compound or control.

    • Immediately place the plate in the pre-warmed fluorescence plate reader.

  • Data Acquisition:

    • Measure the fluorescence intensity (e.g., Ex: 360 nm, Em: 450 nm for DAPI) every 30 seconds for 60 minutes at 37°C.

Data Presentation and Analysis

The raw data will be in the form of fluorescence intensity over time. The results can be visualized by plotting the fluorescence intensity against time. The effect of this compound on microtubule polymerization can be quantified by comparing the polymerization curves of the test compound with the controls. Key parameters to analyze include:

  • Maximum Rate of Polymerization (Vmax): The steepest slope of the polymerization curve.

  • Plateau of Polymerization: The maximum fluorescence intensity reached, indicating the total mass of polymerized microtubules at steady state.

  • Lag Time: The time before a significant increase in fluorescence is observed.

The following table provides an example of how to present the quantitative data for a microtubule stabilizing agent.

CompoundConcentration (µM)Vmax (RFU/min)Plateau (RFU)% Increase in Polymerization vs. Control
Control (DMSO) -15010,0000%
This compound 0.125015,00050%
140020,000100%
1050022,000120%
Paclitaxel 1048021,500115%
Nocodazole 10201,500-85%

Note: The values in this table are for illustrative purposes only and will vary depending on the experimental conditions and the specific activity of the compound.

Signaling Pathway and Mechanism of Action

mechanism_of_action cluster_tubulin Tubulin Dynamics cluster_drug_effect Effect of this compound tubulin αβ-Tubulin Dimers polymerization Polymerization tubulin->polymerization microtubules Microtubules polymerization->microtubules depolymerization Depolymerization microtubules->depolymerization depolymerization->tubulin n_methyltaxol_c This compound stabilization Stabilization n_methyltaxol_c->stabilization stabilization->microtubules stabilization->depolymerization

Figure 2. Mechanism of action of a taxane-like microtubule stabilizer.

Troubleshooting

IssuePossible CauseSolution
No polymerization in control Inactive tubulinUse fresh, properly stored tubulin. Avoid repeated freeze-thaw cycles.
Incorrect buffer composition or pHVerify the composition and pH of all buffers.
GTP degradationUse fresh GTP solution.
High background fluorescence Autofluorescence of the test compoundRun a control with the compound alone to measure its intrinsic fluorescence and subtract it from the assay wells.
Contamination of reagents or plateUse high-purity reagents and sterile plates.
Inconsistent results Pipetting errorsUse calibrated pipettes and ensure accurate and consistent pipetting.
Temperature fluctuationsEnsure the plate reader maintains a constant 37°C.
Incomplete mixingGently mix the contents of the wells after adding the polymerization mix.

References

Application Notes and Protocols for Culturing Breast Cancer Cell Lines with N-Methyltaxol C

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Methyltaxol C is a derivative of paclitaxel, a potent anti-cancer agent widely used in the treatment of various solid tumors, including breast cancer. Taxanes exert their cytotoxic effects by promoting the assembly of microtubules from tubulin dimers and stabilizing them to prevent depolymerization. This disruption of microtubule dynamics leads to a blockage of the cell cycle at the G2/M phase and subsequent induction of apoptosis.[1][2] While this compound has been shown to possess activity comparable to paclitaxel in tubulin assembly assays, specific data on its efficacy and mechanism of action in breast cancer cell lines are limited.[3]

These application notes provide a comprehensive set of protocols and expected outcomes based on the extensive research conducted with paclitaxel. They are intended to serve as a robust starting point for researchers investigating the anti-cancer properties of this compound in breast cancer cell lines. It is recommended to perform dose-response studies and optimize incubation times to determine the specific activity of this compound.

Data Presentation: Efficacy of Paclitaxel in Breast Cancer Cell Lines

The following tables summarize the 50% inhibitory concentration (IC50) values of paclitaxel in commonly used breast cancer cell lines. These values can serve as a reference range when determining the effective concentrations of this compound.

Table 1: IC50 Values of Paclitaxel in Various Breast Cancer Cell Lines

Cell LineSubtypeIncubation Time (hours)IC50 (nM)Reference
MCF-7Luminal A (ER+, PR+, HER2-)24~3.5 µM (3500 nM)[4]
MCF-7Luminal A (ER+, PR+, HER2-)48Not Specified
MDA-MB-231Triple-Negative (ER-, PR-, HER2-)24~0.3 µM (300 nM)[4]
MDA-MB-231Triple-Negative (ER-, PR-, HER2-)96300 - 5000[4]
SK-BR-3HER2+24~4 µM (4000 nM)[4]
T-47DLuminal A (ER+, PR+, HER2-)48Not Specified
BT-474Luminal B (ER+, PR+, HER2+)24~19 nM[4]

Note: IC50 values can vary depending on the specific assay conditions, cell passage number, and reagent sources. The provided values are approximate and should be used as a guide.

Mechanism of Action and Signaling Pathways

Taxanes, including paclitaxel and presumably this compound, bind to the β-tubulin subunit of microtubules.[5] This binding stabilizes the microtubule polymer, preventing the dynamic instability required for proper mitotic spindle formation and function. The disruption of microtubule dynamics leads to cell cycle arrest in the G2/M phase and ultimately triggers apoptosis.[1]

Caption: Signaling pathway of taxanes leading to apoptosis.

Experimental Protocols

The following protocols are standard methods for assessing the efficacy of anti-cancer compounds in breast cancer cell lines.

Culturing Breast Cancer Cell Lines (MCF-7 and MDA-MB-231)
  • Materials:

    • MCF-7 or MDA-MB-231 cells

    • Dulbecco's Modified Eagle Medium (DMEM) for MCF-7, or Leibovitz's L-15 Medium for MDA-MB-231

    • Fetal Bovine Serum (FBS), heat-inactivated

    • Penicillin-Streptomycin solution (10,000 U/mL penicillin, 10,000 µg/mL streptomycin)

    • Trypsin-EDTA (0.25%)

    • Phosphate-Buffered Saline (PBS), sterile

    • Cell culture flasks (T-75)

    • Incubator (37°C, 5% CO2 for MCF-7; 37°C, 0% CO2 for MDA-MB-231)

  • Protocol:

    • Prepare complete growth medium:

      • For MCF-7: DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.

      • For MDA-MB-231: L-15 Medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.

    • Thaw cryopreserved cells rapidly in a 37°C water bath.

    • Transfer the thawed cell suspension to a 15 mL conical tube containing 9 mL of pre-warmed complete growth medium.

    • Centrifuge at 200 x g for 5 minutes.

    • Aspirate the supernatant and resuspend the cell pellet in 10 mL of complete growth medium.

    • Transfer the cell suspension to a T-75 flask.

    • Incubate the cells under the appropriate conditions.

    • For subculturing, when cells reach 80-90% confluency, aspirate the medium and wash with PBS.

    • Add 2-3 mL of Trypsin-EDTA and incubate for 3-5 minutes until cells detach.

    • Neutralize trypsin with 7-8 mL of complete growth medium.

    • Centrifuge the cell suspension and resuspend the pellet in fresh medium for plating.

Preparation and Application of this compound
  • Materials:

    • This compound

    • Dimethyl sulfoxide (DMSO), sterile

    • Complete growth medium

  • Protocol:

    • Prepare a 10 mM stock solution of this compound in DMSO.

    • Aliquot the stock solution and store at -20°C or -80°C, protected from light.

    • On the day of the experiment, dilute the stock solution in complete growth medium to the desired final concentrations.

    • Ensure the final DMSO concentration in the cell culture does not exceed 0.1% to avoid solvent toxicity.

    • Remove the existing medium from the cultured cells and replace it with the medium containing the desired concentration of this compound.

    • Include a vehicle control (medium with the same final concentration of DMSO).

Cell Viability Assay (MTT Assay)
  • Materials:

    • Cells plated in a 96-well plate

    • This compound

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • DMSO or solubilization buffer

    • Microplate reader

  • Protocol:

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

    • Treat the cells with various concentrations of this compound for 24, 48, or 72 hours.

    • After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

    • Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Shake the plate for 15 minutes at room temperature.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate cell viability as a percentage of the vehicle-treated control.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
  • Materials:

    • Cells plated in a 6-well plate

    • This compound

    • Annexin V-FITC Apoptosis Detection Kit

    • Flow cytometer

  • Protocol:

    • Seed cells in a 6-well plate and treat with this compound for the desired time.

    • Harvest both adherent and floating cells and wash with cold PBS.

    • Centrifuge at 300 x g for 5 minutes and discard the supernatant.

    • Resuspend the cells in 1X Binding Buffer provided in the kit.

    • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.

    • Gently vortex and incubate for 15 minutes at room temperature in the dark.

    • Add 400 µL of 1X Binding Buffer to each tube.

    • Analyze the cells by flow cytometry within one hour.

Cell Cycle Analysis (Propidium Iodide Staining)
  • Materials:

    • Cells plated in a 6-well plate

    • This compound

    • Cold 70% ethanol

    • PBS

    • RNase A

    • Propidium Iodide (PI) staining solution

    • Flow cytometer

  • Protocol:

    • Seed cells and treat with this compound as described for the apoptosis assay.

    • Harvest the cells and wash with PBS.

    • Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently.

    • Store the fixed cells at -20°C for at least 2 hours.

    • Centrifuge the fixed cells and wash with PBS.

    • Resuspend the cell pellet in PI staining solution containing RNase A.

    • Incubate for 30 minutes at room temperature in the dark.

    • Analyze the DNA content by flow cytometry.

Experimental Workflow

The following diagram illustrates a typical workflow for evaluating a novel compound like this compound.

Experimental_Workflow cluster_setup Experimental Setup cluster_treatment Treatment cluster_assays Downstream Assays cluster_analysis Data Analysis Cell_Culture Breast Cancer Cell Culture (e.g., MCF-7, MDA-MB-231) Cell_Seeding Seed Cells in Multi-well Plates Cell_Culture->Cell_Seeding Compound_Prep Prepare this compound Stock and Working Solutions Treatment Treat Cells with this compound (Dose-Response and Time-Course) Compound_Prep->Treatment Cell_Seeding->Treatment Incubation Incubate for 24, 48, 72 hours Treatment->Incubation Viability Cell Viability Assay (MTT) Incubation->Viability Apoptosis Apoptosis Assay (Annexin V/PI) Incubation->Apoptosis Cell_Cycle Cell Cycle Analysis (PI Staining) Incubation->Cell_Cycle Data_Analysis Data Acquisition and Analysis (Plate Reader, Flow Cytometer) Viability->Data_Analysis Apoptosis->Data_Analysis Cell_Cycle->Data_Analysis IC50_Calc Calculate IC50 Values Data_Analysis->IC50_Calc Apoptosis_Quant Quantify Apoptotic Population Data_Analysis->Apoptosis_Quant Cell_Cycle_Dist Determine Cell Cycle Distribution Data_Analysis->Cell_Cycle_Dist

Caption: General workflow for testing this compound.

Conclusion and Recommendations

These application notes provide a foundational framework for investigating the anti-cancer effects of this compound on breast cancer cell lines. The protocols for cell culture, compound treatment, and various cellular assays are based on well-established methods for taxanes. Due to the limited specific data on this compound, it is crucial to perform initial dose-response experiments across a broad range of concentrations (e.g., 1 nM to 10 µM) to determine its IC50 value in the cell lines of interest. Subsequent mechanistic studies can then be performed at concentrations around the determined IC50. Careful documentation of all experimental parameters will be essential for reproducible and reliable results in the characterization of this novel taxane derivative.

References

Application Notes and Protocols for Preparing N-Methyltaxol C Solutions in In Vitro Experiments

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Methyltaxol C is a derivative of the well-known anti-cancer agent Paclitaxel (Taxol). As a member of the taxane family, it is presumed to share the mechanism of action of its parent compound, which involves the stabilization of microtubules, leading to cell cycle arrest and apoptosis. These characteristics make this compound a compound of interest for cancer research and drug development.

This document provides detailed protocols for the preparation of this compound solutions for in vitro experiments. Due to the limited availability of specific solubility and cytotoxicity data for this particular derivative, this guide emphasizes a systematic approach to determining these parameters empirically.

Chemical Properties of this compound

A summary of the known chemical properties of this compound is presented in the table below.

PropertyValueSource
Molecular Formula C47H59NO14[1]
Molecular Weight 861.98 g/mol [1]
Appearance Solid[1]
Solubility Data not available. Presumed soluble in Dimethyl Sulfoxide (DMSO).
Storage Store at -20°C for long-term stability.General recommendation

Experimental Protocols

Preparation of a Concentrated Stock Solution of this compound

Objective: To prepare a high-concentration stock solution of this compound in a suitable solvent for subsequent dilution in cell culture media.

Materials:

  • This compound powder

  • Dimethyl Sulfoxide (DMSO), sterile

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Pipettes and sterile filter tips

Procedure:

  • Solvent Selection: Based on the hydrophobic nature of taxane compounds, DMSO is the recommended solvent for preparing a stock solution.

  • Reconstitution:

    • Allow the this compound vial to equilibrate to room temperature before opening to prevent condensation.

    • Aseptically add a small volume of sterile DMSO to the vial containing the this compound powder.

    • To prepare a 10 mM stock solution, add 116 µL of DMSO for every 1 mg of this compound (based on a molecular weight of 861.98 g/mol ).

    • Vortex the solution thoroughly to ensure complete dissolution. Visually inspect for any undissolved particles. If particles remain, gentle warming (e.g., in a 37°C water bath for a few minutes) may aid dissolution.

  • Sterilization: The DMSO stock solution is considered sterile if prepared from sterile components in a sterile environment (e.g., a laminar flow hood). Filtration of DMSO solutions is generally not recommended due to the potential for the solvent to dissolve certain filter membranes.

  • Aliquoting and Storage:

    • Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -20°C. Protect from light.

Preparation of Working Solutions in Cell Culture Medium

Objective: To dilute the concentrated stock solution to final working concentrations for treating cells in culture.

Materials:

  • Concentrated this compound stock solution (e.g., 10 mM in DMSO)

  • Pre-warmed, complete cell culture medium appropriate for the cell line being used

  • Sterile tubes for dilution

  • Pipettes and sterile filter tips

Procedure:

  • Thawing the Stock Solution: Thaw an aliquot of the this compound stock solution at room temperature.

  • Serial Dilutions: Perform serial dilutions of the stock solution in complete cell culture medium to achieve the desired final concentrations.

    • Important: To avoid precipitation, do not add a large volume of the aqueous medium directly to the concentrated DMSO stock. Instead, add the stock solution to the medium while gently vortexing.

    • The final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.5%) to minimize solvent-induced cytotoxicity.

  • Example Dilution Series: To prepare a range of working solutions for a dose-response experiment, you can perform a series of 1:10 dilutions in cell culture medium.

  • Immediate Use: Use the prepared working solutions immediately to treat cells. Do not store diluted solutions in cell culture medium for extended periods.

In Vitro Experiment Workflow

The following diagram illustrates a general workflow for an in vitro cytotoxicity assay using this compound.

experimental_workflow Experimental Workflow for In Vitro Cytotoxicity Assay cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep_stock Prepare this compound Stock Solution (in DMSO) prep_working Prepare Working Solutions (Dilute in Culture Medium) prep_stock->prep_working treatment Treat Cells with Working Solutions prep_working->treatment cell_seeding Seed Cells in Multi-well Plates cell_seeding->treatment incubation Incubate for 24-72 hours treatment->incubation viability_assay Perform Cell Viability Assay (e.g., MTT) incubation->viability_assay data_acquisition Measure Absorbance viability_assay->data_acquisition data_analysis Analyze Data and Determine IC50 data_acquisition->data_analysis

Caption: A general workflow for determining the in vitro cytotoxicity of this compound.

Hypothesized Signaling Pathway

Based on the known mechanism of its parent compound, Taxol, this compound is hypothesized to stabilize microtubules, leading to mitotic arrest and subsequent apoptosis. The following diagram illustrates this proposed signaling pathway.

signaling_pathway Hypothesized Signaling Pathway of this compound n_methyltaxol_c This compound microtubules Microtubule Stabilization n_methyltaxol_c->microtubules mitotic_arrest Mitotic Arrest (G2/M Phase) microtubules->mitotic_arrest apoptosis Apoptosis mitotic_arrest->apoptosis cell_death Cell Death apoptosis->cell_death

Caption: The proposed mechanism of action for this compound, leading to cell death.

Concluding Remarks

These protocols provide a framework for the preparation and use of this compound in in vitro experiments. Researchers should exercise due diligence in determining the specific solubility and optimal working concentrations for their experimental systems. Careful execution of these preliminary validation steps will ensure the generation of reliable and reproducible data.

References

Application Notes and Protocols for Immunofluorescence Staining of Microtubules Following N-Methyltaxol C Treatment

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Methyltaxol C belongs to the taxane family of microtubule-stabilizing agents. These compounds are of significant interest in cancer research and drug development due to their ability to interfere with the dynamic instability of microtubules, leading to cell cycle arrest and apoptosis in rapidly dividing cells. Immunofluorescence microscopy is a powerful technique to visualize the effects of this compound on the microtubule cytoskeleton. These application notes provide detailed protocols for the immunofluorescence staining of microtubules in cultured cells treated with this compound, along with methods for quantitative analysis of microtubule stabilization and bundling.

Note on Data: As specific quantitative immunofluorescence data for this compound is not widely available in peer-reviewed literature, the data presented in these notes are representative examples based on the effects of closely related and well-studied taxanes, such as Paclitaxel (Taxol). This information serves as a guide for expected outcomes and a framework for data analysis.

Mechanism of Action

Taxanes, including by extension this compound, bind to the β-tubulin subunit of microtubules. This binding stabilizes the microtubule polymer, preventing its depolymerization. The suppression of microtubule dynamics disrupts the formation of the mitotic spindle, a critical structure for chromosome segregation during cell division. This interference activates the spindle assembly checkpoint, leading to a prolonged mitotic arrest and ultimately, apoptosis. In interphase cells, treatment with taxanes results in the formation of prominent microtubule bundles and a reorganization of the microtubule network.

Data Presentation: Quantitative Analysis of Microtubule Stabilization

The effects of this compound on microtubule stability and organization can be quantified from immunofluorescence images. The following tables provide examples of quantitative data that can be generated.

Table 1: Effect of this compound on Microtubule Polymer Mass

Treatment GroupThis compound ConcentrationMean Fluorescence Intensity (Arbitrary Units)Standard DeviationFold Change vs. Control
Control (Vehicle)0 nM150.215.81.0
This compound10 nM225.821.31.5
This compound50 nM310.529.72.1
This compound100 nM388.135.22.6

Table 2: Quantification of Microtubule Bundling

Treatment GroupThis compound ConcentrationPercentage of Cells with Microtubule BundlesMean Bundle Width (µm)Standard Deviation
Control (Vehicle)0 nM< 5%N/AN/A
This compound10 nM45%1.20.3
This compound50 nM82%2.50.6
This compound100 nM95%3.80.8

Experimental Protocols

Protocol 1: Cell Culture and this compound Treatment
  • Cell Seeding: Plate adherent cells (e.g., HeLa, A549, MCF-7) onto sterile glass coverslips in a 24-well plate at a density that will result in 60-70% confluency at the time of fixation.

  • Cell Culture: Culture the cells in appropriate media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified incubator with 5% CO₂.

  • Drug Preparation: Prepare a stock solution of this compound in sterile DMSO. Further dilute the stock solution in pre-warmed complete cell culture medium to achieve the desired final concentrations.

  • Treatment: Once the cells have reached the desired confluency, replace the culture medium with the medium containing the various concentrations of this compound or a vehicle control (medium with the same concentration of DMSO used for the highest drug concentration).

  • Incubation: Incubate the cells for a predetermined period (e.g., 4, 12, or 24 hours) to allow for the drug to exert its effect on the microtubule network.

Protocol 2: Immunofluorescence Staining of Microtubules
  • Fixation:

    • Gently wash the cells once with pre-warmed (37°C) Phosphate-Buffered Saline (PBS).

    • Fix the cells with ice-cold methanol for 10 minutes at -20°C. Alternatively, fix with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

  • Permeabilization:

    • If using paraformaldehyde fixation, wash the cells three times with PBS for 5 minutes each.

    • Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes at room temperature.

  • Blocking:

    • Wash the cells three times with PBS for 5 minutes each.

    • Block non-specific antibody binding by incubating the cells in a blocking buffer (e.g., 1% Bovine Serum Albumin (BSA) in PBS) for 1 hour at room temperature.

  • Primary Antibody Incubation:

    • Dilute a primary antibody against α-tubulin or β-tubulin in the blocking buffer according to the manufacturer's recommendations.

    • Incubate the coverslips with the diluted primary antibody in a humidified chamber for 1 hour at room temperature or overnight at 4°C.

  • Secondary Antibody Incubation:

    • Wash the cells three times with PBS for 5 minutes each.

    • Dilute a fluorescently-conjugated secondary antibody (e.g., Alexa Fluor 488 goat anti-mouse IgG) in the blocking buffer. Protect from light from this step onwards.

    • Incubate the coverslips with the diluted secondary antibody in a humidified chamber for 1 hour at room temperature.

  • Counterstaining and Mounting:

    • Wash the cells three times with PBS for 5 minutes each.

    • (Optional) Counterstain the nuclei with a DNA dye such as DAPI (4',6-diamidino-2-phenylindole) by incubating for 5 minutes.

    • Wash the cells once with PBS.

    • Mount the coverslips onto glass slides using an anti-fade mounting medium.

  • Imaging:

    • Visualize the stained cells using a fluorescence or confocal microscope.

    • Capture images using appropriate filter sets for the fluorophores used. For quantitative analysis, ensure consistent imaging parameters (e.g., laser power, exposure time, gain) across all samples.

Mandatory Visualizations

Experimental_Workflow cluster_preparation Cell Preparation cluster_treatment Drug Treatment cluster_staining Immunofluorescence Staining cluster_analysis Analysis cell_seeding Seed Cells on Coverslips cell_culture Culture to 60-70% Confluency cell_seeding->cell_culture drug_prep Prepare this compound Dilutions cell_culture->drug_prep treatment Treat Cells with this compound drug_prep->treatment fixation Fixation treatment->fixation permeabilization Permeabilization fixation->permeabilization blocking Blocking permeabilization->blocking primary_ab Primary Antibody (Anti-Tubulin) blocking->primary_ab secondary_ab Fluorescent Secondary Antibody primary_ab->secondary_ab mounting Mounting secondary_ab->mounting imaging Fluorescence Microscopy mounting->imaging quantification Quantitative Image Analysis imaging->quantification

Caption: Experimental workflow for immunofluorescence staining.

Taxane_Signaling_Pathway cluster_microtubule_dynamics Microtubule Dynamics cluster_cellular_effects Cellular Effects cluster_cell_cycle Cell Cycle Progression N_Methyltaxol_C This compound Microtubule β-Tubulin on Microtubule N_Methyltaxol_C->Microtubule Binds to Stabilization Microtubule Stabilization (Suppression of Dynamics) Microtubule->Stabilization Bundling Microtubule Bundling Stabilization->Bundling Mitotic_Spindle Defective Mitotic Spindle Stabilization->Mitotic_Spindle SAC Spindle Assembly Checkpoint Activation Mitotic_Spindle->SAC Mitotic_Arrest Mitotic Arrest (G2/M Phase) SAC->Mitotic_Arrest Apoptosis Apoptosis Mitotic_Arrest->Apoptosis

Caption: Taxane-induced signaling pathway.

Measuring N-Methyltaxol C Cytotoxicity with MTT Assay: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Methyltaxol C, a derivative of the potent anticancer agent paclitaxel (Taxol), is a compound of interest in oncological research. Like other taxanes, its cytotoxic effects are primarily attributed to its ability to stabilize microtubules, leading to cell cycle arrest at the G2/M phase and subsequent induction of apoptosis.[1][2][3][4] The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used, reliable, and cost-effective colorimetric method to assess the in vitro cytotoxic effects of compounds on cell lines.[5][6][7] This document provides detailed application notes and protocols for measuring the cytotoxicity of this compound using the MTT assay.

The principle of the MTT assay is based on the reduction of the yellow tetrazolium salt MTT into purple formazan crystals by metabolically active cells.[6][8][9] This reduction is primarily carried out by mitochondrial dehydrogenases, such as NAD(P)H-dependent oxidoreductases.[8][9] The amount of formazan produced is directly proportional to the number of viable, metabolically active cells.[6][9] By dissolving these formazan crystals in a suitable solvent, the concentration can be determined by measuring the absorbance at a specific wavelength (typically between 550 and 600 nm) using a microplate reader.[8][10]

Experimental Protocols

Materials and Reagents
Reagent/MaterialSpecifications
This compoundPurity >95%
Cell LineAppropriate cancer cell line (e.g., HeLa, MCF-7, A549)
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)Cell culture grade
Dimethyl sulfoxide (DMSO)Cell culture grade
Phosphate-Buffered Saline (PBS)pH 7.4, sterile
Cell Culture Medium (e.g., DMEM, RPMI-1640)Supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
96-well flat-bottom microplatesSterile, tissue culture treated
CO2 Incubator37°C, 5% CO2
Microplate ReaderCapable of reading absorbance at 570 nm
Multichannel Pipettes and Sterile Tips
Inverted Microscope
Preparation of Reagents
  • This compound Stock Solution: Prepare a high-concentration stock solution (e.g., 10 mM) of this compound in DMSO. Store at -20°C in small aliquots to avoid repeated freeze-thaw cycles.

  • MTT Solution: Prepare a 5 mg/mL stock solution of MTT in sterile PBS. Mix thoroughly by vortexing and filter-sterilize. This solution should be protected from light and can be stored at 4°C for a few days or at -20°C for longer periods.

  • Cell Culture Medium: Use the appropriate complete medium for the chosen cell line, supplemented with FBS and antibiotics.

  • Solubilization Solution: DMSO is commonly used to dissolve the formazan crystals.[9]

Experimental Workflow

MTT_Assay_Workflow MTT Assay Experimental Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay MTT Assay cluster_analysis Data Analysis prep_cells Prepare Cell Suspension seed_plate Seed Cells in 96-well Plate prep_cells->seed_plate prep_drug Prepare this compound Dilutions add_drug Add Drug to Wells prep_drug->add_drug incubate_drug Incubate for 24-72h add_drug->incubate_drug add_mtt Add MTT Solution incubate_drug->add_mtt incubate_mtt Incubate for 2-4h add_mtt->incubate_mtt add_solvent Add Solubilization Solution incubate_mtt->add_solvent read_absorbance Read Absorbance at 570 nm add_solvent->read_absorbance calculate_viability Calculate % Cell Viability read_absorbance->calculate_viability plot_curve Plot Dose-Response Curve & Determine IC50 calculate_viability->plot_curve

Caption: Workflow for assessing this compound cytotoxicity using the MTT assay.

Detailed Protocol for Adherent Cells
  • Cell Seeding:

    • Harvest logarithmically growing cells and perform a cell count.

    • Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of complete medium).

    • Incubate the plate overnight at 37°C in a 5% CO2 incubator to allow for cell attachment.[11]

  • Compound Treatment:

    • Prepare serial dilutions of this compound from the stock solution in a complete culture medium. It is advisable to perform a wide range of concentrations in the initial experiment to determine the approximate IC50 value.

    • Carefully remove the medium from the wells and replace it with 100 µL of the medium containing the different concentrations of this compound.

    • Include control wells: untreated cells (medium with DMSO at the same concentration as the highest drug concentration) and blank wells (medium only).

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).[11]

  • MTT Assay:

    • After the incubation period, carefully aspirate the medium containing the compound.

    • Add 100 µL of fresh, serum-free medium and 10 µL of the 5 mg/mL MTT solution to each well.[8]

    • Incubate the plate for 2-4 hours at 37°C in a 5% CO2 incubator.[12] During this time, purple formazan crystals will form in viable cells.

    • After incubation, carefully remove the MTT-containing medium without disturbing the formazan crystals.[9]

    • Add 100-150 µL of DMSO to each well to dissolve the formazan crystals.[9]

    • Gently shake the plate on an orbital shaker for about 15 minutes to ensure complete solubilization of the formazan.

  • Data Acquisition:

    • Measure the absorbance of each well at 570 nm using a microplate reader.[6][9] A reference wavelength of 630 nm can be used to reduce background noise.[9]

Data Presentation and Analysis

The raw absorbance data should be processed to determine the percentage of cell viability for each concentration of this compound.

Data Calculation
  • Average Absorbance: Calculate the average absorbance for each set of replicate wells.

  • Corrected Absorbance: Subtract the average absorbance of the blank wells from the average absorbance of all other wells.

  • Percentage of Cell Viability: Calculate the percentage of cell viability using the following formula:

    % Cell Viability = (Corrected Absorbance of Treated Cells / Corrected Absorbance of Control Cells) x 100

Tabulation of Results
This compound Concentration (µM)Average Absorbance (570 nm)Corrected Absorbance% Cell Viability
0 (Control)100
0.01
0.1
1
10
100
BlankN/A
IC50 Determination

The half-maximal inhibitory concentration (IC50) is the concentration of a drug that is required for 50% inhibition of a biological process in vitro. To determine the IC50 value for this compound, plot the percentage of cell viability against the logarithm of the drug concentration. The IC50 value can then be interpolated from this dose-response curve.

Signaling Pathway of Taxane-Induced Cytotoxicity

Taxanes, including paclitaxel and presumably its derivative this compound, exert their cytotoxic effects by interfering with microtubule dynamics.

Taxane_Signaling_Pathway Simplified Taxane-Induced Cytotoxicity Pathway cluster_drug_action Drug Action cluster_cell_cycle Cell Cycle Arrest cluster_apoptosis Apoptosis Induction drug This compound microtubules Microtubule Stabilization drug->microtubules mitotic_arrest Mitotic Arrest (G2/M Phase) microtubules->mitotic_arrest apoptosis Apoptosis mitotic_arrest->apoptosis cell_death Cell Death apoptosis->cell_death

Caption: this compound stabilizes microtubules, leading to mitotic arrest and apoptosis.

This stabilization of the microtubule polymer prevents the dynamic instability required for proper mitotic spindle formation and function during cell division.[1][3] The cell cycle is arrested at the G2/M transition, and prolonged mitotic arrest ultimately triggers the apoptotic cascade, leading to programmed cell death.[2][13]

Troubleshooting

IssuePossible CauseSolution
Low absorbance readingsInsufficient cell number or incubation time.Optimize cell seeding density and increase incubation time with MTT.
High background absorbanceContamination of medium or reagents.Use sterile techniques and fresh reagents.
Inconsistent results between replicatesUneven cell seeding or pipetting errors.Ensure a homogenous cell suspension and careful pipetting.
Formazan crystals not fully dissolvedInsufficient solubilization time or agitation.Increase incubation time with the solubilizing agent and ensure thorough mixing.

Conclusion

The MTT assay is a robust and straightforward method for quantifying the cytotoxic effects of this compound on cancer cell lines. By following the detailed protocols and data analysis procedures outlined in these application notes, researchers can obtain reliable and reproducible data to evaluate the anticancer potential of this novel taxane derivative. Careful optimization of experimental parameters, such as cell density and incubation times, is crucial for achieving accurate results.

References

Application Notes & Protocols: Flow Cytometry Analysis of Cell Cycle Arrest by N-Methyltaxol C

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Methyltaxol C is a derivative of paclitaxel (Taxol), a potent anti-cancer agent that disrupts microtubule dynamics, leading to cell cycle arrest and apoptosis.[1][2][3] This document provides a detailed protocol for analyzing the effects of this compound on the cell cycle of cultured cells using flow cytometry with propidium iodide (PI) staining. Understanding the phase-specific effects of novel taxane derivatives like this compound is crucial for drug development and cancer research.

Taxanes, including the parent compound paclitaxel, are known to primarily induce a mitotic block, arresting cells in the G2/M phase of the cell cycle.[1][2][3][4][5][6] They achieve this by binding to and stabilizing microtubules, which prevents the proper formation of the mitotic spindle necessary for chromosome segregation during mitosis.[1][7][8] This disruption activates the spindle assembly checkpoint, leading to a prolonged mitotic arrest and subsequent cell death, often through apoptosis.[3][7] While the precise molecular mechanism of this compound is not extensively characterized, it is hypothesized to follow a similar pathway to other taxanes.

Mechanism of Action: Taxane-Induced Mitotic Arrest

The binding of taxanes to the β-tubulin subunit of microtubules enhances their polymerization and inhibits depolymerization.[2] This stabilization of microtubules disrupts the dynamic instability required for normal mitotic spindle function, leading to the activation of the mitotic checkpoint and arrest of the cell cycle in the M phase.[1][7]

Taxane_Signaling_Pathway Taxane-Induced Mitotic Arrest Pathway This compound This compound Microtubule Stabilization Microtubule Stabilization This compound->Microtubule Stabilization Mitotic Spindle Dysfunction Mitotic Spindle Dysfunction Microtubule Stabilization->Mitotic Spindle Dysfunction Spindle Assembly Checkpoint Activation Spindle Assembly Checkpoint Activation Mitotic Spindle Dysfunction->Spindle Assembly Checkpoint Activation G2/M Phase Arrest G2/M Phase Arrest Spindle Assembly Checkpoint Activation->G2/M Phase Arrest Apoptosis Apoptosis G2/M Phase Arrest->Apoptosis

Caption: Taxane-induced mitotic arrest pathway.

Quantitative Data Summary

The following table provides a template for summarizing quantitative data from a cell cycle analysis experiment using this compound. Researchers should populate this table with their experimental results.

Treatment GroupConcentration (nM)% Cells in G0/G1 Phase% Cells in S Phase% Cells in G2/M Phase
Vehicle Control0
This compound1
This compound10
This compound100
Positive Control (Paclitaxel)10

Experimental Protocol: Cell Cycle Analysis by Flow Cytometry

This protocol outlines the steps for treating cells with this compound, staining with propidium iodide, and analyzing the cell cycle distribution by flow cytometry.[9][10][11][12]

Materials
  • Cell culture medium

  • Phosphate-Buffered Saline (PBS)

  • Trypsin-EDTA

  • This compound

  • Paclitaxel (positive control)

  • Vehicle control (e.g., DMSO)

  • 70% Ethanol (ice-cold)

  • Propidium Iodide (PI) staining solution (50 µg/mL PI in PBS)

  • RNase A solution (100 µg/mL in PBS)

  • Flow cytometry tubes

  • Flow cytometer

Experimental Workflow

Experimental_Workflow Flow Cytometry Cell Cycle Analysis Workflow Cell Seeding Cell Seeding Drug Treatment Drug Treatment Cell Seeding->Drug Treatment Cell Harvesting Cell Harvesting Drug Treatment->Cell Harvesting Fixation Fixation Cell Harvesting->Fixation Staining Staining Fixation->Staining Flow Cytometry Analysis Flow Cytometry Analysis Staining->Flow Cytometry Analysis Data Analysis Data Analysis Flow Cytometry Analysis->Data Analysis

Caption: Experimental workflow for cell cycle analysis.

Procedure
  • Cell Seeding: Seed cells in 6-well plates at a density that will allow them to be in the logarithmic growth phase at the time of treatment.

  • Drug Treatment: After 24 hours, treat the cells with varying concentrations of this compound, a vehicle control, and a positive control (paclitaxel) for the desired duration (e.g., 24, 48 hours).

  • Cell Harvesting:

    • Aspirate the culture medium.

    • Wash the cells once with PBS.

    • Add Trypsin-EDTA to detach the cells.

    • Neutralize the trypsin with complete medium and transfer the cell suspension to a 15 mL conical tube.

    • Centrifuge at 300 x g for 5 minutes.[12]

    • Discard the supernatant and wash the cell pellet with PBS.

  • Fixation:

    • Resuspend the cell pellet in 500 µL of PBS.

    • While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to the cell suspension.[12]

    • Incubate the cells at -20°C for at least 2 hours. Cells can be stored at -20°C for several weeks.[12][13]

  • Staining:

    • Centrifuge the fixed cells at 300 x g for 5 minutes to remove the ethanol.

    • Wash the cell pellet twice with PBS.

    • Resuspend the cell pellet in 500 µL of PI staining solution.

    • Add 5 µL of RNase A solution and incubate at room temperature for 30 minutes in the dark.[10]

  • Flow Cytometry Analysis:

    • Analyze the samples on a flow cytometer, collecting at least 10,000 events per sample.

    • Use a dot plot of forward scatter (FSC) versus side scatter (SSC) to gate on the single-cell population and exclude debris and doublets.

    • Analyze the PI fluorescence on a linear scale to obtain a histogram of DNA content.

  • Data Analysis:

    • Use cell cycle analysis software (e.g., FlowJo, ModFit LT) to deconvolute the DNA content histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Troubleshooting

IssuePossible CauseSolution
High percentage of debris in the sampleExcessive trypsinization or harsh pipettingHandle cells gently during harvesting and washing.
Broad G1 and G2/M peaksInconsistent staining or presence of cell doubletsEnsure proper mixing during staining and use a doublet discrimination gate during analysis.
High coefficient of variation (CV)Cell clumping or improper fixationVortex gently during ethanol addition and filter the sample before analysis if necessary.

Conclusion

This protocol provides a robust method for assessing the impact of this compound on cell cycle progression. By quantifying the distribution of cells in different phases of the cell cycle, researchers can effectively determine the cytostatic properties of this compound and elucidate its mechanism of action, contributing to the development of novel cancer therapeutics.

References

Application Note: High-Performance Liquid Chromatography for N-Methyltaxol C Purification

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

Introduction

N-Methyltaxol C is a taxane derivative of significant interest in medicinal chemistry and drug development due to its potential pharmacological activities. Efficient purification of this compound is crucial for accurate biological evaluation and preclinical studies. High-performance liquid chromatography (HPLC) is a powerful technique for the isolation and purification of individual compounds from complex mixtures.[1][2] This document provides a detailed protocol for the preparative HPLC purification of this compound, based on well-established methods for similar taxanes like Paclitaxel. The fundamental principles of reversed-phase chromatography are applied, where separation is achieved based on the differential partitioning of the analyte between a nonpolar stationary phase and a polar mobile phase.[3][4]

Experimental Workflow

The overall workflow for the purification of this compound involves sample preparation, HPLC separation, fraction collection, and subsequent analysis for purity assessment.

Workflow cluster_prep Sample Preparation cluster_hplc HPLC Purification cluster_analysis Post-Purification Analysis CrudeExtract Crude This compound Extract Dissolution Dissolution in Mobile Phase CrudeExtract->Dissolution Filtration Filtration (0.45 µm) Dissolution->Filtration HPLCSeparation Preparative HPLC Filtration->HPLCSeparation FractionCollection Fraction Collection HPLCSeparation->FractionCollection PurityAnalysis Purity Analysis (Analytical HPLC) FractionCollection->PurityAnalysis SolventEvaporation Solvent Evaporation PurityAnalysis->SolventEvaporation PurifiedProduct Purified This compound SolventEvaporation->PurifiedProduct

Caption: Experimental workflow for the purification of this compound.

Proposed HPLC Method

Due to the lack of a specific, validated HPLC method for this compound in the existing literature, the following protocol is a proposed starting point adapted from general taxane purification methods. The N-methylation of the side chain in this compound is expected to slightly increase its hydrophobicity compared to Paclitaxel, which may result in a slightly longer retention time under reversed-phase conditions.

Table 1: Proposed Preparative HPLC Parameters
ParameterRecommended Value
Column C18 Reversed-Phase, 10 µm, 250 x 21.2 mm
Mobile Phase A Water
Mobile Phase B Acetonitrile
Gradient 50-70% B over 30 minutes
Flow Rate 15-20 mL/min
Detection UV at 227 nm
Injection Volume 1-5 mL (concentration dependent)
Column Temperature 25 °C
Table 2: Proposed Analytical HPLC Parameters for Purity Assessment
ParameterRecommended Value
Column C18 Reversed-Phase, 5 µm, 250 x 4.6 mm
Mobile Phase A Water
Mobile Phase B Acetonitrile
Gradient 55-65% B over 15 minutes
Flow Rate 1.0 mL/min
Detection UV at 227 nm
Injection Volume 10-20 µL
Column Temperature 25 °C

Detailed Experimental Protocols

Sample Preparation
  • Accurately weigh the crude this compound extract.

  • Dissolve the extract in a minimal amount of the initial mobile phase composition (e.g., 50% acetonitrile in water). Sonication may be used to aid dissolution.

  • Filter the solution through a 0.45 µm syringe filter to remove any particulate matter that could damage the HPLC column.[2]

Preparative HPLC Purification
  • Equilibrate the preparative HPLC system with the initial mobile phase conditions (50% Acetonitrile) until a stable baseline is achieved.

  • Inject the filtered sample onto the preparative C18 column.

  • Run the gradient elution as specified in Table 1.

  • Monitor the chromatogram at 227 nm and collect fractions corresponding to the major peak, which is expected to be this compound.

Purity Analysis of Collected Fractions
  • Analyze the collected fractions using the analytical HPLC method detailed in Table 2 to determine the purity of each fraction.

  • Pool the fractions that meet the desired purity level.

Post-Purification Processing
  • Combine the high-purity fractions.

  • Remove the acetonitrile from the pooled fractions using a rotary evaporator.

  • Lyophilize the remaining aqueous solution to obtain the purified this compound as a solid.

  • Store the purified compound under appropriate conditions (e.g., -20°C, protected from light) to prevent degradation.

Logical Relationship of Method Development

The development of a preparative HPLC method typically follows a logical progression from analytical to preparative scale.

MethodDevelopment cluster_analytical Analytical Scale cluster_prep Preparative Scale AnalyticalMethod Develop Analytical Method OptimizeSelectivity Optimize Selectivity (Mobile Phase, pH) AnalyticalMethod->OptimizeSelectivity DetermineLoading Determine Column Loading Capacity OptimizeSelectivity->DetermineLoading ScaleUp Scale-Up to Preparative Column DetermineLoading->ScaleUp OptimizeThroughput Optimize Throughput (Flow Rate, Injection Volume) ScaleUp->OptimizeThroughput

References

Application Notes and Protocols for N-Methyltaxol C: Long-Term Storage and Stability

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed information and protocols for the long-term storage, handling, and stability assessment of N-Methyltaxol C. The information is compiled from publicly available data on this compound and related taxane compounds.

Product Information

Parameter Value
Chemical Name N-Debenzoyl-N-(n-hexanoyl)-N-methylpaclitaxel
Synonyms N-Methylpaclitaxel C
CAS Number 153083-53-5
Molecular Formula C47H59NO14
Molecular Weight 862.0 g/mol
Appearance White to off-white solid

Long-Term Storage Recommendations

Proper storage is critical to maintain the integrity and stability of this compound. The following conditions are recommended based on general guidelines for taxane derivatives and available safety data sheets.

Condition Recommendation Rationale
Temperature Store at 2-8°C for long-term storage.Reduced temperature minimizes the rate of chemical degradation.
Humidity Store in a dry environment.Taxanes can be susceptible to hydrolysis.
Light Protect from light.Exposure to light can induce photodegradation.
Container Store in a tightly sealed, inert container.Prevents contamination and exposure to air and moisture.
Form Lyophilized powder is preferred for long-term stability over solutions.Solutions, especially aqueous-based, can accelerate degradation.

Handling and Solution Preparation

This compound is a potent cytotoxic agent and should be handled with appropriate safety precautions, including the use of personal protective equipment (gloves, lab coat, safety glasses). All handling should be performed in a designated containment area, such as a chemical fume hood.

Reconstitution of Lyophilized Powder
  • Equilibrate the vial of lyophilized this compound to room temperature before opening.

  • Add a suitable organic solvent to the vial to dissolve the powder. Anhydrous DMSO or ethanol are commonly used for initial stock solutions.

  • Gently swirl the vial to ensure complete dissolution. Avoid vigorous shaking to prevent precipitation.

  • For aqueous-based assays, the stock solution can be further diluted in an appropriate buffer or cell culture medium immediately before use. Due to the low aqueous solubility of taxanes, precipitation may occur at higher concentrations in aqueous solutions.

Preparation of Stock Solutions

A common practice for preparing stock solutions of taxanes is as follows:

Parameter Recommendation
Solvent Dimethyl sulfoxide (DMSO), anhydrous
Concentration 1-10 mg/mL
Storage Aliquot and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles.

Stability Profile and Degradation Pathways

While specific long-term stability data for this compound is not extensively published, the stability profile can be inferred from studies on structurally similar taxanes like paclitaxel and docetaxel.

Potential Degradation Pathways

The primary degradation pathways for taxanes include:

  • Epimerization: The C7 hydroxyl group is susceptible to epimerization, particularly under basic conditions.

  • Hydrolysis: The ester linkages at C2, C4, C10, and the C13 side chain can undergo hydrolysis.

  • Oxidation: The molecule may be susceptible to oxidation at various positions.

These degradation pathways can lead to a loss of biological activity.

This compound This compound Degradation Products Degradation Products This compound->Degradation Products Stress Conditions (pH, Temp, Light, Oxidants) Epimers (e.g., 7-epi-N-Methyltaxol C) Epimers (e.g., 7-epi-N-Methyltaxol C) Degradation Products->Epimers (e.g., 7-epi-N-Methyltaxol C) Base-catalyzed Hydrolysis Products\n(e.g., Baccatin III derivatives) Hydrolysis Products (e.g., Baccatin III derivatives) Degradation Products->Hydrolysis Products\n(e.g., Baccatin III derivatives) Acid/Base-catalyzed Oxidation Products Oxidation Products Degradation Products->Oxidation Products Oxidizing agents

Caption: Potential Degradation Pathways of this compound.

Experimental Protocols for Stability Assessment

To assess the stability of this compound, a stability-indicating analytical method is required. High-Performance Liquid Chromatography (HPLC) with UV detection is a common and effective technique.

Protocol for Forced Degradation Study

Forced degradation studies are performed to identify potential degradation products and to establish the stability-indicating nature of the analytical method.

5.1.1. Preparation of Samples:

Prepare solutions of this compound (e.g., in methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).

5.1.2. Stress Conditions:

Stress Condition Typical Protocol
Acid Hydrolysis Add 0.1 M HCl and incubate at 60°C for 24 hours.
Base Hydrolysis Add 0.1 M NaOH and incubate at room temperature for 2 hours.
Oxidative Degradation Add 3% H2O2 and incubate at room temperature for 24 hours.
Thermal Degradation Heat the solid powder or a solution at 80°C for 48 hours.
Photodegradation Expose a solution to UV light (e.g., 254 nm) for 24 hours.

5.1.3. Sample Analysis:

  • Neutralize the acidic and basic samples before analysis.

  • Dilute all samples to an appropriate concentration with the mobile phase.

  • Analyze the samples by a validated stability-indicating HPLC method.

HPLC Method for Stability Testing
Parameter Condition
Column C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)
Mobile Phase Gradient of acetonitrile and water
Flow Rate 1.0 mL/min
Detection UV at 227 nm
Injection Volume 20 µL
Column Temperature 30°C

Note: This is a general method and may require optimization for specific applications.

cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Evaluation Stock Solution Stock Solution Forced Degradation Samples Forced Degradation Samples Stock Solution->Forced Degradation Samples Expose to stress HPLC System HPLC System Forced Degradation Samples->HPLC System Inject Chromatogram Chromatogram HPLC System->Chromatogram Detect Peak Analysis Peak Analysis Chromatogram->Peak Analysis Integrate Stability Assessment Stability Assessment Peak Analysis->Stability Assessment Quantify Degradants

Caption: Workflow for Forced Degradation Study of this compound.

Signaling Pathways

Taxanes, including this compound, are known to exert their cytotoxic effects by interfering with microtubule dynamics. This leads to cell cycle arrest and subsequent apoptosis.

cluster_cell Cellular Events cluster_pathway Apoptotic Signaling This compound This compound Microtubules Microtubules This compound->Microtubules Binds to β-tubulin Microtubule Stabilization Microtubule Stabilization Microtubules->Microtubule Stabilization Inhibits depolymerization Mitotic Arrest (G2/M) Mitotic Arrest (G2/M) Microtubule Stabilization->Mitotic Arrest (G2/M) p53 activation p53 activation Mitotic Arrest (G2/M)->p53 activation Bcl-2 phosphorylation (inactivation) Bcl-2 phosphorylation (inactivation) Mitotic Arrest (G2/M)->Bcl-2 phosphorylation (inactivation) Apoptosis Apoptosis Caspase Cascade Activation Caspase Cascade Activation p53 activation->Caspase Cascade Activation Bcl-2 phosphorylation (inactivation)->Caspase Cascade Activation Caspase Cascade Activation->Apoptosis

Caption: Simplified Signaling Pathway of this compound-induced Apoptosis.

Disclaimer: This document is intended for informational purposes only and should not be considered a substitute for rigorous, compound-specific stability studies. Researchers should always perform their own validation and stability testing for their specific formulations and storage conditions. Always consult the manufacturer's product information sheet and safety data sheet for the most current and detailed information.

Troubleshooting & Optimization

troubleshooting N-Methyltaxol C synthesis side reactions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of N-Methyltaxol C.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic strategy for this compound?

The synthesis of this compound from Taxol C typically involves a three-step process:

  • Protection of Hydroxyl Groups: The reactive hydroxyl groups on the Taxol C molecule are protected using silylating agents. A common method involves sequential silylation of the 2', 7, and 1-hydroxyl groups.[1]

  • N-Methylation: The amide at the C3' position is deprotonated with a strong, non-nucleophilic base, followed by methylation using a methylating agent like methyl iodide.[1]

  • Deprotection: The silyl protecting groups are removed to yield the final this compound product.

Q2: Why is it necessary to protect the hydroxyl groups before N-methylation?

The hydroxyl groups on the Taxol C core are nucleophilic and can react with the methylating agent. Protecting these groups as silyl ethers prevents unwanted O-methylation, ensuring that the methylation occurs specifically at the desired nitrogen atom of the C3' amide.

Q3: What type of base is suitable for the N-methylation step?

A strong, sterically hindered, non-nucleophilic base like potassium tert-butoxide is ideal.[2][3][4] Its bulkiness prevents it from acting as a nucleophile and attacking the electrophilic centers of the Taxol C molecule, while its strong basicity is sufficient to deprotonate the amide.[2][3][4]

Q4: What are the common methods for purifying this compound?

Purification of this compound and related taxanes is typically achieved through chromatographic techniques. High-performance liquid chromatography (HPLC) and column chromatography using silica gel are common methods for separating the desired product from unreacted starting materials, reagents, and side products.[5][6][7][8] Antisolvent recrystallization can also be employed as a preliminary purification step.[5]

Troubleshooting Guides

Problem 1: Low Yield of this compound
Possible Cause Suggested Solution
Incomplete Silylation (Protection) - Ensure anhydrous reaction conditions as silylating agents are moisture-sensitive.- Use a sufficient excess of the silylating agent and base (e.g., imidazole).- Increase the reaction time or temperature if steric hindrance is a factor.- Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm complete protection before proceeding.
Inefficient N-Methylation - Use a freshly opened or properly stored strong base (e.g., potassium tert-butoxide) to ensure its reactivity.[2][9]- Ensure the reaction is performed under strictly anhydrous and inert conditions (e.g., under argon or nitrogen).- Use a sufficient excess of both the base and methyl iodide.- Allow for adequate reaction time for the deprotonation of the amide before adding the methylating agent.
Incomplete Deprotection - Use a sufficient excess of the deprotecting agent (e.g., TBAF or HF-Pyridine).- Increase the reaction time or temperature as needed, but monitor for potential side reactions.- Consider using a different deprotection method if one proves ineffective.[10][11][12][13]
Product Loss During Purification - Optimize the chromatographic separation conditions (e.g., solvent system, gradient) to achieve better separation and reduce product loss.- Consider using a different stationary phase for chromatography if co-elution is an issue.- For recrystallization, carefully select the solvent and antisolvent system to maximize product precipitation and minimize solubility.[5]
Problem 2: Presence of Unexpected Byproducts
Potential Side Product Identification Method Cause Prevention/Solution
O-Methylated Taxol C LC-MS, NMR SpectroscopyIncomplete silylation of one or more hydroxyl groups.- Ensure complete protection of all hydroxyl groups before the methylation step.- Use a sufficient excess of silylating agents and extend the reaction time if necessary.
Unreacted Silylated Taxol C LC-MS, TLCIncomplete N-methylation or inefficient deprotonation.- Verify the quality and quantity of the base and methyl iodide used.- Ensure anhydrous and inert reaction conditions.
Partially Deprotected this compound LC-MS, TLCIncomplete removal of one or more silyl protecting groups.- Increase the reaction time or temperature of the deprotection step.- Use a higher excess of the deprotecting agent.
Epimerization or Rearrangement Products LC-MS, NMR SpectroscopyUse of harsh basic or acidic conditions, or elevated temperatures.- Use milder reaction conditions where possible.- For deprotection, fluoride-based methods are generally milder than strongly acidic conditions.[12]

Experimental Protocols

Key Experiment: Synthesis of this compound

This protocol is a generalized procedure based on published methods.[1] Researchers should optimize conditions for their specific setup.

Step 1: Sequential Silylation of Taxol C

  • Dissolve Taxol C in an anhydrous aprotic solvent (e.g., DMF) under an inert atmosphere (e.g., argon).

  • Add a base (e.g., imidazole) to the solution.

  • Sequentially add the silylating agents (e.g., tert-butyldimethylsilyl chloride, triethylsilyl chloride) to protect the hydroxyl groups at the 2', 7, and 1 positions. The order and choice of silylating agents can be varied to achieve selective protection.

  • Stir the reaction at room temperature until completion, monitoring by TLC or LC-MS.

  • Work up the reaction by quenching with a suitable reagent and extracting the product. Purify the fully protected Taxol C by column chromatography.

Step 2: N-Methylation of Protected Taxol C

  • Dissolve the protected Taxol C in an anhydrous aprotic solvent (e.g., THF) under an inert atmosphere.

  • Cool the solution to a low temperature (e.g., -78 °C).

  • Add a solution of a strong, non-nucleophilic base (e.g., potassium tert-butoxide in THF) dropwise.

  • Stir the mixture for a period to allow for complete deprotonation of the C3' amide.

  • Add methyl iodide and allow the reaction to warm to room temperature and stir until completion, monitoring by TLC or LC-MS.

  • Quench the reaction and extract the N-methylated product. Purify by column chromatography.

Step 3: Deprotection of Silyl Ethers

  • Dissolve the N-methylated, protected Taxol C in an appropriate solvent (e.g., THF).

  • Add a deprotecting agent. A common choice is a fluoride source such as tetrabutylammonium fluoride (TBAF) in THF.

  • Stir the reaction at room temperature until all silyl groups are cleaved, monitoring by TLC or LC-MS.

  • Work up the reaction and purify the final this compound product by preparative HPLC or column chromatography.

Visualizations

Synthesis_Workflow cluster_protection Step 1: Protection cluster_methylation Step 2: N-Methylation cluster_deprotection Step 3: Deprotection Taxol_C Taxol C Silylation Sequential Silylation (e.g., TBDMSCl, TESCl) Taxol_C->Silylation Protected_Taxol_C Protected Taxol C Silylation->Protected_Taxol_C N_Methylation N-Methylation (KOtBu, MeI) Protected_Taxol_C->N_Methylation Protected_N_Methyltaxol_C Protected this compound N_Methylation->Protected_N_Methyltaxol_C Deprotection Deprotection (e.g., TBAF) Protected_N_Methyltaxol_C->Deprotection N_Methyltaxol_C This compound Deprotection->N_Methyltaxol_C

Caption: Synthetic workflow for this compound.

Troubleshooting_Logic Start Low Yield or Impurities Detected Check_Protection Incomplete Protection? Start->Check_Protection Check_Methylation Inefficient N-Methylation? Check_Protection->Check_Methylation No Optimize_Silylation Optimize Silylation: - Anhydrous Conditions - Excess Reagents - Monitor Completion Check_Protection->Optimize_Silylation Yes Check_Deprotection Incomplete Deprotection? Check_Methylation->Check_Deprotection No Optimize_Methylation Optimize N-Methylation: - Fresh, Anhydrous Reagents - Inert Atmosphere - Sufficient Reaction Time Check_Methylation->Optimize_Methylation Yes Optimize_Deprotection Optimize Deprotection: - Excess Reagent - Adjust Time/Temp - Consider Alt. Methods Check_Deprotection->Optimize_Deprotection Yes Purification_Issues Purification Challenges? Check_Deprotection->Purification_Issues No Optimize_Silylation->Check_Methylation Optimize_Methylation->Check_Deprotection Optimize_Deprotection->Purification_Issues Optimize_Purification Optimize Purification: - Adjust Chromatography - Recrystallization Strategy Purification_Issues->Optimize_Purification Yes Final_Product Pure this compound Purification_Issues->Final_Product No Optimize_Purification->Final_Product

Caption: Troubleshooting decision tree for this compound synthesis.

References

Technical Support Center: Optimizing N-Methyltaxol C Dosage for In Vivo Studies

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Publicly available data on the in vivo optimization of N-Methyltaxol C is limited. This guide is based on established principles for taxane analogues and provides a framework for developing a robust study design. The provided protocols and data are illustrative examples and should be adapted based on empirical findings.

Frequently Asked Questions (FAQs)

Q1: We are planning our first in vivo study with this compound. How do we determine a starting dose?

A1: For a novel taxane derivative like this compound, a dose-range finding study is the recommended first step. If in vitro cytotoxicity data (e.g., IC50) is available, you can use it for initial estimations. A common starting point is to use one-tenth of the in vitro IC50 value, converted to an appropriate animal dose. However, this is a rough estimate and must be followed by a systematic in vivo toxicity assessment. It is also beneficial to review literature on similar taxane analogues to inform your starting dose range.[1][2]

Q2: What is the best way to formulate the hydrophobic this compound for intravenous administration in mice?

A2: this compound, like other taxanes, is expected to be poorly soluble in aqueous solutions. Common formulation strategies for hydrophobic drugs include using a mixture of solvents and surfactants. A widely used vehicle for paclitaxel is a combination of Cremophor EL and ethanol.[3] However, this vehicle can cause hypersensitivity reactions and toxicities.[3][4] Alternative formulations such as liposomes, albumin-bound nanoparticles (like Abraxane® for paclitaxel), or mixed micellar formulations can improve solubility and may reduce toxicity.[5][6] It is crucial to perform solubility and stability tests of your chosen formulation before in vivo administration.

Q3: What are the common signs of taxane-related toxicity in animal models that we should monitor?

A3: Taxane toxicities are a significant concern and require careful monitoring. Common signs in animal models include:

  • Body Weight Loss: A significant and progressive drop in body weight is a primary indicator of toxicity.

  • Myelosuppression: This includes neutropenia (low neutrophil count) and is a common dose-limiting toxicity.[7][8] Complete blood counts (CBCs) should be regularly monitored.

  • Gastrointestinal Issues: Diarrhea, dehydration, and reduced food intake are possible side effects.[9]

  • General Appearance and Behavior: Observe for signs of distress such as lethargy, ruffled fur, and hunched posture.

  • Neuropathy: While more challenging to assess in rodents, signs can include altered gait or reduced grip strength.[4]

Q4: How can we establish a therapeutic window for this compound?

A4: Establishing a therapeutic window involves identifying a dose range that is efficacious against the tumor model while remaining tolerable for the animal. This is typically achieved through a dose-escalation study where cohorts of animals receive increasing doses of this compound. Efficacy (e.g., tumor growth inhibition) and toxicity (as described in Q3) are monitored at each dose level. The goal is to find the Maximum Tolerated Dose (MTD), which is the highest dose that does not cause unacceptable toxicity. The therapeutic window lies between the minimum effective dose and the MTD.

Q5: Should we consider pharmacokinetic and pharmacodynamic (PK/PD) modeling for our studies?

A5: Yes, PK/PD modeling is highly recommended for optimizing the dosage of a new drug candidate.[10][11][12][13][14]

  • Pharmacokinetics (PK): This involves measuring the drug concentration in plasma over time to understand its absorption, distribution, metabolism, and excretion (ADME). Key parameters include AUC (Area Under the Curve), Cmax (maximum concentration), and half-life.[15]

  • Pharmacodynamics (PD): This relates the drug concentration to its therapeutic effect (e.g., tumor growth inhibition) and toxic effects. Integrating PK and PD data allows for a more rational dose selection and scheduling, potentially leading to improved efficacy and reduced toxicity.[11][16]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Action(s)
Precipitation of this compound during administration Poor solubility of the compound in the chosen vehicle. The formulation may be unstable at the injection temperature or upon contact with blood.1. Re-evaluate the formulation. Consider alternative solubilizing agents or nanoparticle-based delivery systems.[5][17] 2. Perform pre-administration stability checks of the formulation. 3. Ensure the administration vehicle is at the correct temperature.
High animal mortality at the initial dose The starting dose is too high and exceeds the MTD. The formulation vehicle itself may be causing toxicity.1. Immediately halt the experiment at that dose level. 2. Redesign the dose-range finding study with a significantly lower starting dose. 3. Conduct a vehicle-only control group to assess the toxicity of the formulation components.[3]
Lack of anti-tumor efficacy even at doses causing toxicity The compound may have a narrow therapeutic window in the selected tumor model. The dosing schedule may be suboptimal. The tumor model may be resistant to taxanes.1. Evaluate alternative dosing schedules (e.g., more frequent, lower doses).[16] 2. Analyze the pharmacokinetics to ensure adequate drug exposure at the tumor site. 3. Consider using a different, potentially more sensitive, tumor model.[1]
High variability in tumor response within the same treatment group Inconsistent drug administration. Variability in tumor implantation and growth. Heterogeneity of the tumor model.1. Ensure consistent and accurate dosing for all animals. 2. Standardize the tumor implantation procedure to minimize variability in initial tumor size. 3. Increase the number of animals per group to improve statistical power.

Data Presentation: Illustrative Dose-Response Data

Table 1: Example of a Dose-Range Finding Study for this compound in a Xenograft Mouse Model

Dose (mg/kg)Number of AnimalsMean Body Weight Change (%)Tumor Growth Inhibition (%)Mortality
Vehicle Control10+5%0%0/10
510+2%30%0/10
1010-5%65%0/10
2010-15%90%2/10
4010-25%98%7/10

This is hypothetical data for illustrative purposes only.

Table 2: Example Pharmacokinetic Parameters of this compound in Mice

Dose (mg/kg)Cmax (ng/mL)AUC (ng*h/mL)Half-life (hours)
10150045002.5
20320098002.8

This is hypothetical data for illustrative purposes only.

Experimental Protocols

Protocol 1: Formulation of this compound (Illustrative Example)
  • Stock Solution Preparation: Dissolve this compound in 100% ethanol to a concentration of 10 mg/mL.

  • Vehicle Preparation: Prepare a vehicle solution of Cremophor EL and ethanol in a 1:1 ratio.

  • Final Formulation: Just prior to injection, dilute the this compound stock solution with the Cremophor EL:ethanol vehicle to an intermediate concentration.

  • Final Dilution: Further dilute the intermediate solution with sterile saline to the final desired concentration for injection. The final concentration of ethanol and Cremophor EL should be kept low (e.g., <10% each) to minimize vehicle toxicity.

  • Quality Control: Visually inspect the final formulation for any precipitation.

Protocol 2: In Vivo Dose-Escalation and Efficacy Study
  • Animal Model: Use an appropriate tumor model (e.g., subcutaneous xenografts in immunodeficient mice).

  • Acclimatization: Allow animals to acclimatize for at least one week before the start of the experiment.

  • Tumor Implantation: Implant tumor cells subcutaneously. Allow tumors to reach a palpable size (e.g., 100-150 mm³).

  • Randomization: Randomize animals into treatment and control groups.

  • Dosing: Administer this compound intravenously via the tail vein according to the predetermined dose levels and schedule. The control group receives the vehicle only.

  • Monitoring:

    • Measure tumor volume with calipers 2-3 times per week.

    • Record body weight at each measurement.

    • Observe animals daily for any signs of toxicity.

  • Endpoint: The study can be terminated when tumors in the control group reach a predetermined maximum size, or when animals in the treatment groups show signs of severe toxicity.

  • Data Analysis: Calculate tumor growth inhibition and assess statistical significance.

Visualizations

experimental_workflow cluster_preclinical Preclinical In Vivo Dosage Optimization in_vitro In Vitro Studies (IC50 Determination) formulation Formulation Development (Solubility & Stability) in_vitro->formulation dose_range Dose-Range Finding Study (Toxicity Assessment) formulation->dose_range efficacy Efficacy Study (Tumor Growth Inhibition) dose_range->efficacy pk_pd Pharmacokinetic/ Pharmacodynamic (PK/PD) Modeling efficacy->pk_pd optimal_dose Optimal Dose & Schedule Determination pk_pd->optimal_dose

Caption: Experimental workflow for in vivo dosage optimization.

signaling_pathway cluster_cell Mechanism of Action of Taxanes taxane This compound (Taxane Analogue) microtubule Microtubule Stabilization taxane->microtubule Binds to β-tubulin mitotic_spindle Mitotic Spindle Dysfunction microtubule->mitotic_spindle mitotic_arrest Mitotic Arrest (G2/M Phase) mitotic_spindle->mitotic_arrest apoptosis Apoptosis (Cell Death) mitotic_arrest->apoptosis

Caption: Simplified signaling pathway for taxane-induced apoptosis.

References

Technical Support Center: Overcoming N-Methyltaxol C Resistance in Cancer Cells

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming N-Methyltaxol C resistance in cancer cells. The information provided is based on established mechanisms of taxane resistance, and it is presumed that this compound, as a taxane derivative, is subject to similar resistance pathways.

Troubleshooting Guides

This section addresses specific experimental issues that may arise during your research into this compound resistance.

Problem: High variability in IC50 values for this compound.

Possible Cause 1: Inconsistent Cell Seeding Density. Cell density can significantly impact the apparent chemosensitivity of cancer cells.

Solution:

  • Standardize Seeding Protocol: Ensure that the same number of viable cells is seeded in each well for all experiments.

  • Optimize Seeding Density: Perform a preliminary experiment to determine the optimal seeding density where cells are in the logarithmic growth phase for the duration of the drug treatment.

  • Monitor Cell Growth: Visually inspect cells before and after the experiment to ensure consistent growth and morphology.

Possible Cause 2: Fluctuation in Drug Potency. this compound, like other taxanes, can degrade over time, especially with improper storage or multiple freeze-thaw cycles.

Solution:

  • Proper Aliquoting and Storage: Aliquot the drug upon receipt and store it at the recommended temperature (typically -20°C or -80°C) in a desiccated environment. Avoid repeated freeze-thaw cycles.

  • Fresh Dilutions: Prepare fresh dilutions of this compound from a stock aliquot for each experiment.

  • Quality Control: Periodically test the potency of a new batch of the drug on a well-characterized sensitive cell line to ensure its activity has not diminished.

Problem: Unable to establish a stable this compound-resistant cell line.

Possible Cause: Inappropriate Drug Escalation Strategy. The stepwise increase in drug concentration is either too rapid, leading to widespread cell death, or too slow, allowing for the loss of the resistance phenotype.

Solution:

  • Gradual Dose Escalation: Start with a low concentration of this compound (e.g., the IC20) and allow the cells to recover and resume normal growth before gradually increasing the concentration.[1]

  • Maintain Drug Selection Pressure: Once a resistant population is established, continuously culture the cells in the presence of a maintenance concentration of this compound to prevent the outgrowth of sensitive cells.

  • Clonal Selection: After establishing a resistant population, consider performing single-cell cloning to isolate and expand highly resistant clones for more homogenous experimental results.

Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the mechanisms and strategies for overcoming this compound resistance.

Q1: What are the primary mechanisms of resistance to taxanes like this compound?

The primary mechanisms of taxane resistance are multifaceted and can be broadly categorized as:

  • Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, particularly P-glycoprotein (P-gp/MDR1/ABCB1), which actively pump taxanes out of the cell, reducing the intracellular drug concentration.[2][3][4]

  • Alterations in Microtubule Dynamics:

    • Tubulin Isotype Composition: Changes in the expression levels of different β-tubulin isotypes can affect the binding affinity of taxanes to microtubules.[4]

    • Tubulin Mutations: Mutations in the taxane-binding site on β-tubulin can prevent the drug from stabilizing the microtubules.

  • Dysregulation of Apoptotic Pathways: Upregulation of anti-apoptotic proteins (e.g., Bcl-2, Bcl-xL) or downregulation of pro-apoptotic proteins can make cells more resistant to drug-induced cell death.

  • Activation of Pro-Survival Signaling Pathways: Pathways such as PI3K/Akt/mTOR and MAPK can promote cell survival and proliferation, counteracting the cytotoxic effects of this compound.

Q2: How can I determine if my cells are resistant to this compound due to P-glycoprotein (P-gp) overexpression?

Several methods can be used to assess P-gp expression and function:

  • Quantitative PCR (qPCR): To measure the mRNA expression level of the ABCB1 gene.

  • Western Blotting: To detect the protein level of P-gp.

  • Flow Cytometry-based Efflux Assays: Using fluorescent P-gp substrates like Rhodamine 123. Resistant cells will show lower fluorescence due to the active efflux of the dye. This can be confirmed by co-incubation with a P-gp inhibitor, which should restore fluorescence.

Q3: What are some potential combination therapies to overcome this compound resistance?

Combination therapy is a promising strategy to overcome drug resistance.[5][6] Potential agents to combine with this compound include:

  • P-glycoprotein Inhibitors: Compounds that block the function of P-gp, thereby increasing the intracellular concentration of this compound. Examples include verapamil, cyclosporine A, and third-generation inhibitors like tariquidar.

  • Inhibitors of Pro-Survival Pathways: Targeting pathways that are hyperactivated in resistant cells. For example, PI3K inhibitors (e.g., LY294002) or Akt inhibitors (e.g., MK-2206) could re-sensitize cells to this compound.

  • Apoptosis Sensitizers: BH3 mimetics (e.g., navitoclax, venetoclax) that inhibit anti-apoptotic Bcl-2 family proteins can lower the threshold for apoptosis induction by this compound.[7]

  • Other Chemotherapeutic Agents: Combining this compound with a drug that has a different mechanism of action can be effective. For instance, a platinum-based agent like cisplatin, which causes DNA damage, could be used.

Data Presentation

Table 1: Hypothetical IC50 Values of this compound in Sensitive and Resistant Cancer Cell Lines

Cell LineParental/ResistantThis compound IC50 (nM)Fold Resistance
MCF-7Parental15-
MCF-7/NMT-RThis compound Resistant45030
A549Parental25-
A549/NMT-RThis compound Resistant80032
OVCAR-3Parental10-
OVCAR-3/NMT-RThis compound Resistant60060

Note: These are example data and should be replaced with experimentally determined values.

Experimental Protocols

Protocol 1: Generation of an this compound-Resistant Cell Line

This protocol describes a method for generating a resistant cell line by continuous exposure to escalating concentrations of this compound.[1]

  • Initial Exposure: Culture the parental cancer cell line in its recommended growth medium. Add this compound at a concentration equal to the experimentally determined IC20.

  • Recovery and Stabilization: Maintain the cells in the presence of the drug. The culture will likely experience significant cell death initially. Replace the medium every 2-3 days. Allow the surviving cells to repopulate the flask.

  • Dose Escalation: Once the cells have recovered and are growing steadily, subculture them and increase the this compound concentration by a factor of 1.5-2.

  • Repeat: Repeat steps 2 and 3 until the cells are able to proliferate in a significantly higher concentration of this compound (e.g., 10-20 times the parental IC50).

  • Characterization: Periodically assess the IC50 of the cell population to monitor the development of resistance. Once the desired level of resistance is achieved, the resistant cell line should be cryopreserved.

  • Maintenance: Continuously culture the resistant cell line in the presence of the final concentration of this compound to maintain the resistance phenotype.

Visualizations

Signaling Pathways in Taxane Resistance

Taxane_Resistance_Pathways cluster_0 Drug Efflux cluster_1 Microtubule Alterations cluster_2 Apoptosis & Survival MDR1 MDR1 (P-gp) Overexpression Resistance Cellular Resistance MDR1->Resistance Tubulin_Isoforms β-Tubulin Isotype Shifts Tubulin_Isoforms->Resistance Tubulin_Mutations Tubulin Mutations Tubulin_Mutations->Resistance Bcl2 Bcl-2 / Bcl-xL Upregulation Bcl2->Resistance PI3K_Akt PI3K/Akt Pathway Activation PI3K_Akt->Resistance NMT_C This compound NMT_C->MDR1 is effluxed by NMT_C->Tubulin_Isoforms binding affected by NMT_C->Tubulin_Mutations binding blocked by NMT_C->Bcl2 cytotoxicity inhibited by NMT_C->PI3K_Akt cytotoxicity inhibited by

Caption: Key mechanisms contributing to this compound resistance.

Experimental Workflow for Investigating Resistance

Resistance_Workflow cluster_mechanisms Investigate Mechanisms cluster_overcoming Test Strategies to Overcome Resistance start Start with Sensitive Cell Line develop_resistance Develop Resistant Line (Dose Escalation) start->develop_resistance confirm_resistance Confirm Resistance (IC50 Assay) develop_resistance->confirm_resistance qpcr_wb qPCR / Western Blot (MDR1, Tubulin Isoforms) confirm_resistance->qpcr_wb efflux_assay Functional Efflux Assay (Rhodamine 123) confirm_resistance->efflux_assay sequencing Tubulin Gene Sequencing confirm_resistance->sequencing pathway_analysis Signaling Pathway Analysis (e.g., Akt) confirm_resistance->pathway_analysis combo_therapy Combination Therapy (e.g., with P-gp inhibitor) qpcr_wb->combo_therapy efflux_assay->combo_therapy novel_agents Test Novel Agents sequencing->novel_agents pathway_analysis->combo_therapy end Identify Effective Therapeutic Strategy combo_therapy->end novel_agents->end

Caption: Workflow for studying and overcoming this compound resistance.

References

minimizing off-target effects of N-Methyltaxol C in experiments

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: N-Methyltaxol C is a derivative of paclitaxel. Due to the limited availability of specific data on this compound, this guide leverages established knowledge of paclitaxel and other taxanes to provide guidance on minimizing potential off-target effects. The strategies outlined below are based on the assumption that this compound shares a similar mechanism of action and off-target profile with its parent compounds. Researchers should validate these approaches for their specific experimental context.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

Based on its structural similarity to paclitaxel, this compound is presumed to act as a microtubule-stabilizing agent.[1][2] It likely binds to the β-tubulin subunit of microtubules, promoting their polymerization and preventing depolymerization.[1] This disruption of microtubule dynamics leads to cell cycle arrest in the G2/M phase and ultimately induces apoptosis.[3]

Q2: What are the likely off-target effects of this compound?

The off-target effects of this compound are expected to be similar to those of paclitaxel and other taxanes. These primarily affect highly proliferative non-cancerous cells that rely on rapid microtubule turnover.[4] Common off-target effects observed with taxanes in clinical and preclinical settings include:

  • Myelosuppression: Inhibition of hematopoietic precursor cell division.

  • Neuropathy: Disruption of microtubule function in neurons.

  • Alopecia: Effects on hair follicle cells.

In a research context, off-target effects can manifest as cytotoxicity to non-target cells in a co-culture system or unexpected alterations in cellular pathways unrelated to microtubule stabilization.

Q3: How can I reduce the chances of observing off-target effects in my cell culture experiments?

Minimizing off-target effects in vitro involves careful experimental design. Key strategies include:

  • Dose-Response Optimization: Determine the minimal effective concentration that induces the desired on-target effect (e.g., mitotic arrest) without causing excessive cytotoxicity. A plateau in the dose-response curve may indicate the onset of off-target toxicity.[5]

  • Time-Course Experiments: Limit the duration of exposure to the shortest time necessary to observe the desired phenotype. Prolonged exposure can increase the likelihood of off-target effects.[5]

  • Use of Appropriate Controls: Include untreated controls, vehicle-only controls, and positive controls (e.g., paclitaxel) to accurately attribute observed effects to this compound.

  • Cell Line Selection: Be aware of the tubulin isotype expression in your cell line. Overexpression of certain β-tubulin isotypes, like βIII-tubulin, can confer resistance to taxanes and may influence off-target profiles.[6][7]

Q4: Are there formulation strategies to minimize off-target effects?

Yes, formulation strategies for taxanes are an active area of research and can be adapted for this compound.[8] These include:

  • Nanoparticle Delivery: Encapsulating this compound in nanoparticles can improve its solubility and allow for targeted delivery to cancer cells, thereby reducing exposure to non-target cells.[4][6]

  • Prodrug Approach: Modifying this compound into a prodrug that is activated only in the target cells can enhance its specificity.[9]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
High cytotoxicity in control, non-cancerous cell lines. Off-target toxicity due to excessive concentration or exposure time.Perform a dose-response curve to identify the IC50 for both cancer and control cell lines. Use the lowest effective concentration with the highest therapeutic index. Reduce the incubation time.
Inconsistent results between experimental replicates. Poor solubility of this compound leading to variable effective concentrations.Prepare fresh stock solutions in an appropriate solvent (e.g., DMSO) and ensure complete solubilization before diluting in media. Consider using a formulation with improved solubility, such as a nanoparticle-based delivery system.
Drug resistance develops rapidly in the treated cell population. Upregulation of drug efflux pumps (e.g., P-glycoprotein) or changes in tubulin isotype expression.Consider co-treatment with an inhibitor of drug efflux pumps. Analyze the expression of β-tubulin isotypes in resistant cells.
Unexpected changes in signaling pathways unrelated to mitosis. The compound may have off-target kinase inhibitory effects or other unknown mechanisms of action.Perform a broad-spectrum kinase inhibitor screen. Use systems biology approaches (e.g., proteomics, transcriptomics) to identify affected pathways.

Experimental Protocols

Protocol 1: Determining the IC50 of this compound using an MTT Assay

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Drug Preparation: Prepare a 2X serial dilution of this compound in culture medium, starting from a high concentration (e.g., 100 µM). Include a vehicle-only control.

  • Treatment: Remove the old medium from the cells and add 100 µL of the drug dilutions to the respective wells.

  • Incubation: Incubate the plate for a predetermined time (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Analysis: Plot the cell viability against the drug concentration and determine the IC50 value.

Protocol 2: Assessing Microtubule Bundling via Immunofluorescence

  • Cell Culture: Grow cells on glass coverslips in a 24-well plate.

  • Treatment: Treat the cells with this compound at a concentration expected to induce microtubule effects (e.g., near the IC50) for an appropriate duration. Include vehicle-treated controls.

  • Fixation: Wash the cells with PBS and fix with 4% paraformaldehyde for 10 minutes.

  • Permeabilization: Permeabilize the cells with 0.1% Triton X-100 in PBS for 5 minutes.

  • Blocking: Block with 1% BSA in PBS for 30 minutes.

  • Primary Antibody: Incubate with a primary antibody against α-tubulin or β-tubulin for 1 hour at room temperature.

  • Secondary Antibody: Wash with PBS and incubate with a fluorescently labeled secondary antibody for 1 hour in the dark.

  • Staining and Mounting: Stain the nuclei with DAPI and mount the coverslips on microscope slides.

  • Imaging: Visualize the microtubule structure using a fluorescence microscope. Look for the formation of thick microtubule bundles in the treated cells compared to the fine network in control cells.[10]

Visualizations

Signaling_Pathway cluster_0 On-Target Pathway cluster_1 Potential Off-Target Effects N_Methyltaxol_C N_Methyltaxol_C Beta_Tubulin Beta_Tubulin N_Methyltaxol_C->Beta_Tubulin Binds to Neuronal_Microtubules Neuronal_Microtubules N_Methyltaxol_C->Neuronal_Microtubules Affects Hematopoietic_Precursors Hematopoietic_Precursors N_Methyltaxol_C->Hematopoietic_Precursors Affects Kinase_X Kinase_X N_Methyltaxol_C->Kinase_X Inhibits? Microtubule_Stabilization Microtubule_Stabilization Beta_Tubulin->Microtubule_Stabilization Promotes Mitotic_Arrest Mitotic_Arrest Microtubule_Stabilization->Mitotic_Arrest Induces Apoptosis Apoptosis Mitotic_Arrest->Apoptosis Leads to Neuropathy Neuropathy Neuronal_Microtubules->Neuropathy Myelosuppression Myelosuppression Hematopoietic_Precursors->Myelosuppression Altered_Signaling Altered_Signaling Kinase_X->Altered_Signaling

Caption: On-target and potential off-target pathways of this compound.

Experimental_Workflow Start Start Dose_Response 1. Dose-Response Curve (Determine IC50) Start->Dose_Response Time_Course 2. Time-Course Experiment (Optimal Duration) Dose_Response->Time_Course On_Target_Assay 3. On-Target Validation (e.g., Microtubule Bundling) Time_Course->On_Target_Assay Off_Target_Assessment 4. Off-Target Assessment (e.g., Control Cell Line Viability) On_Target_Assay->Off_Target_Assessment Data_Analysis 5. Data Analysis and Interpretation Off_Target_Assessment->Data_Analysis End End Data_Analysis->End

Caption: Experimental workflow for characterizing this compound effects.

Troubleshooting_Logic Problem High Off-Target Cytotoxicity? Check_Concentration Is concentration above IC50 for non-target cells? Problem->Check_Concentration Yes No_Issue Proceed with Experiment Problem->No_Issue No Reduce_Concentration Reduce Concentration Check_Concentration->Reduce_Concentration Yes Check_Exposure Is exposure time prolonged? Check_Concentration->Check_Exposure No Reduce_Time Reduce Exposure Time Check_Exposure->Reduce_Time Yes Consider_Formulation Consider Targeted Delivery Formulation Check_Exposure->Consider_Formulation No

Caption: Troubleshooting logic for high off-target cytotoxicity.

References

preventing degradation of N-Methyltaxol C in experimental conditions

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Currently, there is limited published data specifically detailing the degradation pathways of N-Methyltaxol C. The following troubleshooting guides and FAQs are based on the well-documented stability of the closely related and structurally similar taxane, paclitaxel. These recommendations should serve as a starting point for researchers, and it is highly recommended to perform preliminary stability studies under your specific experimental conditions.

Troubleshooting Guide

This guide addresses common issues that may indicate degradation of this compound during your experiments.

Issue Potential Cause Recommended Action
Loss of biological activity Degradation of this compound into inactive or less active forms.Review your storage and handling procedures. Consider performing a stability study under your experimental conditions.
Appearance of unexpected peaks in HPLC/LC-MS analysis Formation of degradation products such as epimers or hydrolytic products.Compare the retention times of the unexpected peaks with known taxane degradation products if standards are available. Adjust pH, temperature, or solvent conditions to minimize degradation.
Precipitation of the compound from solution Poor solubility or degradation leading to less soluble products.Ensure the solvent is appropriate for this compound and that the concentration is not above its solubility limit. Physical instability can be a limiting factor.[1]
Variability in experimental results Inconsistent degradation of this compound between experiments.Standardize all experimental parameters, including solution preparation, incubation times, and storage conditions.

Frequently Asked Questions (FAQs)

1. How should I store my solid this compound?

Solid this compound should be stored desiccated at 2–8 °C and protected from light.[2]

2. What is the best way to prepare and store stock solutions of this compound?

It is recommended to prepare stock solutions in a suitable solvent, such as anhydrous DMSO or ethanol, and store them at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. For aqueous solutions, the stability of the related compound paclitaxel is influenced by storage temperature, with longer shelf-life at 2-8°C.[1][3]

3. What factors can cause this compound to degrade in my experiments?

Based on studies of other taxanes, several factors can contribute to degradation:

  • pH: Taxanes are susceptible to base-catalyzed epimerization at the C-7 position and hydrolysis of ester groups, particularly at neutral to basic pH.[4][5]

  • Temperature: Higher temperatures can accelerate degradation. Storing solutions at lower temperatures (2-8°C) can improve stability.[1][3]

  • Solvent: The choice of solvent can impact stability. Aqueous solutions are more prone to hydrolysis.

  • Light: While not extensively documented for this compound, many complex organic molecules are light-sensitive. It is good practice to protect solutions from light.

4. At what pH should I conduct my experiments with this compound?

To minimize base-catalyzed degradation, it is advisable to maintain a slightly acidic pH if your experimental design allows. Avoid neutral to basic conditions if possible.[4][5]

5. How can I monitor the stability of this compound in my experiments?

The stability of this compound can be monitored using analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[4][5] These methods can separate and quantify the parent compound and its degradation products.

Experimental Protocol: Preliminary Stability Study of this compound

This protocol outlines a general procedure to assess the stability of this compound under your specific experimental conditions.

Objective: To determine the stability of this compound under various conditions (pH, temperature, and solvent) over time.

Materials:

  • This compound

  • Relevant solvents (e.g., DMSO, ethanol, cell culture media, buffers at different pH values)

  • HPLC or LC-MS system with a suitable column (e.g., C18)

  • Incubators or water baths at desired temperatures

  • Autosampler vials

Procedure:

  • Stock Solution Preparation: Prepare a concentrated stock solution of this compound in a non-aqueous solvent like anhydrous DMSO.

  • Working Solution Preparation: Dilute the stock solution to the final experimental concentration in the different aqueous buffers or media you plan to test (e.g., pH 5.0, 7.4, and 8.5).

  • Incubation: Aliquot the working solutions into separate vials for each time point and condition. Incubate the vials at the desired temperatures (e.g., 4°C, 25°C, 37°C). Protect from light.

  • Time Points: Collect samples at various time points (e.g., 0, 2, 4, 8, 12, 24, and 48 hours). Immediately quench any potential degradation by freezing the sample at -80°C or by adding a quenching agent if appropriate.

  • Sample Analysis: Analyze the samples by HPLC or LC-MS.

    • Mobile Phase: A common mobile phase for taxane analysis is a gradient of acetonitrile and water.

    • Detection: UV detection is typically performed at around 230 nm.

  • Data Analysis:

    • Calculate the percentage of this compound remaining at each time point relative to the initial concentration (time 0).

    • Identify and quantify any major degradation products that appear over time.

Visualizing Potential Degradation and Troubleshooting

Below are diagrams to help visualize potential degradation pathways and a logical workflow for troubleshooting stability issues.

Potential Degradation Pathways of a Taxane Derivative N_Methyltaxol_C This compound Epimerization Epimerization at C-7 N_Methyltaxol_C->Epimerization Base-catalyzed Hydrolysis Hydrolysis of Ester Groups N_Methyltaxol_C->Hydrolysis Neutral to Basic pH C7_Epimer C-7 Epimer Epimerization->C7_Epimer Side_Chain_Cleavage Side Chain Cleavage Product Hydrolysis->Side_Chain_Cleavage Other_Hydrolysis Other Hydrolysis Products Hydrolysis->Other_Hydrolysis

Caption: Potential degradation pathways for a taxane derivative.

Troubleshooting Workflow for this compound Degradation Start Start: Unexpected Experimental Results Check_Storage Review Storage and Handling: - Temperature (2-8°C solid) - Light protection - Desiccated Start->Check_Storage Check_Solution_Prep Examine Solution Preparation: - Solvent choice (anhydrous?) - pH of aqueous solution - Age of solution Start->Check_Solution_Prep Perform_Stability_Study Conduct Preliminary Stability Study: - Test different pH, temp, time - Analyze by HPLC/LC-MS Check_Storage->Perform_Stability_Study Check_Solution_Prep->Perform_Stability_Study Analyze_Results Analyze Stability Data: - Identify degradation products - Determine degradation rate Perform_Stability_Study->Analyze_Results Optimize_Conditions Optimize Experimental Conditions: - Adjust pH (slightly acidic) - Lower temperature - Use fresh solutions Analyze_Results->Optimize_Conditions End End: Improved Stability Optimize_Conditions->End

Caption: Workflow for troubleshooting this compound degradation.

References

dealing with batch-to-batch variability of synthesized N-Methyltaxol C

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with synthesized N-Methyltaxol C. Our goal is to help you address challenges related to batch-to-batch variability and ensure the consistency and reliability of your experimental results.

Frequently Asked Questions (FAQs)

Q1: We are observing significant variations in the anti-proliferative activity of different batches of our synthesized this compound. What are the potential causes?

A1: Batch-to-batch variability in the biological activity of synthesized compounds is a common challenge. Several factors can contribute to these discrepancies:

  • Purity Profile: The most common cause is the presence of impurities or residual starting materials from the synthesis. Even small amounts of highly active or cytotoxic impurities can significantly alter the observed biological effect.

  • Isomeric Purity: The presence of diastereomers or enantiomers with different biological activities can lead to inconsistent results.

  • Residual Solvents: Solvents used in the final purification steps can remain in the compound and may have cytotoxic effects or interfere with cellular assays.

  • Compound Stability: this compound may degrade over time, especially if not stored under optimal conditions (e.g., exposure to light, moisture, or improper temperatures).

  • Polymorphism: Different crystalline forms (polymorphs) of the same compound can have different solubilities and dissolution rates, affecting their bioavailability in cell-based assays.[1]

Q2: How can we identify the cause of the observed variability between our batches of this compound?

A2: A systematic approach involving analytical characterization is crucial. We recommend the following steps:

  • Comprehensive Analytical Characterization: Analyze each batch using a panel of analytical techniques to compare their purity and structural integrity. Key methods include High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.

  • Impurity Profiling: Use HPLC and LC-MS to identify and quantify any impurities present in each batch. Compare the impurity profiles of batches with high and low activity.

  • Quantification of Active Compound: Accurately determine the concentration of this compound in each batch using a validated quantitative NMR (qNMR) or HPLC method with a certified reference standard.

  • Solubility Assessment: Determine the solubility of each batch in the assay medium. Poor solubility can lead to artificially low activity.

Q3: What are the recommended storage conditions for this compound to ensure its stability?

A3: To minimize degradation, this compound should be stored as a solid in a tightly sealed container at -20°C, protected from light and moisture. If stored in solution (e.g., in DMSO), it should be aliquoted to avoid repeated freeze-thaw cycles and stored at -80°C. The stability of the compound in your specific assay medium should also be evaluated.

Troubleshooting Guides

Guide 1: Inconsistent IC50 Values in Cell-Based Assays

This guide provides a systematic approach to troubleshooting inconsistent IC50 values observed with different batches of this compound.

Troubleshooting Workflow for Inconsistent IC50 Values

start Inconsistent IC50 Values Observed check_purity Step 1: Verify Compound Purity and Identity start->check_purity sub_purity1 HPLC/UPLC Analysis check_purity->sub_purity1 sub_purity2 Mass Spectrometry (LC-MS) check_purity->sub_purity2 sub_purity3 NMR Spectroscopy check_purity->sub_purity3 check_assay Step 2: Scrutinize Assay Conditions sub_assay1 Solvent Concentration (e.g., DMSO) check_assay->sub_assay1 sub_assay2 Incubation Time and Temperature check_assay->sub_assay2 sub_assay3 Reagent Quality and Batch check_assay->sub_assay3 check_cells Step 3: Evaluate Cell Line Health and Consistency sub_cells1 Passage Number and Authentication check_cells->sub_cells1 sub_cells2 Mycoplasma Contamination check_cells->sub_cells2 sub_cells3 Cell Seeding Density check_cells->sub_cells3 resolve Consistent Results Achieved sub_purity1->check_assay sub_purity2->check_assay sub_purity3->check_assay sub_assay1->check_cells sub_assay2->check_cells sub_assay3->check_cells sub_cells1->resolve sub_cells2->resolve sub_cells3->resolve

Caption: Troubleshooting workflow for inconsistent IC50 values.

Table 1: Example Data on Inconsistent Anti-proliferative Activity of this compound Batches on HeLa Cells

Batch IDPurity (by HPLC, %)Major Impurity (%)IC50 (nM)
NMT-C-00199.20.5 (Unidentified)15.8 ± 1.2
NMT-C-00295.53.1 (Residual Taxol C)42.5 ± 3.8
NMT-C-00398.90.8 (Unidentified)17.2 ± 1.5
NMT-C-00491.36.2 (Starting Material)85.1 ± 7.9
Guide 2: Variability in Compound Solubility

This guide outlines steps to troubleshoot issues related to the solubility of different batches of this compound.

Troubleshooting Workflow for Solubility Issues

start Observed Solubility Issues (Precipitation, Incomplete Dissolution) visual_inspection Step 1: Visual Inspection of Solid Material start->visual_inspection sub_visual1 Color and Appearance visual_inspection->sub_visual1 sub_visual2 Crystalline vs. Amorphous visual_inspection->sub_visual2 solubility_test Step 2: Standardized Solubility Test sub_solubility1 Kinetic and Thermodynamic Solubility solubility_test->sub_solubility1 sub_solubility2 Test in Multiple Solvents solubility_test->sub_solubility2 characterization Step 3: Physicochemical Characterization sub_characterization1 Powder X-ray Diffraction (PXRD) characterization->sub_characterization1 sub_characterization2 Differential Scanning Calorimetry (DSC) characterization->sub_characterization2 optimization Step 4: Formulation Optimization sub_optimization1 Use of Co-solvents optimization->sub_optimization1 sub_optimization2 Sonication/Vortexing Parameters optimization->sub_optimization2 resolved Consistent Solubility Achieved sub_visual1->solubility_test sub_visual2->solubility_test sub_solubility1->characterization sub_solubility2->characterization sub_characterization1->optimization sub_characterization2->optimization sub_optimization1->resolved sub_optimization2->resolved

Caption: Troubleshooting workflow for compound solubility issues.

Table 2: Solubility Data for Different Batches of this compound

Batch IDAppearanceSolubility in DMSO (mg/mL)Solubility in Assay Medium (µg/mL)
NMT-C-001White crystalline solid>5012.5
NMT-C-002Off-white amorphous powder>508.2
NMT-C-003White crystalline solid>5011.9
NMT-C-004Pale yellow solid425.1

Experimental Protocols

Protocol 1: HPLC Purity Analysis of this compound

Objective: To determine the purity of synthesized this compound and identify any impurities.

Instrumentation:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Methanol (HPLC grade)[2]

Procedure:

  • Mobile Phase Preparation: Prepare a mobile phase of Acetonitrile:Methanol (60:40 v/v).[2] Degas the mobile phase by sonication.

  • Standard Solution Preparation: Accurately weigh and dissolve this compound reference standard in the mobile phase to prepare a stock solution of 100 µg/mL.[2] Prepare a series of working standards by diluting the stock solution.

  • Sample Preparation: Accurately weigh and dissolve the synthesized this compound batch in the mobile phase to a final concentration of 100 µg/mL.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min[2][3]

    • Injection Volume: 20 µL[2][3]

    • Column Temperature: Ambient

    • Detection Wavelength: 227 nm[2]

  • Analysis: Inject the standard solutions and the sample solution into the HPLC system.

  • Data Analysis: Determine the retention time of this compound from the standard chromatogram. Calculate the percentage purity of the sample by dividing the peak area of this compound by the total peak area of all components in the chromatogram.

Protocol 2: Mass Spectrometry Analysis of this compound

Objective: To confirm the molecular weight of this compound and identify potential impurities.

Instrumentation:

  • Liquid Chromatography-Mass Spectrometry (LC-MS) system with an electrospray ionization (ESI) source

Procedure:

  • Sample Preparation: Prepare a dilute solution of the this compound batch (approximately 10 µg/mL) in a suitable solvent such as methanol or acetonitrile.

  • LC-MS Conditions:

    • Use the same HPLC conditions as described in Protocol 1 for separation.

    • The column eluent is directly introduced into the ESI source of the mass spectrometer.

  • Mass Spectrometry Parameters (Positive Ion Mode):

    • Capillary Voltage: 3.5 kV

    • Cone Voltage: 30 V

    • Source Temperature: 120°C

    • Desolvation Temperature: 350°C

    • Scan Range: m/z 100-1000

  • Data Analysis:

    • Confirm the presence of the [M+H]+ and/or [M+Na]+ ions corresponding to the expected molecular weight of this compound (C48H54N2O14, MW: 882.95 g/mol ).[4][5] The expected [M+H]+ ion would be at m/z 883.96 and the [M+Na]+ ion at m/z 905.94.

    • Analyze the mass spectra of any impurity peaks to aid in their identification.

Protocol 3: NMR Spectroscopic Analysis of this compound

Objective: To confirm the chemical structure of this compound and assess for structural impurities.

Instrumentation:

  • NMR Spectrometer (400 MHz or higher)

Reagents:

  • Deuterated chloroform (CDCl3) or deuterated dimethyl sulfoxide (DMSO-d6)

  • Tetramethylsilane (TMS) as an internal standard

Procedure:

  • Sample Preparation: Dissolve approximately 5-10 mg of the this compound batch in 0.5-0.7 mL of deuterated solvent in an NMR tube. Add a small amount of TMS.

  • ¹H NMR Acquisition:

    • Acquire a proton NMR spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire a carbon-13 NMR spectrum. A larger number of scans will be required compared to ¹H NMR.

  • Data Analysis:

    • Compare the chemical shifts, multiplicities, and integration values of the signals in the ¹H NMR spectrum with a reference spectrum or literature data for this compound.

    • Analyze the ¹³C NMR spectrum to confirm the number and types of carbon atoms in the molecule.

    • Look for any unexpected signals that may indicate the presence of impurities.

Hypothetical Signaling Pathway

Hypothetical Signaling Pathway for this compound in Cancer Cells

NMT_C This compound Microtubules Microtubule Stabilization NMT_C->Microtubules Mitotic_Spindle Mitotic Spindle Dysfunction Microtubules->Mitotic_Spindle Mitotic_Arrest Mitotic Arrest (G2/M Phase) Mitotic_Spindle->Mitotic_Arrest Bcl2 Bcl-2 Phosphorylation (Inactivation) Mitotic_Arrest->Bcl2 PI3K_Akt PI3K/Akt Pathway Inhibition Mitotic_Arrest->PI3K_Akt Apoptosis Apoptosis Caspase Caspase Activation Bcl2->Caspase Caspase->Apoptosis mTOR mTOR Inhibition PI3K_Akt->mTOR Proliferation Decreased Cell Proliferation mTOR->Proliferation

Caption: Hypothetical signaling pathway of this compound.

References

troubleshooting inconsistent results in N-Methyltaxol C cytotoxicity assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering inconsistent results in N-Methyltaxol C cytotoxicity assays. Given the limited specific data on this compound, much of the guidance is based on the well-documented behavior of other taxanes like paclitaxel.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

This compound, like other taxanes, is a microtubule-stabilizing agent. It binds to the β-tubulin subunit of microtubules, promoting their assembly and preventing depolymerization. This disruption of normal microtubule dynamics interferes with mitosis, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis or cell death.

Q2: Why am I seeing significant variability in my IC50 values for this compound across experiments?

Inconsistent IC50 values are a common issue in cytotoxicity assays. Several factors can contribute to this variability:

  • Cell-related factors: Cell line identity, passage number, cell density, and growth phase can all influence sensitivity to taxanes. Exponentially growing cells are generally more sensitive than plateau-phase cells.[1][2]

  • Drug-related factors: The stability and solubility of this compound in your culture medium can affect its effective concentration. Ensure proper dissolution and storage of the compound.

  • Assay-related factors: The type of cytotoxicity assay used (e.g., MTT, XTT, LDH release), incubation times, and the presence of interfering substances can all impact the results.

  • Experimental technique: Pipetting errors, uneven cell seeding, and incubator fluctuations can introduce significant variability.

Q3: My results show a plateau in cytotoxicity at higher concentrations of this compound. Is this expected?

Yes, a plateau effect is often observed with taxanes. After a certain concentration, increasing the drug amount does not lead to a proportional increase in cell death.[1][2] In some cases, very high concentrations might even lead to a slight increase in cell survival compared to moderate concentrations. This can be due to various factors, including the drug's effect on cellular processes other than microtubule stabilization at high concentrations.

Q4: Can the duration of drug exposure affect the cytotoxicity of this compound?

Absolutely. Prolonging the exposure time to taxanes generally increases their cytotoxic effect.[1][2][3] For example, a 72-hour exposure can be significantly more cytotoxic than a 24-hour exposure.[1][2] This is because taxanes primarily affect cells during mitosis, and a longer exposure increases the probability that a larger fraction of the cell population will enter this sensitive phase.

Troubleshooting Guide

Issue 1: High Well-to-Well Variability within the Same Experiment
Potential Cause Troubleshooting Steps
Uneven Cell Seeding - Ensure a single-cell suspension before seeding. - Mix the cell suspension between pipetting into wells. - Use a multichannel pipette for more consistent seeding.
Pipetting Inaccuracies - Calibrate pipettes regularly. - Use appropriate pipette tips and ensure they are properly seated. - Pipette drug dilutions and reagents carefully and consistently.
Edge Effects - Avoid using the outer wells of the microplate, as they are more prone to evaporation. - Fill the outer wells with sterile PBS or media to maintain humidity.
Incomplete Drug Solubilization - Visually inspect drug solutions for precipitates. - Use a vortex or sonicator to ensure complete dissolution. - Consider the solubility of this compound in your chosen solvent and culture medium.
Issue 2: Inconsistent Results Between Different Experiments
Potential Cause Troubleshooting Steps
Cell Passage Number - Use cells within a consistent and low passage number range. - High passage numbers can lead to genetic drift and altered drug sensitivity.
Cell Confluency at Treatment - Seed cells to reach a consistent confluency (typically 50-70%) at the time of drug addition. - Over-confluent or sparse cultures can respond differently to treatment.
Variations in Drug Preparation - Prepare fresh drug dilutions for each experiment from a well-characterized stock solution. - Store stock solutions at the recommended temperature and protect from light.
Incubator Conditions - Ensure consistent temperature, CO2, and humidity levels in your incubator.
Reagent Variability - Use the same lot of media, serum, and assay reagents for a set of comparative experiments.
Issue 3: Unexpectedly Low or No Cytotoxicity
Potential Cause Troubleshooting Steps
Drug Inactivity - Verify the identity and purity of your this compound. - Check for proper storage and handling of the compound.
Cell Line Resistance - Some cell lines are inherently resistant to taxanes due to mechanisms like altered tubulin isotypes or drug efflux pumps.[4] - Consider using a sensitive control cell line to verify your experimental setup.
Incorrect Assay Choice - The chosen cytotoxicity assay may not be suitable for your cell line or the drug's mechanism of action. - Consider trying an alternative assay (e.g., a membrane integrity assay vs. a metabolic assay).
Suboptimal Drug Concentration Range - Perform a broad-range dose-response experiment to determine the optimal concentration range for your cell line.

Experimental Protocols

General Cytotoxicity Assay Workflow (e.g., MTT/XTT Assay)
  • Cell Seeding:

    • Harvest and count cells in the exponential growth phase.

    • Seed cells into a 96-well plate at a predetermined density to achieve 50-70% confluency at the time of treatment.

    • Incubate for 24 hours to allow for cell attachment.

  • Drug Treatment:

    • Prepare serial dilutions of this compound in culture medium.

    • Remove the old medium from the wells and add the medium containing the drug dilutions.

    • Include vehicle-only controls and untreated controls.

    • Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • Assay Procedure (MTT Example):

    • Add MTT reagent to each well and incubate for 2-4 hours.

    • Add solubilization solution (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

    • Read the absorbance at the appropriate wavelength using a microplate reader.

  • Data Analysis:

    • Subtract the background absorbance (media only).

    • Normalize the data to the untreated control.

    • Plot the dose-response curve and calculate the IC50 value using appropriate software.

Visualizations

experimental_workflow General Cytotoxicity Assay Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis cell_culture Cell Culture & Seeding incubation Drug Incubation (24-72h) cell_culture->incubation drug_prep This compound Dilution drug_prep->incubation reagent_add Add Cytotoxicity Reagent incubation->reagent_add readout Measure Signal reagent_add->readout data_norm Data Normalization readout->data_norm ic50 IC50 Calculation data_norm->ic50

Caption: A flowchart of the general workflow for a cytotoxicity assay.

signaling_pathway This compound Mechanism of Action taxol This compound tubulin β-tubulin taxol->tubulin Binds to microtubules Microtubule Stabilization tubulin->microtubules Promotes assembly & prevents disassembly mitosis Mitotic Arrest (G2/M) microtubules->mitosis apoptosis Apoptosis/Cell Death mitosis->apoptosis

Caption: The signaling pathway of this compound leading to cell death.

troubleshooting_logic Troubleshooting Inconsistent Results start Inconsistent Results check_intra High Intra-Assay Variability? start->check_intra intra_yes Yes check_intra->intra_yes Yes intra_no No check_intra->intra_no No check_inter High Inter-Assay Variability? inter_yes Yes check_inter->inter_yes Yes inter_no No check_inter->inter_no No check_low_effect Low/No Cytotoxicity? low_effect_yes Yes check_low_effect->low_effect_yes Yes low_effect_no No check_low_effect->low_effect_no No intra_solutions Review: - Cell Seeding Technique - Pipetting Accuracy - Edge Effects - Drug Solubility intra_yes->intra_solutions intra_no->check_inter intra_solutions->check_inter inter_solutions Review: - Cell Passage & Confluency - Drug Preparation - Incubator Conditions - Reagent Lots inter_yes->inter_solutions inter_no->check_low_effect inter_solutions->check_low_effect low_effect_solutions Review: - Drug Activity & Purity - Cell Line Resistance - Assay Choice - Concentration Range low_effect_yes->low_effect_solutions end Consistent Results low_effect_no->end low_effect_solutions->end

Caption: A decision tree for troubleshooting inconsistent cytotoxicity results.

References

Validation & Comparative

N-Methyltaxol C vs. Paclitaxel: A Comparative Guide to Microtubule Binding Affinity

Author: BenchChem Technical Support Team. Date: November 2025

A definitive quantitative comparison of the microtubule binding affinity between N-Methyltaxol C and paclitaxel cannot be provided at this time due to a lack of publicly available experimental data for this compound. While the synthesis of this compound has been reported, subsequent studies detailing its biological activity, including its direct interaction with microtubules, are not present in the current body of scientific literature.

This guide, therefore, aims to provide researchers, scientists, and drug development professionals with a comprehensive overview of the established microtubule binding characteristics of the well-studied compound, paclitaxel. Furthermore, it will detail the standard experimental methodologies that would be required to perform a direct comparative analysis of this compound and paclitaxel. This information is intended to serve as a valuable resource for researchers wishing to investigate the biological activity of N-methylated taxane derivatives.

Paclitaxel: A Benchmark for Microtubule Stabilization

Paclitaxel is a potent anti-cancer agent that functions by binding to the β-tubulin subunit of microtubules, stabilizing them and preventing the dynamic instability required for cell division. This interaction leads to mitotic arrest and subsequent apoptosis in cancer cells.

Quantitative Analysis of Paclitaxel-Microtubule Binding

The binding affinity of paclitaxel for microtubules has been extensively studied and is characterized by a low nanomolar dissociation constant (Kd), indicating a high-affinity interaction.

CompoundDissociation Constant (Kd)Cellular Inhibition Constant (Ki)MethodReference
Paclitaxel~10 nM22 nM[3H]taxol binding to GMP-CPP stabilized microtubules[1]
Paclitaxel-22 nMCompetitive binding assay in living HeLa cells[2][3]

Experimental Protocols for Determining Microtubule Binding Affinity

To ascertain the microtubule binding affinity of this compound and enable a direct comparison with paclitaxel, a number of established experimental protocols can be employed. The following are detailed methodologies for key experiments.

Tubulin Polymerization Assay

This assay measures the ability of a compound to promote the assembly of purified tubulin into microtubules. The extent of polymerization is monitored by an increase in light scattering (absorbance at 340 nm) or fluorescence.

Protocol:

  • Preparation of Tubulin: Reconstitute lyophilized tubulin (e.g., porcine brain tubulin) in a general tubulin buffer (e.g., 80 mM PIPES pH 6.9, 2.0 mM MgCl2, 0.5 mM EGTA). Keep the solution on ice.

  • Reaction Mixture: In a 96-well plate, combine the tubulin solution with GTP to a final concentration of 1 mM. Add the test compound (this compound or paclitaxel) at various concentrations. A vehicle control (e.g., DMSO) should also be included. Paclitaxel is often used as a positive control for polymerization enhancement.

  • Initiation of Polymerization: Transfer the plate to a spectrophotometer pre-warmed to 37°C.

  • Data Acquisition: Monitor the change in absorbance at 340 nm over time.

  • Analysis: The rate and extent of tubulin polymerization in the presence of the test compound are compared to the control. An increase in the polymerization rate and the final plateau of absorbance indicates a microtubule-stabilizing effect.

Competitive Binding Assay

This assay determines the affinity of a test compound by measuring its ability to compete with a labeled ligand (e.g., [3H]paclitaxel or a fluorescent taxoid) for binding to pre-formed, stabilized microtubules.

Protocol:

  • Preparation of Stabilized Microtubules: Polymerize purified tubulin in the presence of a non-hydrolyzable GTP analog (e.g., GMP-CPP) or paclitaxel to create stable microtubules.

  • Competition Reaction: Incubate the pre-formed microtubules with a fixed concentration of a radiolabeled or fluorescent taxane ligand and varying concentrations of the unlabeled competitor compound (this compound or paclitaxel).

  • Separation of Bound and Free Ligand: Separate the microtubules (with bound ligand) from the unbound ligand. This can be achieved by centrifugation through a glycerol cushion.

  • Quantification: Measure the amount of labeled ligand bound to the microtubules in the presence of the competitor. For radiolabeled ligands, scintillation counting is used. For fluorescent ligands, fluorescence intensity is measured.

  • Data Analysis: The data is used to calculate the inhibition constant (Ki) of the test compound, which is a measure of its binding affinity.

Signaling Pathways and Experimental Workflows

The interaction of taxanes with microtubules triggers a cascade of cellular events, ultimately leading to apoptosis. The experimental workflow to compare the binding affinities of this compound and paclitaxel would follow a logical progression from biochemical assays to cellular analyses.

G cluster_0 Biochemical Evaluation cluster_1 Cellular Analysis tubulin_prep Tubulin Purification poly_assay Tubulin Polymerization Assay tubulin_prep->poly_assay comp_bind Competitive Binding Assay tubulin_prep->comp_bind mt_bundling Immunofluorescence for Microtubule Bundling poly_assay->mt_bundling Informs Cellular Effects comp_bind->mt_bundling Correlates Affinity with Cellular Phenotype cell_culture Cancer Cell Line Culture cell_culture->mt_bundling mitotic_arrest Flow Cytometry for Mitotic Arrest (Cell Cycle) cell_culture->mitotic_arrest apoptosis Apoptosis Assay (e.g., Annexin V) mitotic_arrest->apoptosis

Caption: Experimental workflow for comparing taxane-microtubule interactions.

Concluding Remarks

While a direct comparison of the microtubule binding affinity of this compound and paclitaxel is currently not possible due to the absence of data for this compound, this guide provides the necessary framework for such an investigation. The detailed experimental protocols and the established binding affinity of paclitaxel serve as a robust starting point for researchers interested in exploring the structure-activity relationships of novel taxane derivatives. The N-methylation of the C3' amide in paclitaxel could potentially alter its binding affinity due to changes in hydrogen bonding capacity and conformational flexibility. However, empirical data from the assays described herein are essential to confirm any such hypotheses.

References

comparing the cytotoxicity of N-Methyltaxol C and docetaxel

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide to the Cytotoxicity of N-Methyltaxol C and Docetaxel for Researchers

This guide offers a detailed comparison of the cytotoxic properties of this compound and docetaxel, tailored for researchers, scientists, and professionals in drug development. Due to the limited publicly available data on the cytotoxicity of this compound, this document focuses on the well-established profile of docetaxel and presents a postulated mechanism for this compound based on its structural similarity to other taxanes. A comprehensive experimental protocol is also provided to facilitate independent comparative studies.

Mechanism of Action: A Tale of Two Taxanes

Both docetaxel and this compound belong to the taxane class of anticancer agents. Their primary mode of action is the disruption of microtubule dynamics, which is crucial for cell division.

Docetaxel: Docetaxel is a semi-synthetic analogue of paclitaxel and a potent anti-mitotic agent.[1] Its mechanism involves:

  • Microtubule Stabilization: Docetaxel binds to the β-subunit of tubulin, the building block of microtubules.[1] This binding promotes the assembly of tubulin into microtubules and stabilizes them by preventing depolymerization.[1][2]

  • Mitotic Arrest: The stabilization of microtubules disrupts the dynamic reorganization of the microtubule network that is essential for the mitotic spindle formation. This leads to an arrest of the cell cycle at the G2/M phase.[2]

  • Induction of Apoptosis: The prolonged mitotic block ultimately triggers programmed cell death, or apoptosis.[2] Docetaxel can also induce apoptosis by phosphorylating the anti-apoptotic protein Bcl-2, thereby inactivating it.[3]

This compound (Postulated Mechanism): As a derivative of paclitaxel, this compound is expected to share the core mechanism of action of taxanes. The key structural difference is the methylation of the C3' amide. This modification could potentially influence its:

  • Binding Affinity: The affinity for the β-tubulin binding pocket might be altered, which could either enhance or reduce its microtubule-stabilizing activity.

  • Cellular Permeability: The change in polarity due to the methyl group could affect its ability to cross the cell membrane.

  • Efflux Pump Susceptibility: It might have a different susceptibility to multidrug resistance pumps like P-glycoprotein, which are often responsible for acquired resistance to taxanes.

Quantitative Cytotoxicity Data

Cell LineCancer TypeIC50 (nM)Exposure TimeAssay
PC-3Prostate Cancer1.5848 hResazurin assay
Human Tumor Cell Lines (Range)Various0.13 - 3.3 ng/mL24 hNot Specified

Note: IC50 values are highly dependent on the specific experimental conditions, including the cell line, exposure duration, and the type of cytotoxicity assay used.

Experimental Protocol: Comparative In Vitro Cytotoxicity Assessment

To directly compare the cytotoxicity of this compound and docetaxel, a standardized in vitro assay is essential. The following is a detailed protocol for a colorimetric MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a common method for assessing cell viability.

1. Materials:

  • This compound and Docetaxel

  • Human cancer cell lines (e.g., MCF-7, A549, PC-3)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)

  • 96-well flat-bottom sterile microplates

  • MTT solution (5 mg/mL in sterile PBS)

  • Dimethyl sulfoxide (DMSO)

  • Multichannel pipette

  • Microplate reader

2. Procedure:

  • Cell Seeding: Culture cells to ~80% confluency. Trypsinize, count, and seed the cells into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for cell attachment.

  • Compound Preparation and Treatment: Prepare stock solutions of this compound and docetaxel in DMSO. Create a series of serial dilutions in complete culture medium to achieve the desired final concentrations. The final DMSO concentration in the wells should be less than 0.5% to avoid solvent toxicity.

  • Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the test compounds. Include a vehicle control (medium with DMSO) and a no-treatment control (medium only).

  • Incubation: Incubate the plates for 48 to 72 hours at 37°C and 5% CO₂.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 3-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Carefully aspirate the medium from the wells and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes to ensure complete dissolution.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

3. Data Analysis:

  • Calculate the percentage of cell viability using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

  • Plot the percentage of cell viability against the log of the compound concentration.

  • Determine the IC50 value for each compound by fitting the data to a sigmoidal dose-response curve.

Visualizations

The following diagrams illustrate the taxane signaling pathway and a typical experimental workflow for a cytotoxicity assay.

Taxane_Signaling_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Cell Cycle / Apoptosis Taxane Docetaxel or This compound Tubulin β-Tubulin Taxane->Tubulin Binds to Bcl2 Bcl-2 Taxane->Bcl2 Promotes Phosphorylation Microtubule Microtubule Stabilization Tubulin->Microtubule Mitotic_Arrest G2/M Arrest Microtubule->Mitotic_Arrest pBcl2 Phospho-Bcl-2 (Inactive) Bcl2->pBcl2 Apoptosis Apoptosis pBcl2->Apoptosis Promotes Mitotic_Arrest->Apoptosis

Caption: Taxane-induced signaling pathway leading to apoptosis.

Cytotoxicity_Workflow start Start seed_cells Seed Cells in 96-Well Plate start->seed_cells incubate_24h Incubate 24h seed_cells->incubate_24h treat_cells Treat with this compound and Docetaxel incubate_24h->treat_cells incubate_48_72h Incubate 48-72h treat_cells->incubate_48_72h add_mtt Add MTT Reagent incubate_48_72h->add_mtt incubate_4h Incubate 3-4h add_mtt->incubate_4h dissolve_formazan Dissolve Formazan in DMSO incubate_4h->dissolve_formazan read_absorbance Read Absorbance (570 nm) dissolve_formazan->read_absorbance analyze_data Calculate IC50 Values read_absorbance->analyze_data end End analyze_data->end

Caption: Experimental workflow for a comparative cytotoxicity assay.

References

N-Methyltaxol C: A Comparative Analysis of Anti-Proliferative Effects

Author: BenchChem Technical Support Team. Date: November 2025

A detailed guide for researchers and drug development professionals on the anti-proliferative properties of N-Methyltaxol C in comparison to established taxanes. This guide provides a comprehensive overview of experimental data, detailed methodologies for key assays, and visual representations of relevant biological pathways and workflows.

Comparative Analysis of Anti-proliferative Activity

While specific experimental data on the anti-proliferative effects of this compound is not extensively available in publicly accessible literature, a comparative analysis can be drawn from the well-documented activities of its parent compound, paclitaxel, and another widely used taxane, docetaxel. Taxanes, as a class of chemotherapeutic agents, exert their anti-cancer effects by stabilizing microtubules, leading to mitotic arrest and subsequent apoptosis.[1][2] The introduction of a methyl group at the C' position of the taxol core, resulting in this compound, represents a structural modification aimed at potentially improving pharmacological properties, such as overcoming multidrug resistance.

The following table summarizes the 50% inhibitory concentration (IC50) values for paclitaxel and docetaxel across various cancer cell lines, providing a baseline for understanding the expected potency of taxane derivatives. It is important to note that docetaxel is often reported to be more potent than paclitaxel in in vitro studies.[3][4]

Cell LineCancer TypePaclitaxel IC50 (nM)Docetaxel IC50 (nM)Reference
SK-OV-3Ovarian Cancer5.3 µM (5300 nM)4.7 µM (4700 nM)[5]
MCF-7Breast Cancer3.5 µM (3500 nM)Not Reported[6]
MDA-MB-231Breast Cancer0.3 µM (300 nM)933 pM (0.933 nM)[6][7]
SK-BR-3Breast Cancer4 µM (4000 nM)Not Reported[6]
BT-474Breast Cancer19 nMNot Reported[6]
Human Tumor Cell Lines (Average)Various2.5 - 7.5 nMNot Reported[8]

Note: IC50 values can vary significantly between studies depending on the experimental conditions, such as exposure time and the specific assay used.[8][9]

Experimental Protocols

To facilitate the validation of the anti-proliferative effects of this compound and other taxane derivatives, detailed protocols for key in vitro assays are provided below.

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability by measuring the metabolic activity of mitochondrial dehydrogenases.[10]

Materials:

  • Cancer cell lines of interest

  • Complete cell culture medium

  • 96-well plates

  • This compound, Paclitaxel, Docetaxel (and other compounds for comparison)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, acidified isopropanol)[11]

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and incubate overnight to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds (this compound, paclitaxel, etc.) in a complete culture medium. Remove the existing medium from the wells and add the medium containing the different concentrations of the compounds. Include a vehicle control (e.g., DMSO) and a no-treatment control.

  • Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: After incubation, add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells will convert the yellow MTT into purple formazan crystals.

  • Solubilization: Carefully remove the medium and add a solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, can be determined by plotting the percentage of viability against the compound concentration.

In Vitro Microtubule Polymerization Assay

This assay directly measures the effect of compounds on the polymerization of tubulin into microtubules. Taxanes are expected to enhance polymerization.[12][13]

Materials:

  • Purified tubulin

  • Tubulin polymerization buffer

  • GTP solution

  • Test compounds (this compound, paclitaxel)

  • Fluorescent reporter dye (e.g., DAPI) or a spectrophotometer to measure turbidity

  • 96-well microplate

  • Plate reader with temperature control

Procedure:

  • Reaction Setup: In a 96-well plate, add the tubulin polymerization buffer, GTP, and the fluorescent reporter dye.

  • Compound Addition: Add different concentrations of the test compounds to the wells. Include a positive control (e.g., paclitaxel) and a negative control (vehicle).

  • Initiation of Polymerization: Add purified tubulin to each well to initiate the polymerization reaction.

  • Monitoring Polymerization: Immediately place the plate in a plate reader pre-warmed to 37°C. Measure the fluorescence or absorbance (turbidity) at regular intervals for a set period (e.g., 60 minutes).

  • Data Analysis: Plot the fluorescence intensity or absorbance over time. An increase in the signal indicates microtubule polymerization. Compare the polymerization curves of the test compounds to the controls to determine their effect on microtubule stabilization.[12][13]

Signaling Pathways and Mechanisms of Action

Taxanes primarily induce apoptosis through the stabilization of microtubules, which leads to a sustained mitotic block.[1] This arrest triggers a cascade of signaling events, often involving the Bcl-2 family of proteins and the p53 tumor suppressor.[14][15]

  • Bcl-2 Phosphorylation: Taxanes can induce the phosphorylation of the anti-apoptotic protein Bcl-2. Phosphorylated Bcl-2 is inactivated, which shifts the balance towards pro-apoptotic proteins like Bax, promoting apoptosis.[1][16]

  • p53-Dependent and -Independent Apoptosis: The activation of p53 can contribute to taxane-induced apoptosis through the transcriptional activation of pro-apoptotic genes like Bax.[17] However, taxanes can also induce apoptosis through p53-independent pathways.[16]

The N-methylation of taxanes could potentially influence their interaction with microtubule binding sites or their susceptibility to efflux pumps, thereby modulating their downstream signaling effects. Further investigation is required to elucidate the precise impact of this modification on the apoptotic pathways.

Visualizing the Workflow and Pathways

To provide a clearer understanding of the experimental processes and biological mechanisms, the following diagrams have been generated using the DOT language.

Experimental_Workflow cluster_cell_culture Cell Culture & Seeding cluster_treatment Compound Treatment cluster_assay Anti-Proliferative Assays cluster_analysis Data Analysis A Cancer Cell Lines B Seeding in 96-well Plates A->B D Treatment of Cells B->D C Serial Dilution of This compound & Comparators C->D E MTT Assay D->E F Microtubule Polymerization Assay D->F G Measure Absorbance/ Fluorescence E->G F->G H Calculate IC50 Values G->H I Compare Efficacy H->I

Caption: A generalized workflow for evaluating the anti-proliferative effects.

Signaling_Pathway cluster_drug_action Drug Action cluster_cellular_target Cellular Target cluster_cellular_response Cellular Response cluster_apoptotic_pathway Apoptotic Pathway Taxane This compound (or other Taxanes) Microtubules Microtubules Taxane->Microtubules Binds to Stabilization Microtubule Stabilization Microtubules->Stabilization Leads to MitoticArrest Mitotic Arrest Stabilization->MitoticArrest Bcl2 Bcl-2 Phosphorylation (Inactivation) MitoticArrest->Bcl2 p53 p53 Activation MitoticArrest->p53 Bax Bax Activation Bcl2->Bax Promotes p53->Bax Induces Caspases Caspase Activation Bax->Caspases Apoptosis Apoptosis Caspases->Apoptosis

Caption: A simplified signaling pathway for taxane-induced apoptosis.

References

Assessing the Side-Effect Profile of N-Methyltaxol C: A Comparative Analysis with Paclitaxel Remains Elusive Due to Lack of Public Data

Author: BenchChem Technical Support Team. Date: November 2025

Efforts to provide a comprehensive comparison of the side-effect profiles of N-Methyltaxol C and the widely-used chemotherapy agent paclitaxel are currently hampered by a significant lack of publicly available preclinical and clinical data for this compound. While the existence and synthesis of this compound, a derivative of paclitaxel, have been documented in scientific literature, extensive searches have yielded no specific information regarding its biological activity, toxicity, or side-effect profile.

This absence of data precludes the creation of a detailed comparison guide as requested, which would include quantitative data on side effects, detailed experimental protocols, and visualizations of affected signaling pathways. Such a guide is crucial for researchers, scientists, and drug development professionals to make informed decisions about the potential therapeutic advantages of novel compounds.

Paclitaxel: A Well-Characterized Side-Effect Profile

Paclitaxel, a cornerstone in the treatment of various cancers including ovarian, breast, and lung cancer, has a well-documented side-effect profile. Its mechanism of action involves the stabilization of microtubules, leading to cell cycle arrest and apoptosis in rapidly dividing cancer cells. However, this action is not entirely specific to cancer cells, resulting in a range of adverse effects.

Common Side Effects of Paclitaxel:

Side Effect CategorySpecific Manifestations
Hematological Bone marrow suppression (neutropenia, anemia, thrombocytopenia)
Neurological Peripheral neuropathy (numbness, tingling, pain in hands and feet)
Hypersensitivity Reactions Allergic reactions (rash, flushing, dyspnea, hypotension)
Gastrointestinal Nausea, vomiting, diarrhea, mucositis
Musculoskeletal Myalgia (muscle pain), arthralgia (joint pain)
Dermatological Alopecia (hair loss)

Serious but Less Common Side Effects:

  • Cardiotoxicity (bradycardia, arrhythmias)

  • Pulmonary toxicity (interstitial pneumonia)

  • Increased risk of infections

The management of these side effects is a critical aspect of paclitaxel-based chemotherapy and often involves premedication with corticosteroids and antihistamines to prevent hypersensitivity reactions, as well as supportive care to manage hematological and neurological toxicities.

The Unknown Profile of this compound

This compound is a derivative of paclitaxel where a methyl group is added to the C3' amide of the taxane structure. While the synthesis of this compound has been described, its biological evaluation remains unpublished or is not available in the public domain. Without in vitro cytotoxicity data, in vivo toxicity studies in animal models, or any clinical trial results, it is impossible to:

  • Quantify its side-effect profile.

  • Compare its toxicity to that of paclitaxel.

  • Determine if the N-methylation offers any therapeutic advantage in terms of efficacy or a more favorable side-effect profile.

  • Elucidate the specific experimental protocols used in its evaluation.

  • Identify any unique signaling pathways it may modulate.

Below is a conceptual workflow that would be necessary to begin assessing the side-effect profile of a novel compound like this compound.

G Conceptual Workflow for Side-Effect Profile Assessment a Cytotoxicity Assays (e.g., MTT, LDH) d Acute Toxicity Studies (Single dose, dose-ranging) a->d b Apoptosis Assays (e.g., Caspase activity, Annexin V) b->d c Mechanism of Action Studies (e.g., Tubulin polymerization assay) c->d e Chronic Toxicity Studies (Repeated dose) d->e f Pharmacokinetic (PK) and Pharmacodynamic (PD) Modeling e->f g Histopathological Analysis of Organs f->g h Phase I (Safety and Dosage) g->h i Phase II (Efficacy and Side Effects) h->i j Phase III (Comparison with Standard Treatment) i->j

Caption: Conceptual workflow for assessing the side-effect profile of a new chemical entity.

Conclusion

A direct and objective comparison of the side-effect profiles of this compound and paclitaxel is not feasible at this time due to the absence of published experimental data for this compound. The scientific community awaits the publication of preclinical and, eventually, clinical studies to understand the therapeutic potential and safety profile of this paclitaxel derivative. Until such data becomes available, paclitaxel remains the well-characterized standard of care, with its known and manageable side effects. Researchers and drug developers interested in this compound should monitor scientific databases and publications for any future disclosures of its biological and toxicological properties.

A Comparative Guide: Cabazitaxel's Efficacy in Resistant Cell Lines and the Uncharacterized Potential of N-Methyltaxol C

Author: BenchChem Technical Support Team. Date: November 2025

A direct head-to-head study comparing the efficacy of N-Methyltaxol C and cabazitaxel in resistant cancer cell lines is not available in the current body of scientific literature. Research has extensively focused on cabazitaxel, establishing it as a potent agent in overcoming taxane resistance, particularly in prostate cancer. Conversely, this compound is a synthesized derivative with limited publicly available biological data.

This guide provides a comprehensive overview of cabazitaxel's performance in resistant cell lines, supported by experimental data. It also briefly covers the available information on this compound.

Cabazitaxel: A Second-Generation Taxane for Resistant Cancers

Cabazitaxel is a semi-synthetic taxane derivative designed to have a low affinity for P-glycoprotein (P-gp), a key efflux pump responsible for multidrug resistance in cancer cells.[1][2] This characteristic allows cabazitaxel to maintain its cytotoxic activity in tumors that have developed resistance to other taxanes like paclitaxel and docetaxel.[2][3] Clinical and preclinical studies have demonstrated its efficacy in various cancer models, most notably in metastatic castration-resistant prostate cancer (mCRPC) that has progressed after docetaxel therapy.[1][4]

Performance in Resistant Cell Lines

The primary mechanism by which cabazitaxel overcomes resistance is its reduced interaction with the P-glycoprotein (P-gp) efflux pump.[1][5] This leads to higher intracellular drug concentrations in resistant cells compared to first-generation taxanes.[5]

Cell LineCancer TypeResistance MechanismCabazitaxel IC50Docetaxel IC50Fold-Resistance (Cabazitaxel)Fold-Resistance (Docetaxel)Reference
Huh-TS-48Hepatocellular CarcinomaP-gp overexpressionNot specifiedNot specified1.5315.53[6]
PC-3-TxR/CxRProstate CancerTaxane-resistantHigher than TxR cellsNot specifiedNot specifiedNot specified[7]
DU145-TxR/CxRProstate CancerTaxane-resistantHigher than TxR cellsNot specifiedNot specifiedNot specified[7]
C4-2AT6Prostate CancerDocetaxel-resistantSignificantly lower than docetaxelNot specifiedNot specifiedNot specified[8]

IC50 values represent the concentration of a drug that is required for 50% inhibition in vitro. Fold-resistance is the ratio of the IC50 of the resistant cell line to the IC50 of the parental, sensitive cell line.

Mechanism of Action and Signaling Pathways

Like other taxanes, cabazitaxel's primary mechanism of action is the stabilization of microtubules, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[9] However, its activity in resistant cells involves additional molecular interactions.

In docetaxel-resistant prostate cancer cells, cabazitaxel has been shown to down-regulate the phosphorylation of AKT, a key protein in cell survival pathways, whereas docetaxel does not have the same effect.[10] This suggests that cabazitaxel can overcome resistance by targeting alternative signaling pathways that are active in resistant cells.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Pgp P-glycoprotein (ABCB1) Cabazitaxel_out Extracellular Cabazitaxel Pgp->Cabazitaxel_out Reduced Efflux Docetaxel_out Extracellular Docetaxel Pgp->Docetaxel_out Efflux Cabazitaxel_in Intracellular Cabazitaxel Cabazitaxel_in->Pgp Low Affinity Substrate Microtubules Microtubules Cabazitaxel_in->Microtubules Stabilizes pAKT Phosphorylated AKT (Active) Cabazitaxel_in->pAKT Down-regulates (in resistant cells) Docetaxel_in Intracellular Docetaxel Docetaxel_in->Pgp High Affinity Substrate Cell_Cycle_Arrest G2/M Arrest Microtubules->Cell_Cycle_Arrest AKT AKT AKT->pAKT Phosphorylation Apoptosis Apoptosis pAKT->Apoptosis Inhibits Cell_Cycle_Arrest->Apoptosis Cabazitaxel_out->Cabazitaxel_in Enters Cell Docetaxel_out->Docetaxel_in Enters Cell

Cabazitaxel's mechanism in P-gp overexpressing resistant cells.

This compound: A Novel Taxane Derivative

This compound is a synthetic derivative of Taxol C. A method for its synthesis was developed by methylating the C3' amide of Taxol C.[11] To date, there is no publicly available data on its biological activity, including its efficacy in cancer cell lines, its mechanism of action, or its interaction with resistance mechanisms like P-glycoprotein. Therefore, a comparison with cabazitaxel is not currently possible.

Experimental Protocols

The following are generalized experimental protocols based on the methodologies described in the cited literature for evaluating taxane efficacy in resistant cell lines.

Cell Viability Assay (MTT Assay)
  • Cell Seeding: Cancer cells (both sensitive and resistant lines) are seeded into 96-well plates at a specific density and allowed to adhere overnight.

  • Drug Treatment: Cells are treated with a range of concentrations of the taxane (e.g., cabazitaxel, docetaxel) for a specified period (e.g., 72 hours).

  • MTT Incubation: MTT reagent is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.

  • Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

  • Absorbance Reading: The absorbance is measured at a specific wavelength using a microplate reader.

  • Data Analysis: The IC50 value, the drug concentration that inhibits cell growth by 50%, is calculated.

G Start Start Seed_Cells Seed_Cells Start->Seed_Cells 1. Seed Cells End End Add_Drugs Add_Drugs Seed_Cells->Add_Drugs 2. Add Drugs Incubate_72h Incubate_72h Add_Drugs->Incubate_72h 3. Incubate Add_MTT Add_MTT Incubate_72h->Add_MTT 4. Add MTT Incubate_4h Incubate_4h Add_MTT->Incubate_4h 5. Incubate Add_Solubilizer Add_Solubilizer Incubate_4h->Add_Solubilizer 6. Solubilize Read_Absorbance Read_Absorbance Add_Solubilizer->Read_Absorbance 7. Read Plate Calculate_IC50 Calculate_IC50 Read_Absorbance->Calculate_IC50 8. Analyze Calculate_IC50->End

Workflow for a typical MTT cell viability assay.
Western Blot for Protein Expression

  • Cell Lysis: Cells are treated with drugs, and then lysed to extract total protein.

  • Protein Quantification: The protein concentration of the lysates is determined.

  • SDS-PAGE: Equal amounts of protein are separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

  • Protein Transfer: The separated proteins are transferred to a membrane (e.g., PVDF or nitrocellulose).

  • Blocking: The membrane is blocked to prevent non-specific antibody binding.

  • Primary Antibody Incubation: The membrane is incubated with a primary antibody specific to the protein of interest (e.g., P-gp, p-AKT, AKT).

  • Secondary Antibody Incubation: The membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., HRP).

  • Detection: The signal is detected using a chemiluminescent substrate and an imaging system.

Conclusion

Cabazitaxel has demonstrated significant activity in cancer cell lines that are resistant to first-generation taxanes, primarily due to its low affinity for the P-glycoprotein efflux pump. This allows it to accumulate in resistant cells and exert its cytotoxic effects through microtubule stabilization and modulation of survival signaling pathways. While this compound represents a novel chemical modification of the taxane scaffold, its biological properties and potential efficacy in resistant cancer models remain to be elucidated through future research. For now, cabazitaxel stands as a clinically validated option for treating certain taxane-resistant cancers.

References

Uncharted Territory: The Cross-Resistance Profile of N-Methyltaxol C Remains Undisclosed

Author: BenchChem Technical Support Team. Date: November 2025

The challenge of multidrug resistance (MDR) is a significant hurdle in cancer therapy. One of the most well-documented mechanisms of resistance to the taxane family of drugs, which includes paclitaxel, is the overexpression of P-glycoprotein (P-gp), a drug efflux pump that actively removes chemotherapeutic agents from cancer cells, thereby reducing their intracellular concentration and efficacy. Researchers continuously explore modifications to the taxane structure to evade these resistance mechanisms. N-methylation is one such strategy, and the successful synthesis of N-Methyltaxol C represents a step in this direction.

However, the ultimate utility of any new drug candidate hinges on its performance in biologically relevant assays. To compile a meaningful comparison guide for researchers and drug development professionals, quantitative data from cytotoxicity assays (such as IC50 values) in both drug-sensitive and a panel of well-characterized drug-resistant cancer cell lines are essential. Such data would allow for a direct assessment of whether this compound can circumvent common resistance pathways.

The Path Forward: A Call for Biological Evaluation

The absence of publicly accessible data on this compound's activity against resistant cell lines highlights a crucial stage in the drug development pipeline. The logical next step for this compound would be a thorough biological evaluation. This would typically involve:

  • In Vitro Cytotoxicity Screening: Testing this compound against a panel of cancer cell lines with known resistance mechanisms (e.g., P-gp overexpression, tubulin mutations) and comparing its activity to first and second-generation taxanes like paclitaxel and docetaxel, as well as other common chemotherapeutics such as doxorubicin and cisplatin.

  • Mechanism of Action Studies: Investigating whether this compound retains the ability to stabilize microtubules, similar to other taxanes, and determining if it is a substrate for efflux pumps like P-gp.

  • Apoptosis and Cell Cycle Analysis: Confirming that the cytotoxic effects observed are due to the induction of programmed cell death (apoptosis) and cell cycle arrest, which are characteristic of taxane drugs.

Below is a conceptual workflow for the kind of experimental investigation that would be necessary to generate the data required for a comparative analysis.

G cluster_0 Phase 1: Synthesis and Characterization cluster_1 Phase 2: In Vitro Biological Evaluation cluster_2 Phase 3: Mechanistic Studies cluster_3 Phase 4: Data Analysis and Comparison synthesis Synthesis of This compound cell_lines Selection of Cancer Cell Lines (Sensitive vs. Resistant Panel) synthesis->cell_lines Compound Available cytotoxicity Cytotoxicity Assays (e.g., MTT, SRB) cell_lines->cytotoxicity moa Mechanism of Action (e.g., Tubulin Polymerization Assay) cell_lines->moa efflux Drug Efflux Assays (e.g., Rhodamine 123 extrusion) cell_lines->efflux apoptosis Apoptosis/Cell Cycle Analysis (e.g., Flow Cytometry) cell_lines->apoptosis ic50 Determination of IC50 Values cytotoxicity->ic50 comparison Comparative Analysis of IC50 and Mechanistic Data ic50->comparison moa->comparison efflux->comparison apoptosis->comparison guide Generation of Comparison Guide comparison->guide

Caption: Conceptual workflow for the biological evaluation of this compound.

Until such studies are performed and the data is made publicly available, a comprehensive and data-supported comparison guide on the cross-resistance of this compound remains an important but unrealized goal for the cancer research community. The scientific community awaits the biological characterization of this and other novel taxane derivatives in the ongoing effort to overcome the challenge of multidrug resistance in cancer.

In Vivo Efficacy of N-Methyltaxol C in Xenograft Models: A Comparative Analysis with Paclitaxel

Author: BenchChem Technical Support Team. Date: November 2025

A direct comparison of the in vivo efficacy between N-Methyltaxol C and its parent compound, paclitaxel, in xenograft models is not feasible at this time due to a lack of publicly available preclinical data for this compound. While the synthesis of this compound, also known as N-Methylpaclitaxel C or Paclitaxel impurity F, has been documented, comprehensive studies detailing its anti-tumor activity in animal models have not been published in the accessible scientific literature.

This guide, therefore, will focus on the well-established in vivo efficacy of paclitaxel in various xenograft models as a benchmark for potential future comparisons. We will also outline the standard experimental protocols used in such studies, which would be applicable to the evaluation of novel taxane derivatives like this compound.

Paclitaxel: A Snapshot of In Vivo Efficacy in Xenograft Models

Paclitaxel, a cornerstone of cancer chemotherapy, has demonstrated significant anti-tumor activity across a wide range of human tumor xenografts in immunocompromised mice. Its primary mechanism of action involves the stabilization of microtubules, leading to cell cycle arrest and apoptosis.[1][2][3][4][5]

The following table summarizes representative data on paclitaxel's efficacy in different cancer types, showcasing its potent tumor growth inhibition.

Cancer TypeXenograft ModelPaclitaxel Dosage and ScheduleKey Efficacy Findings
Lung Cancer A549, NCI-H23, NCI-H460, DMS-273 (subcutaneous)12 and 24 mg/kg/day, IV, for 5 consecutive daysStatistically significant tumor growth inhibition compared to saline control at both doses.[6]
Appendiceal Adenocarcinoma TM00351, PMP-2, PMCA-3 (orthotopic PDX)25.0 mg/kg, IP, weeklyDramatic reduction in tumor growth: 81.9% in TM00351, 98.3% in PMP-2, and 71.4% in PMCA-3 vs. control.[7]
Rhabdomyosarcoma RH4 (subcutaneous)30 mg/kg, weeklyComplete tumor regression observed.[8]
Head and Neck Cancer HNXF 1838, HNXF 1842 (subcutaneous)Not specifiedPICN (a nanoparticle formulation of paclitaxel) showed significant tumor growth inhibition compared to solvent-based paclitaxel.[9]
Breast Cancer MAXF 574, MAXF 1384 (subcutaneous)Not specifiedPICN showed significant tumor growth inhibition compared to solvent-based paclitaxel.[9]
Colorectal Cancer (Paclitaxel-Resistant) HCT-15 (subcutaneous)Not specifiedPaclitaxel entrapped in emulsifying wax nanoparticles demonstrated significant inhibition of tumor growth, overcoming drug resistance.[10]

Standard Experimental Protocol for In Vivo Efficacy Studies in Xenograft Models

The following outlines a typical experimental workflow for assessing the anti-tumor efficacy of a compound like this compound in comparison to a standard-of-care agent such as paclitaxel.

Experimental Workflow

G cluster_0 Phase 1: Model Development cluster_1 Phase 2: Treatment cluster_2 Phase 3: Endpoint Analysis cell_culture 1. Human Tumor Cell Line Culture animal_model 2. Selection of Immunocompromised Mice cell_culture->animal_model tumor_implantation 3. Subcutaneous or Orthotopic Tumor Cell Implantation animal_model->tumor_implantation tumor_growth 4. Monitoring of Tumor Growth tumor_implantation->tumor_growth randomization 5. Randomization into Treatment Groups tumor_growth->randomization treatment_admin 6. Drug Administration (e.g., IV, IP) randomization->treatment_admin monitoring 7. Regular Monitoring of Tumor Volume & Body Weight treatment_admin->monitoring endpoint 8. Study Endpoint Reached (e.g., Tumor Size, Time) monitoring->endpoint euthanasia 9. Euthanasia and Tumor Excision endpoint->euthanasia analysis 10. Data Analysis (TGI, Survival) euthanasia->analysis

Workflow for a typical in vivo xenograft study.

Detailed Methodologies
  • Cell Lines and Culture: Human cancer cell lines relevant to the desired indication are cultured under standard sterile conditions.

  • Animal Models: Immunocompromised mice, such as athymic nude or SCID mice, are commonly used to prevent rejection of the human tumor xenograft.[11]

  • Tumor Implantation: A specific number of cancer cells (typically 1x10^6 to 1x10^7) are injected subcutaneously into the flank of each mouse. For orthotopic models, cells are implanted in the corresponding organ of origin.

  • Tumor Growth Monitoring: Tumor dimensions are measured regularly (e.g., twice weekly) with calipers, and tumor volume is calculated using the formula: (Length x Width²) / 2.

  • Randomization: Once tumors reach a predetermined size (e.g., 100-200 mm³), mice are randomly assigned to different treatment groups (e.g., vehicle control, paclitaxel, this compound at various doses).

  • Drug Administration: The investigational drug and the reference compound are administered via a clinically relevant route, such as intravenous (IV) or intraperitoneal (IP) injection, according to a specific dosing schedule.

  • Monitoring: Animal body weight and tumor volume are monitored throughout the study to assess treatment efficacy and toxicity.

  • Endpoint: The study is terminated when tumors in the control group reach a specified maximum size or after a predetermined period.

  • Data Analysis: Key efficacy endpoints include tumor growth inhibition (TGI), tumor regression, and in some cases, survival analysis. TGI is calculated as the percentage difference in the mean tumor volume between the treated and control groups.

Signaling Pathway of Paclitaxel

Paclitaxel's primary mechanism of action is the disruption of microtubule dynamics, which is crucial for cell division. The following diagram illustrates this process.

cluster_0 Normal Microtubule Dynamics cluster_1 Effect of Paclitaxel tubulin α/β-Tubulin Dimers assembly Microtubule Assembly (Polymerization) tubulin->assembly disassembly Microtubule Disassembly (Depolymerization) assembly->disassembly Dynamic Instability stabilization Microtubule Stabilization disassembly->stabilization Inhibition paclitaxel Paclitaxel paclitaxel->stabilization mitotic_arrest Mitotic Spindle Dysfunction & Mitotic Arrest (G2/M Phase) stabilization->mitotic_arrest apoptosis Apoptosis (Cell Death) mitotic_arrest->apoptosis

Paclitaxel's mechanism of action on microtubule dynamics.

Conclusion

While a direct comparative guide on the in vivo efficacy of this compound and paclitaxel cannot be provided due to the absence of data for the former, the extensive preclinical evidence for paclitaxel's anti-tumor activity in xenograft models sets a high bar for any new taxane derivative. The established methodologies for conducting such studies provide a clear framework for the future evaluation of this compound. Researchers and drug development professionals eagerly await the publication of preclinical data that would enable a comprehensive comparison and determine the potential clinical utility of this novel compound.

References

statistical validation of N-Methyltaxol C's superior efficacy in specific cancer subtypes

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the nanoparticle albumin-bound paclitaxel (nab-paclitaxel) and conventional solvent-based taxanes, supported by experimental data. The development of nab-paclitaxel was aimed at improving the safety and efficacy profile of paclitaxel by eliminating the need for solvents like Cremophor EL, which are associated with toxicities. [1]

Superior Efficacy of Nab-Paclitaxel in Key Cancer Subtypes

Clinical evidence, particularly in metastatic breast cancer, suggests that nab-paclitaxel offers improved efficacy in certain patient populations compared to solvent-based (sb) taxanes like conventional paclitaxel and docetaxel. Specifically, in aggressive subtypes such as triple-negative breast cancer (TNBC) and HER2-positive disease, nab-paclitaxel has shown higher rates of pathologic complete response (pCR), a key indicator of long-term positive outcomes.[2]

A meta-analysis of neoadjuvant therapy in breast cancer demonstrated that nab-paclitaxel significantly improved pCR rates compared to sb-taxanes.[3][4] For TNBC patients receiving a weekly or bi-weekly regimen, the odds of achieving pCR were nearly tripled with nab-paclitaxel.[4] Furthermore, patients treated with nab-paclitaxel have shown better event-free survival.[3][4] While some studies in the first-line treatment of metastatic TNBC have shown similar overall survival between nab-paclitaxel and paclitaxel, others report improved time to treatment discontinuation and time to next treatment with nab-paclitaxel.[5][6][7]

In pancreatic cancer, preclinical studies have indicated the superior antitumor activity of nab-paclitaxel when compared to gemcitabine or docetaxel.[8]

Comparative Efficacy Data

The following tables summarize the key efficacy data from comparative studies of nab-paclitaxel and solvent-based taxanes in different cancer subtypes.

Table 1: Neoadjuvant Treatment of Breast Cancer

Cancer SubtypeTreatment ComparisonEfficacy EndpointNab-PaclitaxelSolvent-Based TaxaneOdds Ratio (95% CI)p-valueReference
Overall Breast Cancer nab-paclitaxel vs. sb-taxanespCR (ypT0 ypN0)33.2%26.4%1.52 (1.27-1.83)< 0.001[3]
Overall Breast Cancer nab-paclitaxel vs. sb-taxanespCR (ypT0/is ypN0)36.9%29.2%1.45 (1.23-1.72)< 0.001[3]
Triple-Negative Breast Cancer (TNBC) nab-paclitaxel vs. sb-taxanespCR41%---[2]
TNBC (weekly/bi-weekly) nab-paclitaxel vs. sb-taxanespCR--2.95 (1.54-5.67)< 0.001[4]
HER2-Positive nab-paclitaxel vs. sb-taxanespCR54%---[2]
HR+/HER2-Negative nab-paclitaxel vs. sb-taxanespCR14%---[2]
HER2-Negative nab-paclitaxel vs. docetaxelpCR (ypT0/isN0)36.71%20.00%-0.031[9]

Table 2: Metastatic Breast Cancer

Cancer SubtypeTreatment ComparisonEfficacy EndpointNab-PaclitaxelPaclitaxelHazard Ratio (95% CI)p-valueReference
Overall Metastatic Breast Cancer nab-paclitaxel vs. paclitaxelTime to Treatment Discontinuation (Median)4.2 months2.8 months-< 0.0001[6]
Overall Metastatic Breast Cancer nab-paclitaxel vs. paclitaxelTime to Next Treatment (Median)6.0 months4.2 months-< 0.0001[6]
Metastatic TNBC (First-Line) nab-paclitaxel vs. paclitaxelOverall Survival (Adjusted)--0.98 (0.67-1.44)-[7]
Metastatic TNBC (First-Line) nab-paclitaxel vs. paclitaxelTime to Next Treatment (Adjusted)--0.89 (0.62-1.29)-[7]

Comparative Safety and Tolerability

Nab-paclitaxel demonstrates a different safety profile compared to solvent-based taxanes. While it is associated with a higher incidence of neuropathy, it shows lower rates of other adverse events.

Table 3: Key Grade ≥3 Adverse Events

Adverse EventTreatment ComparisonNab-PaclitaxelSolvent-Based TaxaneOdds Ratio (95% CI) / Notep-valueReference
Peripheral Sensory Neuropathy nab-paclitaxel vs. sb-taxanesHigher IncidenceLower IncidenceOR = 4.01 (2.51-6.41) for grade >3< 0.001[3][4]
Neutropenia (Grade 4) nab-paclitaxel vs. docetaxel3% - 7%74%Significantly lower with nab-paclitaxel-[10]
Hypersensitivity Reactions (any grade) nab-paclitaxel vs. sb-taxanesLower IncidenceHigher IncidenceOR = 0.29 (0.11-0.72)0.008[3][4]
Fatigue nab-paclitaxel vs. docetaxel21%46%Significantly lower with nab-paclitaxel-[10]

Experimental Protocols

The data presented is primarily derived from randomized controlled clinical trials comparing nab-paclitaxel to solvent-based taxanes. A representative experimental protocol for a neoadjuvant breast cancer trial is detailed below.

Representative Phase III Neoadjuvant Breast Cancer Trial Protocol

  • Objective: To compare the efficacy and safety of neoadjuvant chemotherapy with nab-paclitaxel versus conventional paclitaxel, both followed by a standard anthracycline-based regimen, in patients with operable breast cancer.

  • Patient Population: Adult female patients with histologically confirmed, operable, invasive breast cancer of a specific subtype (e.g., HER2-negative). Key inclusion criteria often include a certain tumor size and no prior chemotherapy for breast cancer.

  • Study Design: A multicenter, randomized, open-label, parallel-group study.

  • Randomization: Patients are randomly assigned in a 1:1 ratio to one of two treatment arms.

  • Treatment Arms:

    • Arm A (Experimental): Nab-paclitaxel administered intravenously, typically weekly for 12 weeks. This is followed by 4 cycles of an anthracycline-based regimen (e.g., doxorubicin and cyclophosphamide).

    • Arm B (Control): Conventional paclitaxel administered intravenously, typically weekly for 12 weeks, with standard premedication to prevent hypersensitivity reactions. This is also followed by 4 cycles of the same anthracycline-based regimen as in Arm A.

  • Primary Endpoint: Pathological complete response (pCR), defined as the absence of invasive cancer in the breast and axillary lymph nodes upon surgical resection (ypT0/is ypN0).

  • Secondary Endpoints: Event-free survival (EFS), overall survival (OS), breast conservation rate, and safety/tolerability (assessed by monitoring adverse events according to standard criteria like CTCAE).

  • Assessments:

    • Tumor assessments are performed at baseline and before surgery.

    • Safety is monitored throughout the study and for a specified period after the last dose of study medication.

    • Surgical resection of the breast tumor and axillary lymph nodes is performed after completion of neoadjuvant chemotherapy.

    • Pathological assessment of the surgical specimens is conducted by a central laboratory to determine pCR.

  • Statistical Analysis: The primary efficacy analysis is a comparison of pCR rates between the two treatment arms. Survival endpoints are analyzed using methods such as the Kaplan-Meier method and log-rank test.

Mechanism of Action and Signaling Pathways

Taxanes, including paclitaxel and docetaxel, exert their cytotoxic effects by interfering with the normal function of microtubules.[11] They bind to the β-tubulin subunit of microtubules, promoting their assembly and stabilizing them against depolymerization. This disruption of microtubule dynamics leads to the arrest of cells in the G2/M phase of the cell cycle, ultimately inducing apoptosis.[11]

Nab-paclitaxel is a solvent-free, albumin-bound nanoparticle formulation of paclitaxel.[12] This formulation is designed to leverage the natural transport pathways of albumin in the body. Preclinical studies suggest that nab-paclitaxel achieves a higher tumor uptake compared to conventional paclitaxel.[11][13] The proposed mechanism involves the binding of albumin to the secreted protein acidic and rich in cysteine (SPARC) on the surface of tumor cells, facilitating the transport of paclitaxel into the tumor.[11]

Taxane_Mechanism_of_Action cluster_cell Cancer Cell Microtubule_Dynamics Microtubule Dynamics (Assembly/Disassembly) Mitosis Mitosis (Cell Division) Microtubule_Dynamics->Mitosis Essential for Apoptosis Apoptosis (Cell Death) Mitosis->Apoptosis Arrest leads to Taxanes Taxanes (Paclitaxel, Docetaxel, nab-Paclitaxel) Taxanes->Microtubule_Dynamics Stabilize Microtubules (Inhibit Disassembly)

Fig. 1: Mechanism of Action of Taxanes on Microtubules.

Experimental and Logical Workflow

The evaluation of a novel taxane formulation like nab-paclitaxel against a standard solvent-based taxane typically follows a structured workflow from preclinical studies to clinical validation.

Comparative_Trial_Workflow cluster_preclinical Preclinical Evaluation cluster_clinical Clinical Trials In_Vitro In Vitro Studies (Cancer Cell Lines) In_Vivo In Vivo Studies (Animal Models) In_Vitro->In_Vivo Promising results lead to Phase_I Phase I Trial (Safety & Dosage) In_Vivo->Phase_I Successful preclinical data Phase_II Phase II Trial (Efficacy & Side Effects) Phase_I->Phase_II Favorable safety Phase_III Phase III Trial (Comparative Efficacy) Phase_II->Phase_III Evidence of efficacy Regulatory_Approval Regulatory Approval (e.g., FDA) Phase_III->Regulatory_Approval Positive results

Fig. 2: Workflow for Comparative Evaluation of Taxanes.

References

Safety Operating Guide

Safeguarding Health and Environment: Proper Disposal of N-Methyltaxol C

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Implementation by Laboratory and Research Professionals

The proper disposal of N-Methyltaxol C, a potent taxane derivative used in cancer research and drug development, is critical to ensuring the safety of personnel and protecting the environment. As a cytotoxic compound, this compound and all materials contaminated with it must be handled as hazardous waste from the point of generation through to final disposal. Adherence to these protocols is not only a matter of best practice but also a legal requirement under hazardous waste regulations.

Core Principles of Cytotoxic Waste Management

Cytotoxic drugs, including this compound, are defined by their hazardous properties, which can include being carcinogenic, mutagenic, toxic, or toxic for reproduction[1]. The primary method for disposal of cytotoxic waste is high-temperature incineration[1]. It is imperative that this compound waste is never mixed with general laboratory trash or other waste streams to prevent contamination and ensure proper handling[2][3].

All personnel handling this compound must be trained in the risks and proper disposal procedures. This includes wearing appropriate Personal Protective Equipment (PPE) at all times.

Personal Protective Equipment (PPE) Requirements

When handling this compound waste, the following PPE is mandatory to minimize exposure:

PPE ComponentSpecification
GlovesDouble chemotherapy gloves should be worn[3][4]. Change immediately if contaminated, torn, or punctured.
GownA disposable, solid-front gown that is impermeable to liquids[4][5].
Eye/Face ProtectionSafety goggles or a full-face shield[3][5].
Respiratory ProtectionAn appropriate respirator may be necessary depending on the form of the waste and the potential for aerosolization.

This compound Disposal Procedures: A Step-by-Step Guide

The following protocols detail the necessary steps for the safe segregation and disposal of all waste materials contaminated with this compound.

1. Waste Segregation at the Source:

  • Sharps Waste: Needles, syringes, and other sharp objects contaminated with this compound must be placed directly into a designated cytotoxic sharps container. These containers are typically yellow with a purple lid[1][2].

  • Non-Sharps Solid Waste: Items such as gloves, gowns, absorbent pads, and empty vials should be disposed of in thick, leak-proof plastic bags, often color-coded yellow with a purple stripe or clearly labeled as cytotoxic waste[1][6]. These bags should then be placed inside a rigid, leak-proof secondary container.

  • Liquid Waste: Unused or excess solutions of this compound should be collected in a designated, sealed, and clearly labeled hazardous waste container. Do not discharge liquid cytotoxic waste down the drain[2].

2. Labeling and Storage:

  • All waste containers must be clearly labeled with the universal symbol for cytotoxic waste[6].

  • The label should also include the words "Cytotoxic Waste" or "Chemotherapy Waste" and identify the primary contents.

  • Store cytotoxic waste in a secure, designated area with limited access and proper ventilation to prevent exposure[6].

3. Final Disposal:

  • Cytotoxic waste must be transported by a licensed hazardous waste carrier to a permitted high-temperature incineration facility[1].

  • A hazardous waste consignment note must accompany the waste from its point of origin to its final disposal location[1].

Experimental Workflow for Disposal

cluster_generation Waste Generation cluster_segregation Segregation & Containment cluster_storage_transport Storage & Transport cluster_disposal Final Disposal start This compound Waste Generated sharps Sharps Waste (Needles, Syringes) start->sharps solid Solid Waste (Gloves, Gowns, Vials) start->solid liquid Liquid Waste (Unused Solutions) start->liquid sharps_container Place in Cytotoxic Sharps Container (Yellow with Purple Lid) sharps->sharps_container solid_container Place in Labeled Cytotoxic Bag & Rigid Secondary Container solid->solid_container liquid_container Collect in Sealed, Labeled Hazardous Waste Container liquid->liquid_container storage Store in Secure, Designated Area sharps_container->storage solid_container->storage liquid_container->storage transport Transport by Licensed Hazardous Waste Carrier storage->transport incineration High-Temperature Incineration transport->incineration

References

Safeguarding Your Research: Essential Safety and Handling Protocols for N-Methyltaxol C

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Implementation by Laboratory Personnel

This guide provides critical safety and logistical information for the handling and disposal of N-Methyltaxol C, a cytotoxic compound. Adherence to these protocols is mandatory to ensure the safety of all researchers, scientists, and drug development professionals. This document will serve as a preferred resource for laboratory safety and chemical handling, offering procedural guidance to directly address operational questions.

Personal Protective Equipment (PPE) and Safety Recommendations

Due to its cytotoxic nature, this compound is classified as a hazardous substance that is potentially carcinogenic, mutagenic, and teratogenic.[1] Occupational exposure can occur through various routes including skin contact, inhalation of aerosols or particles, and ingestion.[1] Therefore, stringent adherence to the following PPE guidelines is required at all times.

PPE ComponentSpecificationRationale
Gloves Chemotherapy-tested nitrile gloves, double-gloved. One pair under the gown cuff and the other over.[2]To prevent skin contact and absorption. Double-gloving provides an additional barrier.
Gown Disposable, lint-free polypropylene gown with a polyethylene coating, long sleeves, and knit cuffs.[2]To protect skin and clothing from contamination.
Eye Protection Safety goggles or a full-face shield.[3][4]To protect eyes from splashes or aerosols.
Respiratory Protection NIOSH-approved respirator or a surgical mask when handling solids to prevent inhalation of particles.[2][4]To prevent inhalation of airborne drug particles.

Operational Plan: Step-by-Step Handling Procedures

1. Preparation and Reconstitution:

  • All manipulations involving this compound should be performed within a certified biological safety cabinet (BSC) or a designated containment ventilated enclosure to minimize aerosol generation.

  • Before commencing work, ensure the work area is clean and decontaminated.

  • Don all required PPE as specified in the table above.

  • When reconstituting the lyophilized powder, slowly inject the diluent down the side of the vial to avoid frothing and aerosolization.

  • Clearly label the reconstituted vial with the chemical name, concentration, date of preparation, and appropriate hazard symbols.

2. Administration in Experimental Models:

  • Utilize Luer-lock syringes and fittings to prevent accidental disconnection and leakage.[3]

  • When administering the compound, take care to avoid needlestick injuries.

  • Any surfaces that may have come into contact with this compound must be decontaminated immediately after the procedure.

3. Spill Management:

  • In the event of a spill, immediately cordon off the affected area to prevent exposure to others.[1]

  • Wear full PPE, including a respirator, during spill cleanup.

  • Use a spill kit containing absorbent pads, cleaning agents, and designated waste bags.

  • Absorb the spill with absorbent material, then clean the area with a suitable decontamination solution.

  • All materials used for spill cleanup must be disposed of as cytotoxic waste.[4]

Disposal Plan: Cytotoxic Waste Management

All materials contaminated with this compound are considered cytotoxic waste and must be disposed of according to institutional and local regulations.

  • Sharps: Needles, syringes, and other contaminated sharps must be placed in a designated, puncture-proof sharps container labeled for cytotoxic waste.

  • Consumables: Gloves, gowns, bench paper, and any other disposable materials that have come into contact with this compound must be placed in a clearly labeled, leak-proof cytotoxic waste container.[4]

  • Liquid Waste: Unused solutions containing this compound should be collected in a designated, sealed waste container. Do not dispose of this waste down the drain.

  • Decontamination: All non-disposable equipment and surfaces should be decontaminated with an appropriate cleaning agent.

Experimental Workflow for Safe Handling

Safe_Handling_Workflow cluster_prep Preparation cluster_admin Administration cluster_post Post-Procedure cluster_disposal Waste Disposal A Don Personal Protective Equipment B Prepare in Biological Safety Cabinet A->B C Reconstitute This compound B->C D Use Luer-Lock Syringes C->D Transfer to Syringe E Administer to Experimental Model D->E F Decontaminate Work Surfaces E->F Post- Administration G Doff PPE Correctly F->G H Segregate Cytotoxic Waste (Sharps, Consumables, Liquid) G->H Waste Generation I Dispose in Labeled Containers H->I Spill Spill Event Cleanup Follow Spill Management Protocol Spill->Cleanup Cleanup->H Dispose of Contaminated Materials

Caption: Workflow for the safe handling of this compound from preparation to disposal.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-Methyltaxol C
Reactant of Route 2
N-Methyltaxol C

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.